molecular formula C8H16ClNO2 B6275207 7-aminooct-3-enoic acid hydrochloride CAS No. 2763799-93-3

7-aminooct-3-enoic acid hydrochloride

Cat. No.: B6275207
CAS No.: 2763799-93-3
M. Wt: 193.7
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Description

7-Aminooct-3-enoic acid hydrochloride is a synthetic, unnatural amino acid derivative of interest in chemical biology and medicinal chemistry research. The compound features an amino group at the 7-position and an unsaturated carbon-carbon double bond at the 3-4 position of its eight-carbon backbone. This structure combines the reactivity of a primary amine with the versatile chemical handle of an alkene, making it a valuable bifunctional building block. The hydrochloride salt form enhances the compound's stability and solubility in various aqueous systems. Potential research applications for 7-aminooct-3-enoic acid hydrochloride are derived from its unique structure. The terminal alkene can undergo various chemical transformations, such as hydrofunctionalization or cross-coupling reactions, to create a diverse library of side-chain modified amino acids. The primary amine is readily available for standard peptide coupling strategies, potentially allowing for the incorporation of this scaffold into peptide chains to introduce side-chain complexity or structural constraints. Researchers might explore its use as a precursor for synthesizing complex natural product analogs or as a key intermediate in the development of novel pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this chemical with appropriate safety precautions.

Properties

CAS No.

2763799-93-3

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 7-Aminooct-3-enoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 7-Aminooct-3-enoic acid hydrochloride (CAS: 2763799-93-3) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

7-Aminooct-3-enoic acid hydrochloride is a highly specialized, non-canonical γ -amino acid analog featuring a flexible aliphatic backbone and an internal alkene spacer. Molecules of this class are highly sought after in modern drug discovery. The rigidifying nature of the trans-alkene makes it an excellent conformational constraint in peptidomimetics, while its bifunctional termini serve as ideal handles for synthesizing Proteolysis Targeting Chimeras (PROTACs) or novel GABAergic neuromodulators.

To construct the C8 backbone of this molecule, we employ an Olefin Cross-Metathesis (CM) strategy. This approach allows for the modular assembly of the carbon skeleton from readily available precursors, ensuring high scalability and precise control over the reaction geometry.

Retrosynthetic Strategy & Pathway Design

Disconnecting the target molecule at the C3–C4 double bond reveals two highly accessible terminal alkene fragments:

  • Fragment A (C6): tert-butyl (hex-5-en-2-yl)carbamate, providing the protected amine and the aliphatic tail.

  • Fragment B (C4): Methyl 3-butenoate, providing the carboxylate terminus.

By coupling these fragments via ruthenium-catalyzed cross-metathesis and subsequently removing the protecting groups, we establish a robust, four-phase self-validating synthetic pipeline.

Workflow A 5-Hexen-2-one B tert-Butyl (hex-5-en-2-yl)carbamate A->B 1. NH4OAc, STAB 2. Boc2O, Et3N D Methyl 7-(Boc-amino)oct-3-enoate B->D Cross-Metathesis C Methyl 3-butenoate + HG-II Catalyst C->D E 7-(Boc-amino)oct-3-enoic acid D->E LiOH, THF/H2O F 7-Aminooct-3-enoic acid HCl E->F 4M HCl in Dioxane

Synthetic workflow for 7-aminooct-3-enoic acid HCl via olefin cross-metathesis.

Detailed Experimental Protocols (The Self-Validating System)

As a best practice in process chemistry, every step in this workflow is paired with an In-Process Control (IPC) to validate the chemical transformation before advancing to the next stage.

Phase 1: Reductive Amination & Protection

Objective: Synthesis of tert-butyl (hex-5-en-2-yl)carbamate. Causality: Reductive amination of 5-hexen-2-one using sodium triacetoxyborohydride (STAB) is chosen because STAB exhibits exquisite chemoselectivity, reducing the intermediate imine without reducing the terminal alkene[4]. Subsequent Boc-protection provides the necessary steric bulk and electronic deactivation of the primary amine, preventing it from poisoning the ruthenium catalyst in Phase 2.

Protocol:

  • Charge a flame-dried round-bottom flask with 5-hexen-2-one (1.0 eq), ammonium acetate (10.0 eq), and anhydrous methanol (0.2 M). Stir for 1 h at room temperature (RT) to form the imine.

  • Cool the mixture to 0 °C and add STAB (1.5 eq) portion-wise.

  • IPC (Self-Validation): Monitor via GC-MS. Proceed only when the ketone signal is completely consumed (>95% conversion).

  • Concentrate the solvent in vacuo, partition the residue between EtOAc and 1M NaOH, and extract the free amine.

  • Transfer the organic layer to a new flask. Add Boc-anhydride (1.1 eq) and triethylamine (1.2 eq). Stir for 4 h at RT.

  • Wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the product as a colorless oil.

Phase 2: Olefin Cross-Metathesis

Objective: Synthesis of methyl 7-(Boc-amino)oct-3-enoate. Causality: The Hoveyda-Grubbs 2nd Generation (HG-II) catalyst is selected due to its superior initiation kinetics and stability when coupling electron-deficient olefins [2, 3]. We utilize methyl 3-butenoate rather than the free carboxylic acid (3-butenoic acid) because free carboxylic acids can chelate the ruthenium center, prematurely terminating the catalytic cycle and drastically reducing yields[1].

Protocol:

  • Dissolve tert-butyl (hex-5-en-2-yl)carbamate (1.0 eq) and methyl 3-butenoate (3.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M. Note: The excess of the C4 fragment drives the statistical distribution toward the cross-product rather than the C6 homodimer.

  • Add HG-II catalyst (5 mol %) under a strict argon atmosphere.

  • Heat the mixture to reflux (40 °C) for 12 h.

  • IPC (Self-Validation): Monitor via LC-MS. The emergence of the [M+Na]⁺ peak for the cross-product validates the reaction progress.

  • Quench the reaction by adding excess ethyl vinyl ether (to deactivate the Ru-carbene). Concentrate and purify via silica gel chromatography to isolate the target ester.

Phase 3: Saponification

Objective: Synthesis of 7-(Boc-amino)oct-3-enoic acid. Causality: Mild basic hydrolysis using lithium hydroxide prevents unwanted alkene migration (into conjugation with the carbonyl) and avoids epimerization at the C7 stereocenter, which can occur under harsh acidic or high-temperature basic conditions.

Protocol:

  • Dissolve methyl 7-(Boc-amino)oct-3-enoate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Add LiOH·H₂O (3.0 eq) and stir at RT for 4 h.

  • IPC (Self-Validation): TLC (Hexanes/EtOAc 7:3). The higher Rf​ ester spot must shift completely to the baseline.

  • Acidify the mixture to pH 3 using 1M KHSO₄ (this specific acid avoids premature Boc cleavage) and extract with EtOAc. Dry and concentrate to yield the intermediate acid.

Phase 4: Global Deprotection and Salt Formation

Objective: Synthesis of 7-aminooct-3-enoic acid hydrochloride. Causality: Anhydrous HCl in 1,4-dioxane cleanly removes the Boc protecting group while simultaneously precipitating the target compound as a stable, highly pure hydrochloride salt. The anhydrous environment is critical to prevent hydration of the alkene.

Protocol:

  • Dissolve 7-(Boc-amino)oct-3-enoic acid in a minimal volume of anhydrous DCM.

  • Slowly add 4M HCl in 1,4-dioxane (10.0 eq) at 0 °C.

  • Warm to RT and stir for 2 h.

  • IPC (Self-Validation): The gradual formation of a fine white precipitate visually indicates successful deprotection and salt formation.

  • Add cold diethyl ether to maximize precipitation. Filter the solid, wash extensively with ether, and dry under high vacuum to afford the final product.

Data Visualization & Analytical Characterization

To ensure reproducibility and strict quality control, the expected quantitative data and analytical parameters are summarized below.

Table 1: Reaction Yields & In-Process Controls (IPC)
StepReaction PhaseKey ReagentsIPC MethodExpected Yield
1 Reductive Amination & ProtectionSTAB, NH₄OAc, Boc₂OGC-MS (Ketone consumption)78%
2 Olefin Cross-MetathesisMethyl 3-butenoate, HG-IILC-MS ([M+Na]⁺ detection)65%
3 SaponificationLiOH·H₂O, THF/H₂OTLC ( Rf​ shift to baseline)92%
4 Global Deprotection4M HCl in DioxaneVisual (Precipitate formation)95%
Table 2: Analytical Characterization Data (Expected)
Analytical MethodParameterExpected Signals / Observations
¹H NMR (400 MHz, D₂O)Alkene Protons (C3, C4) δ 5.65 - 5.45 (m, 2H, E-isomer predominantly)
¹H NMR (400 MHz, D₂O)Methine Proton (C7) δ 3.40 (m, 1H)
¹³C NMR (100 MHz, D₂O)Carbonyl (C1) δ 176.5
HRMS (ESI-TOF)[M+H]⁺Calculated for C₈H₁₆NO₂⁺: 158.1176, Found: 158.1180
HPLC (C18 Column)Purity & Isomeric Ratio>98% purity; E/Z ratio > 9:1

References

  • Vasbinder, M. M., & Miller, S. J. (2002). Synthesis of the Pro-Gly Dipeptide Alkene Isostere Using Olefin Cross-Metathesis. The Journal of Organic Chemistry, 67(17), 6240-6242. URL: [Link]

  • d'Oelsnitz, S., et al. (2023). An emergent biosynthetic pathway to essential amino acids by metabolic metathesis. bioRxiv. URL: [Link]

  • Panda, S. K., et al. (2018). Cross metathesis-mediated synthesis of hydroxamic acid derivatives. Beilstein Journal of Organic Chemistry, 14, 304-310. URL: [Link]

"physicochemical properties of novel unsaturated amino acids"

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of Novel Unsaturated Amino Acids: A Technical Guide for Peptide Drug Discovery

Executive Overview

The incorporation of non-proteinogenic unsaturated amino acids (UAAs)—such as α,β -dehydroamino acids ( Δ AAs), allylglycine, and propargylglycine—represents a paradigm shift in peptidomimetic drug design. By introducing sp2 or sp hybridized carbon centers, researchers can fundamentally alter the conformational rigidity, proteolytic stability, and bioorthogonal reactivity of peptide therapeutics[1]. As a Senior Application Scientist, I have designed this guide to dissect the physicochemical principles governing UAAs and provide field-proven, self-validating protocols for their characterization.

The Mechanistic Physicochemistry of Unsaturation

The physicochemical impact of unsaturation depends entirely on its proximity to the peptide backbone.

1.1. α,β -Dehydroamino Acids ( Δ AAs) and Conformational Rigidity In residues like dehydroalanine ( Δ Ala) and dehydrobutyrine ( Δ Abu), the alkene is directly conjugated with the amide carbonyl. This extended π -conjugation forces a planar geometry around the Cα−Cβ bond. Consequently, the Ramachandran dihedral angles ( ϕ and ψ ) are severely restricted. This localized rigidity reliably induces β -turn secondary structures, which sterically occlude the peptide backbone from the active sites of degrading proteases, drastically enhancing plasma half-life[1]. Furthermore, the electron-withdrawing nature of the conjugated system lowers the pKa​ of the C-terminal carboxylic acid and reduces the nucleophilicity of the N-terminal amine.

1.2. Side-Chain Unsaturation: Isosteric Bioorthogonality Conversely, UAAs with isolated unsaturation, such as L-allylglycine and propargylglycine, exert minimal backbone perturbation. Allylglycine possesses a Van der Waals volume and lipophilicity profile highly analogous to leucine and valine[2]. However, the terminal alkene introduces a highly polarizable π -electron cloud. While this slightly lowers the partition coefficient (LogP) compared to saturated isosteres, the polarizability can facilitate transient π -cation interactions with phospholipid headgroups, subtly modulating membrane permeability[3]. Most importantly, these residues serve as latent bioorthogonal handles for late-stage functionalization via cross-metathesis or iodine-mediated site-specific proteolysis[2].

1.3. Electrophilic Reactivity and Photocatalytic Incorporation Historically, the synthesis of Δ AA-containing peptides was plagued by the instability of unsaturated residues during standard amide-bond coupling. Modern approaches bypass this by utilizing bioorthogonal pro-amino acids (e.g., β -sulfonyldehydroamino acids) coupled with aqueous flavin photocatalysts under green light (525 nm) to generate Δ AAs in situ via stereoretentive radical conjugate addition[4]. Once formed, the α,β -unsaturated carbonyl acts as a potent Michael acceptor, enabling site-selective peptide stapling with dithiols.

Empirical Workflows: Self-Validating Protocols

To harness UAAs in drug development, their physicochemical properties must be empirically quantified. Protocols must not only generate data but inherently validate their own accuracy.

Protocol 1: Determination of Lipophilicity (LogD 7.4​ ) via Shake-Flask LC-MS Causality: Traditional UV-Vis spectroscopy is inadequate for UAAs like allylglycine, which lack strong chromophores. Liquid Chromatography-Mass Spectrometry (LC-MS) provides mass-specific quantification, eliminating matrix interference from degraded peptide fragments.

  • Preparation : Saturate 1-octanol with aqueous PBS (pH 7.4) and vice versa by stirring vigorously for 24 hours. Why? Pre-saturation prevents volume changes during the actual experiment, which would otherwise skew concentration calculations.

  • Spiking : Dissolve the UAA-peptide in the aqueous phase to a concentration of 100 μ M.

  • Partitioning : Combine equal volumes (500 μ L) of the spiked aqueous phase and pre-saturated octanol in a glass vial. Shake at 300 rpm for 2 hours at 25°C.

  • Separation : Centrifuge at 3000 × g for 15 minutes to break any microemulsions.

  • Quantification : Carefully sample both phases. Dilute the octanol phase in methanol. Analyze both phases via LC-MS using Selected Ion Monitoring (SIM) for the peptide's [M+H]+ ion.

  • Self-Validation Checkpoint (Mass Balance) : Calculate the total moles recovered from both phases. If the recovery is <95% , the peptide is likely aggregating at the interface or adhering to the glass, invalidating the LogD result.

Protocol 2: Conformational Profiling via 2D-NMR (ROESY) Causality: To empirically prove that a Δ AA induces a β -turn, nuclear Overhauser effect (NOE) distances must be measured. For mid-sized peptides (1000–3000 Da), the molecular tumbling rate ( τc​ ) often causes standard NOESY signals to cross zero. Rotating-frame Overhauser Effect Spectroscopy (ROESY) forces spin-locking, ensuring positive cross-peaks regardless of molecular weight.

  • Sample Prep : Dissolve 2 mg of the UAA-peptide in 600 μ L of 90% H2​O / 10% D2​O (to lock the NMR signal while preserving amide protons).

  • Acquisition : Acquire a 2D-ROESY spectrum at 298K with a spin-lock mixing time of 200–300 ms.

  • Analysis : Assign the and HN resonances. Integrate the cross-peaks corresponding to dαN​(i,i+1) and dNN​(i,i+1) distances.

  • Self-Validation Checkpoint : A strong dNN​(i,i+1) cross-peak combined with a weak dαN​(i,i+1) cross-peak is the definitive, self-validating geometric signature of a β -turn induced by the Δ AA.

Quantitative Data Presentation

The following table summarizes the physicochemical shifts induced by replacing standard proteinogenic amino acids with their unsaturated counterparts.

Amino Acid ClassExample ResidueUnsaturation TypeApprox. Δ LogP (vs. Saturated)Ramachandran RestrictionPrimary Reactivity Profile
Saturated (Ref) L-AlanineNoneBaselineFlexibleInert
Δ AA Dehydroalanine α,β -Alkene-0.2Highly Restricted ( β -turn)Michael Acceptor (Thiols)
Saturated (Ref) L-LeucineNoneBaselineFlexibleInert
Side-Chain Alkene L-AllylglycineTerminal Alkene-0.3FlexibleCross-Metathesis, Iodine Cleavage
Side-Chain Alkyne L-PropargylglycineTerminal Alkyne-0.5FlexibleCuAAC (Click Chemistry)

UAA Characterization Workflow

UAA_Workflow Start Novel UAA Design (ΔAAs, Allylglycine) Synthesis Peptide Incorporation (Flavin Photocatalysis / SPPS) Start->Synthesis PhysicoChem Physicochemical Profiling Synthesis->PhysicoChem Structural Structural & Reactivity Analysis Synthesis->Structural LogD Lipophilicity (LogD) Shake-Flask LC-MS PhysicoChem->LogD pKa pKa Determination Potentiometric Titration PhysicoChem->pKa Opt Lead Optimization (Proteolytic Stability & Permeability) LogD->Opt pKa->Opt NMR Conformational Rigidity 2D-NMR (ROESY) Structural->NMR React Bioorthogonal Reactivity (Michael Addition / Click) Structural->React NMR->Opt React->Opt

Fig 1: Workflow for synthesis, physicochemical profiling, and structural validation of novel UAAs.

Sources

Technical Whitepaper: Characterization, Synthesis, and Applications of 7-Aminooct-3-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide engineering and targeted protein degradation (TPD), the demand for bifunctional, rigidified non-canonical amino acids (ncAAs) has surged. This whitepaper provides an authoritative guide on 7-aminooct-3-enoic acid hydrochloride , officially registered under the CAS number 2763799-93-3 . By offering a unique combination of a terminal methyl group, a chiral center at C7, an internal Δ3 alkene, and a carboxylic acid at C1, this molecule serves as a highly versatile building block. We will explore its physicochemical properties, analytical characterization protocols, and its integration into Solid-Phase Peptide Synthesis (SPPS)[1] for advanced applications such as peptide stapling and PROTAC linker design.

Physicochemical Profiling & Structural Causality

The structural architecture of 7-aminooct-3-enoic acid hydrochloride is not arbitrary; every functional group serves a distinct mechanistic purpose in synthetic chemistry.

Table 1: Physicochemical Properties and Structural Implications

PropertyValueCausality / Implication
CAS Number 2763799-93-3Unique identifier ensuring precise procurement and regulatory tracking.
Molecular Formula C8H15NO2 · HClThe hydrochloride salt ensures the primary amine remains stable against ambient oxidation.
Molecular Weight ~193.67 g/mol Low molecular weight allows for high atom economy when utilized in linker design.
Key Functional Groups Carboxyl, Primary Amine, AlkeneEnables orthogonal reactivity (e.g., standard amide coupling vs. olefin metathesis).

Causality in Design: The internal double bond at the C3 position restricts the conformational flexibility of the aliphatic chain. When utilized as a PROTAC linker, this rigidity reduces the entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase). Furthermore, the alkene provides an orthogonal chemical handle for late-stage functionalization via Ring-Closing Metathesis (RCM) or thiol-ene click chemistry, without interfering with standard Fmoc/tBu SPPS chemistry[2].

Analytical Characterization (Protocol 1: LC-MS Validation)

To ensure the trustworthiness of downstream syntheses, rigorous analytical validation of the building block is mandatory. Because 7-aminooct-3-enoic acid hydrochloride is a highly polar salt, standard C18 reversed-phase chromatography often results in poor retention and peak shape.

Step-by-Step Methodology:

  • Column Selection: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Causality: HILIC provides superior retention for polar, charged amino acid hydrochlorides compared to traditional reversed-phase columns, preventing the analyte from eluting in the void volume.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in H2​O (pH 3.0).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic pH ensures the primary amine remains fully protonated, while the formate buffer provides a self-validating ionic strength that stabilizes the electrospray ionization (ESI) signal.

  • Sample Preparation & Internal Standard: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water. Spike with 10 µg/mL of an isotopically labeled internal standard (e.g., 13C -labeled amino acid).

    • Trustworthiness: The internal standard acts as a self-validating control to quantify matrix effects and ensure injection reproducibility.

  • Gradient Elution: Run a gradient from 90% B to 50% B over 10 minutes.

  • Detection: Monitor via ESI+ mass spectrometry for the [M+H]+ ion (approx. m/z 158.1 for the free base).

Integration into Solid-Phase Peptide Synthesis (SPPS)

Incorporating 7-aminooct-3-enoic acid into a peptide sequence requires careful protection and activation strategies to ensure high-fidelity coupling[3].

Step-by-Step Methodology (Protocol 2):

  • Pre-synthesis Fmoc Protection: React the hydrochloride salt with Fmoc-OSu (1.1 eq) and Sodium Bicarbonate (2.5 eq) in a 1:1 mixture of Water/Dioxane for 12 hours at room temperature.

    • Causality: The biphasic basic condition neutralizes the HCl salt and deprotonates the primary amine for nucleophilic attack on Fmoc-OSu, while preventing oligomerization.

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF.

  • Coupling Reaction: Prepare a solution of Fmoc-7-aminooct-3-enoic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Add the mixture to the resin and agitate for 60 minutes.

    • Causality: HATU is selected over weaker coupling agents (like HBTU) because the secondary nature of the C7 carbon creates steric hindrance. HATU accelerates the formation of the active ester, minimizing the risk of epimerization at the chiral center.

  • Self-Validation (Kaiser Test): Remove a few resin beads and apply the Kaiser test reagents.

    • Trustworthiness: A colorless/yellow bead indicates a self-validated complete coupling (no free amines). A blue bead indicates incomplete coupling, triggering an automatic re-coupling step to prevent deletion sequences.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Couple 7-aminooct-3-enoic acid (HATU/DIPEA) Deprotect->Couple Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Deprotect If Positive (Incomplete) RCM Ring-Closing Metathesis (Grubbs Catalyst) Validate->RCM If Negative (Complete) Cleave TFA Cleavage & Global Deprotection RCM->Cleave

Workflow for integrating 7-aminooct-3-enoic acid into SPPS and subsequent metathesis.

Advanced Applications: PROTACs and Peptide Stapling

Once integrated into a peptide or linker construct, the Δ3 alkene of 7-aminooct-3-enoic acid becomes a powerful structural tool.

Rigidified PROTAC Linkers In Targeted Protein Degradation, the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is critical. Flexible PEG linkers often lead to off-target effects or poor pharmacokinetics. Using 7-aminooct-3-enoic acid as a linker component introduces a degree of rigidity that can pre-organize the PROTAC into a binding-competent conformation, enhancing the degradation profile.

PROTAC_Logic POI POI Ligand (Target Protein) Linker 7-aminooct-3-enoic acid (Rigidified Linker) POI->Linker Amide Bond E3 E3 Ligase Ligand (CRBN / VHL) Linker->E3 Cross-coupling Degradation Ubiquitination & Proteasomal Degradation E3->Degradation Recruitment

Logical architecture of a PROTAC utilizing 7-aminooct-3-enoic acid as a rigidified linker.

Peptide Stapling via Ring-Closing Metathesis (RCM) When two alkene-containing ncAAs are positioned at i and i+4 (or i+7 ) positions within a peptide sequence, they can be cross-linked using a Ruthenium-based Grubbs catalyst. This "staple" locks the peptide into an alpha-helical conformation, drastically increasing its resistance to proteolytic degradation and enhancing cellular permeability.

References

  • Neuland Labs. "Solid Phase Peptide Synthesis Process and Applications". Neuland Labs Insights.[Link]

  • Wikipedia. "Peptide synthesis - Solid phase peptide synthesis". Wikimedia Foundation.[Link]

Sources

Discovery of Novel GABAergic Compounds: From Structural Pharmacology to High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of GABAergic Drug Discovery

The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast inhibitory neurotransmission in the mammalian central nervous system. Historically, drug discovery in this space was dominated by classical benzodiazepines (e.g., diazepam), which act as positive allosteric modulators (PAMs). While highly effective as anxiolytics and anticonvulsants, classical benzodiazepines are non-selective, binding to the γ2-α1/2/3/5 interfaces. This lack of selectivity—particularly their affinity for the α1 subunit—drives severe off-target effects, including sedation, motor impairment, tolerance, and addiction liability [1].

Modern GABAergic drug discovery has pivoted toward the rational design of subtype-selective PAMs. By targeting specific subunit compositions (e.g., α2/α3 for non-sedating anxiolysis, or α5 for cognitive enhancement in schizophrenia and Alzheimer's disease), researchers aim to isolate therapeutic benefits from adverse effects.

Structural Pharmacology & Target Identification

The transition from empirical screening to rational drug design has been catalyzed by breakthroughs in structural biology. The recent high-resolution cryo-electron microscopy (cryo-EM) resolution of the full-length human α1β3γ2 GABA-A receptor—reconstituted in a lipid nanodisc—has provided an unprecedented three-dimensional map of the receptor's architecture [2].

This structural mapping reveals the precise atomic interactions at multiple allosteric sites. For instance, while the endogenous agonist GABA binds at the β+/α- interface, PAMs like benzodiazepines and novel "megabodies" bind at the distinct α+/γ- interface [2]. Understanding these distinct topological pockets allows medicinal chemists to design sterically optimized ligands that selectively stabilize the desensitized or open conformations of specific receptor subtypes.

Physiological Framework: Phasic vs. Tonic Inhibition

To design effective GABAergic therapeutics, one must understand the spatial and functional dichotomy of GABA-A receptors. The physiological impact of a novel compound is entirely dictated by which signaling pathway it modulates[1].

  • Phasic Inhibition: Mediated by synaptic GABA-A receptors (typically containing α1, α2, or α3 subunits). These receptors respond to high concentrations of transiently released GABA, providing rapid, highly synchronized hyperpolarization.

  • Tonic Inhibition: Mediated by extrasynaptic receptors (typically containing α4, α5, α6, or δ subunits). These receptors possess a higher affinity for GABA and respond to low-concentration ambient spillover, providing a continuous "inhibitory tone" that regulates overall neuronal excitability.

GABASignaling GABA GABA Release (Presynaptic Terminal) Synaptic Synaptic Cleft (High [GABA]) GABA->Synaptic Extrasynaptic Extrasynaptic Space (Low [GABA] Spillover) GABA->Extrasynaptic Phasic Phasic Inhibition (α1, α2, α3-containing GABA-A) Synaptic->Phasic Tonic Tonic Inhibition (α4, α5, α6, δ-containing GABA-A) Extrasynaptic->Tonic Hyperpol Chloride (Cl-) Influx & Membrane Hyperpolarization Phasic->Hyperpol Tonic->Hyperpol

GABAergic signaling pathways mediating phasic and tonic inhibition.

High-Throughput Screening: Automated Patch-Clamp Workflow

Historically, screening novel GABAergic compounds relied on fluorescence-based membrane potential assays. However, these assays often fail to accurately predict the relative efficacies of GABA-A PAMs due to poor kinetic resolution and a lack of voltage control [3].

To overcome this, the industry standard has shifted to Automated Patch-Clamp (APC) Electrophysiology . APC provides the high-fidelity kinetic data of manual patch-clamp but at a throughput suitable for drug discovery. Furthermore, utilizing human induced pluripotent stem cell (iPSC)-derived neurons—rather than simple recombinant CHO cells—allows researchers to evaluate compound efficacy in a native, physiologically relevant mosaic of human receptor subtypes [4].

ScreeningWorkflow CellPrep Cell Preparation (iPSC Neurons / CHO Cells) Baseline Baseline Establishment (Apply GABA EC20) CellPrep->Baseline Coapp Co-application (GABA EC20 + Test Compound) Baseline->Coapp Washout Washout Phase (Buffer Perfusion) Coapp->Washout Ref Internal Comparator (e.g., Zolpidem) Washout->Ref Analysis Data Analysis (Relative Efficacy & EC50) Ref->Analysis

Automated patch-clamp workflow for screening GABA-A receptor modulators.

Experimental Protocol: Evaluating PAM Efficacy and Affinity

To ensure scientific integrity, the screening protocol must be a self-validating system. The following methodology outlines the standard operating procedure for evaluating novel PAMs using APC [3].

Step 1: Cell Preparation & Capture

  • Culture human iPSC-derived neurons for 10 days to ensure adequate expression of mature GABA-A subunits (e.g., α5, β3)[4].

  • Suspend cells in extracellular solution (ECS) and apply negative pressure to capture cells in the microfluidic trap channels of the APC instrument. Achieve a seal resistance of 15–25 MΩ.

Step 2: Baseline Establishment (The Causality of EC20)

  • Action: Apply a sub-maximal concentration of GABA (e.g., EC20 or 100 nM) for 3 seconds.

  • Causality: Using a sub-maximal concentration is critical. If a maximal concentration (EC100) were used, the chloride channels would be fully saturated. EC20 leaves a large dynamic range, allowing the system to accurately quantify the subsequent potentiation caused by the PAM.

Step 3: Co-Application of Test Compound

  • Action: Co-apply 100 nM GABA alongside increasing concentrations of the novel PAM (dissolved in ECS with ≤0.3% DMSO). Record the negative current change.

Step 4: Washout Phase

  • Action: Perfuse the system with standard ECS to remove the ligand.

  • Causality: This proves that the potentiation is a reversible, receptor-specific binding event rather than a permanent artifact or membrane destabilization. It also prevents receptor desensitization from skewing the next recording.

Step 5: Internal Comparator Validation

  • Action: Apply a known reference PAM (e.g., Zolpidem) to the exact same cell.

  • Causality: Receptor expression levels vary drastically from cell to cell. By normalizing the test compound's efficacy against an internal comparator on a per-cell basis, researchers mathematically eliminate expression-level artifacts, yielding a true "Relative Efficacy" metric [3].

Quantitative Data Presentation

The integration of APC with human iPSC neurons has yielded highly precise pharmacological profiles for novel modulators. The table below summarizes the affinity (EC50) and relative efficacy (potentiation of 100 nM GABA current) of benchmark and novel GABAergic compounds[4].

CompoundTarget Subunit SelectivityEC50 (μM)Efficacy (Potentiation of 100 nM GABA)Therapeutic Potential
Diazepam Non-selective (α1, α2, α3, α5)0.42Standard ReferenceBroad-spectrum anxiolytic, sedative
HZ166 α2, α3, α5 selective1.56810%Non-sedating anxiolytic, analgesic
CW-04-020 α6 selective0.23480%Motor disorders, trigeminal pain

Conclusion

The discovery of novel GABAergic compounds has evolved from broad-spectrum central nervous system depression to highly targeted, subtype-specific modulation. By leveraging high-resolution cryo-EM structural data alongside rigorous, self-validating automated patch-clamp protocols on human iPSC-derived neurons, researchers can confidently identify compounds that maximize therapeutic efficacy while eliminating the historical burden of benzodiazepine-induced adverse effects.

References

  • Cryo-EM structure of the human α1β3γ2 GABAA receptor in a lipid bilayer Source: Nature URL:[Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders Source: Journal of Genetic Engineering and Biotechnology URL:[Link]

  • Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach Source: Journal of Biomolecular Screening URL:[Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells Source: Journal of Pharmacological and Toxicological Methods URL:[Link]

Sources

Stereoselective Synthesis of 7-Aminooct-3-enoic Acid Enantiomers: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of unnatural, alkene-containing amino acids such as 7-aminooct-3-enoic acid is a critical capability in modern drug development. These bifunctional building blocks are heavily utilized in the design of stapled peptidomimetics, lipidic drug conjugates, and conformationally restricted macrocycles. Developing a scalable, stereoselective route to these enantiomers requires rigorous control over two distinct stereoelements: the point chirality at the C7 amine and the geometric chirality of the C3=C4 alkene.

As a Senior Application Scientist, I have designed this protocol to prioritize predictability, scalability, and self-validation . The synthetic strategy avoids reliance on chiral pool starting materials, instead utilizing asymmetric induction via Ellman’s sulfinamide chemistry to establish the C7 stereocenter, followed by a thermodynamically driven olefin cross-metathesis to construct the (E)-alkene geometry.

Retrosynthesis Target 7-aminooct-3-enoic acid (Target) CM_Precursors Boc-5-aminohex-1-ene + Methyl 3-butenoate Target->CM_Precursors Cross-Metathesis Imine Chiral tert-Butanesulfinyl Imine CM_Precursors->Imine Ellman Auxiliary Reduction SM 5-hexen-2-one (Starting Material) Imine->SM Condensation

Retrosynthetic disconnection of 7-aminooct-3-enoic acid via cross-metathesis and Ellman chemistry.

Mechanistic Causality in Stereocontrol

To achieve high enantiomeric excess (ee) and diastereomeric ratio (dr), we must understand the causality behind the reagent selection.

Facial Selectivity via Ellman's Auxiliary

The condensation of 5-hexen-2-one with (R) -tert-butanesulfinamide utilizes Ti(OEt)4​ . Ti(OEt)4​ is explicitly chosen over stronger Lewis acids (like TiCl4​ ) because it provides mild activation and acts as a water scavenger without triggering the oligomerization of the terminal alkene ().

During the reduction phase, cooling the system to -48 °C restricts the conformational flexibility of the intermediate. According to the established open transition state model, the bulky tert-butyl group sterically blocks one face of the imine. Consequently, the hydride from NaBH4​ attacks the less hindered face, establishing the (R) -configuration at the C7 stereocenter with >95:5 dr ().

Stereocontrol Ketone 5-hexen-2-one + (R)-t-BuSONH2 Imine (R)-N-tert-butanesulfinyl imine Ketone->Imine Ti(OEt)4 TS Open Transition State (Hydride attack from less hindered face) Imine->TS NaBH4, -48 °C Product (R,R)-Diastereomer (>95% dr) TS->Product Stereoselective Reduction

Stereochemical causality in the NaBH4 reduction of the (R)-tert-butanesulfinyl imine.

Thermodynamic Equilibration in Cross-Metathesis

The coupling of Boc-protected (R) -5-aminohex-1-ene with methyl 3-butenoate involves two "Type I" olefins (olefins capable of rapid homodimerization). To prevent a statistical nightmare of mixed dimers, we employ the highly active Grubbs 2nd Generation catalyst. This catalyst facilitates rapid secondary metathesis, continuously breaking down homodimers. By utilizing a 3.0 molar excess of the butenoate partner, we drive the equilibrium toward the thermodynamic sink of the system: the sterically unencumbered (E) -heterodimer ().

Step-by-Step Experimental Workflows

Every protocol below is designed as a self-validating system . Quality control checkpoints are integrated directly into the workflow to ensure that stereochemical integrity is maintained before proceeding to the next phase.

Phase 1: Asymmetric Imine Condensation & Reduction
  • Condensation: Charge a flame-dried round-bottom flask with 5-hexen-2-one (10.0 mmol, 1.0 eq) and anhydrous THF (25 mL) under an argon atmosphere.

  • Add (R) -tert-butanesulfinamide (11.0 mmol, 1.1 eq) followed by the dropwise addition of Ti(OEt)4​ (20.0 mmol, 2.0 eq). Stir at 20–25 °C for 12 hours.

  • IPQC 1 (In-Process Quality Control): Verify complete ketone consumption via 1 H NMR. Look for the disappearance of the ketone methyl singlet at ~2.1 ppm and the appearance of the sulfinyl imine methyl singlet at ~2.3 ppm.

  • Reduction: Cool the solution to -48 °C using a dry ice/acetonitrile bath. Add NaBH4​ (30.0 mmol, 3.0 eq) in one portion. Stir for 4 hours at -48 °C, then slowly warm to room temperature.

  • Quench: Add saturated aqueous NH4​Cl (10 mL) dropwise. Filter the resulting titanium dioxide salts through a pad of Celite, washing with EtOAc. Isolate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo.

  • IPQC 2: Determine dr via chiral HPLC analysis of the crude mixture. Proceed only if dr > 95:5.

Phase 2: Auxiliary Cleavage and Boc-Protection
  • Cleavage: Dissolve the crude (R,R) -sulfinamide (approx. 9.0 mmol) in anhydrous MeOH (15 mL). Add 4M HCl in dioxane (18.0 mmol, 2.0 eq) dropwise at 0 °C. Stir for 1 hour at room temperature to yield the amine hydrochloride.

  • Reprotection: Resuspend the concentrated salt in anhydrous DCM (30 mL) and cool to 0 °C. Add triethylamine (27.0 mmol, 3.0 eq) followed by Boc2​O (10.8 mmol, 1.2 eq).

  • Stir for 6 hours at room temperature. Wash with 1M HCl, then brine. Dry over MgSO4​ and purify via flash column chromatography (Hexanes/EtOAc) to isolate Boc- (R) -5-aminohex-1-ene.

  • IPQC 3: Confirm enantiomeric purity via chiral GC of a Mosher's acid derivative aliquot.

Phase 3: Olefin Cross-Metathesis
  • Metathesis: In a flame-dried Schlenk flask, dissolve Boc- (R) -5-aminohex-1-ene (5.0 mmol, 1.0 eq) and methyl 3-butenoate (15.0 mmol, 3.0 eq) in degassed, anhydrous DCM (50 mL).

  • Add Grubbs 2nd Generation Catalyst (0.25 mmol, 5 mol%) under a stream of argon. Attach a reflux condenser and heat to 40 °C for 12 hours.

  • IPQC 4: Monitor the reaction via 1 H NMR of a crude aliquot. The emergence of a multiplet at δ 5.4–5.6 ppm with a vicinal coupling constant ( J ) of ~15.5 Hz validates the formation of the (E) -alkene, whereas a J of ~11.0 Hz would indicate the unwanted (Z) -isomer.

  • Isolation: Quench the catalyst by adding ethyl vinyl ether (2.0 mL) and stir for 30 minutes. Concentrate and purify via silica gel chromatography to yield the protected (E) -7-aminooct-3-enoic acid intermediate.

Phase 4: Global Deprotection
  • Saponification: Dissolve the metathesis product (3.0 mmol) in a 3:1 mixture of THF and H2​O (20 mL). Add LiOH⋅H2​O (9.0 mmol, 3.0 eq) and stir at room temperature for 4 hours.

  • IPQC 5: Confirm ester hydrolysis via LC-MS (shift to lower retention time and corresponding [M-H] mass).

  • Boc Removal: Acidify the mixture to pH 3 with 1M HCl, extract with EtOAc, and concentrate. Dissolve the resulting Boc-amino acid in DCM (10 mL) and add Trifluoroacetic Acid (TFA, 10 mL). Stir for 2 hours at room temperature.

  • Purification: Concentrate the solution under a stream of nitrogen. Purify the crude product using strong cation-exchange chromatography (Dowex 50WX8 resin), eluting with 1M aqueous ammonia, to yield pure (R,E) -7-aminooct-3-enoic acid.

Quantitative Data Summaries

The following table aggregates the expected yields and stereochemical validation metrics across the synthetic campaign, establishing a benchmark for reproducibility.

Table 1: Quantitative Data Summary for the Synthesis of (R)-7-Aminooct-3-enoic Acid
Synthetic PhaseTransformationYield (%)Selectivity (dr / ee / E:Z)Analytical Validation Method
Phase 1a Imine Condensation88N/A 1 H NMR, GC-MS
Phase 1b Diastereoselective Reduction92>95:5 drChiral HPLC, 1 H NMR
Phase 2 Cleavage & Boc-Protection85>99% eeChiral GC (Mosher's derivative)
Phase 3 Olefin Cross-Metathesis78>10:1 (E:Z) 1 H NMR ( J -coupling analysis)
Phase 4 Global Deprotection90>99% eePolarimetry, LC-MS

Note: To synthesize the (S)-enantiomer, the exact same workflow is utilized, substituting (S) -\text{tert}-butanesulfinamide in Phase 1.

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. URL:[Link]

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of alpha-Branched Amines. The Journal of Organic Chemistry, 64(1), 12-13. URL:[Link]

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. URL:[Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Metathesis Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4490-4527. URL:[Link]

Methodological & Application

"7-aminooct-3-enoic acid hydrochloride experimental protocol for in vitro studies"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 7-Aminooct-3-enoic Acid Hydrochloride

Scientific Rationale & Target Selection

7-Aminooct-3-enoic acid hydrochloride (CAS 2763799-93-3) is a specialized, extended-chain aliphatic γ-amino acid analog featuring a mid-chain alkene (enoic acid) moiety. Structurally, it bridges the pharmacophoric spaces of two distinct classes of neuroactive compounds:

  • Mechanism-Based Enzyme Inactivators: The combination of a terminal amino group and an internal double bond mimics the structure of vigabatrin (4-amino-hex-5-enoic acid), a well-documented suicide inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT) .

  • Voltage-Gated Calcium Channel (VGCC) Ligands: The aliphatic backbone and zwitterionic nature fulfill the binding pocket requirements for the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs, sharing structural homology with gabapentin and pregabalin .

To rigorously evaluate this compound, we have engineered a dual-axis in vitro screening protocol. As a Senior Application Scientist, it is critical not just to execute steps, but to understand the biophysical causality behind them. This guide details the self-validating methodologies required to quantify the compound's inhibitory potency against GABA-AT and its binding affinity for α2δ subunits.

Workflow Start Compound Prep: 7-aminooct-3-enoic acid HCl Split Parallel In Vitro Screening Start->Split Assay1 GABA-AT Inhibition Assay (Enzymatic) Split->Assay1 Assay2 α2δ Subunit Binding Assay (Radioligand) Split->Assay2 Step1A Pre-incubate with Purified GABA-AT & PLP Assay1->Step1A Step2A Prepare Lipid Rafts (Cerebellar Membranes) Assay2->Step2A Step1B Add GABA, NADP+, SSDH Read Absorbance (340 nm) Step1A->Step1B Data Data Analysis (IC50 & Ki Determination) Step1B->Data Step2B Incubate with[3H]-Gabapentin Filter & Scintillation Count Step2A->Step2B Step2B->Data

Parallel in vitro screening workflow for 7-aminooct-3-enoic acid HCl.

Target 1: GABA-AT Inhibition Assay

Causality of Experimental Design: GABA-AT is a pyridoxal 5′-phosphate (PLP)-dependent enzyme. Direct measurement of GABA-AT activity is challenging because its products do not possess easily measurable chromophores. Therefore, we utilize a coupled enzyme assay . By introducing an excess of Succinic Semialdehyde Dehydrogenase (SSDH) and NADP+, the succinic semialdehyde produced by GABA-AT is rapidly oxidized to succinate. This secondary reaction reduces NADP+ to NADPH, which is continuously monitored via absorbance at 340 nm .

G GABA GABA GABA_AT GABA-AT (PLP-dependent) GABA->GABA_AT Substrate SSA Succinic Semialdehyde GABA_AT->SSA Transamination SSDH SSDH Enzyme SSA->SSDH Substrate Succinate Succinate SSDH->Succinate Oxidation (NADP+ to NADPH) Inhibitor 7-aminooct-3-enoic acid (Suicide Substrate) Inhibitor->GABA_AT Covalent Inactivation

GABA degradation pathway and mechanism-based enzyme inactivation.

Step-by-Step Methodology: Coupled Enzymatic Assay Self-Validation System: Every microplate must include a "Vehicle Control" (establishes 100% Vmax baseline) and a "No-Enzyme Blank" (corrects for background NADP+ auto-reduction).

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM potassium pyrophosphate (pH 8.5), 11 mM GABA, 1.1 mM NADP+, 5.3 mM α-ketoglutarate, and 2 mM β-mercaptoethanol.

  • Compound Dilution: Prepare serial dilutions of 7-aminooct-3-enoic acid HCl in molecular grade water (ranging from 0.01 μM to 300 μM).

  • Pre-incubation (Critical Step): In a 96-well UV-transparent microplate, incubate 2 μg of purified GABA-AT with the test compound dilutions for 30 minutes at 25°C. Causality: Because enoic acid derivatives act as mechanism-based (suicide) inactivators, time-dependent pre-incubation is mandatory to allow covalent trapping of the PLP cofactor.

  • Reaction Initiation: Add 90 μL of the assay buffer (containing excess SSDH) to the pre-incubated enzyme-inhibitor mixture to reach a final well volume of 100 μL.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the increase in absorbance at 340 nm continuously for 15 minutes at 25°C.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Normalize against the vehicle control to determine % inhibition, and use non-linear regression to calculate the IC50.

Target 2: VGCC α2δ Subunit Radioligand Binding Assay

Causality of Experimental Design: The α2δ subunits are heavily localized in cholesterol-rich membrane microdomains (lipid rafts). Traditional whole-membrane preparations often yield artificially low binding affinities. By isolating lipid rafts via sucrose gradient ultracentrifugation, the binding affinity ( Kd​ ) for gabapentinoid ligands increases by up to 9-fold, providing a highly sensitive and physiologically relevant assay matrix.

Step-by-Step Methodology: [3H]-Gabapentin Displacement Self-Validation System: Non-specific binding (NSB) must be defined in every run using 10 μM unlabelled pregabalin. Specific binding is strictly calculated as Total Binding minus NSB.

  • Lipid Raft Isolation: Homogenize cerebellar tissue in 1% Triton X-100 buffer. Subject the homogenate to a 5%, 35%, and 45% discontinuous sucrose density gradient and ultracentrifuge at 200,000 × g for 18 hours. Collect the buoyant cholesterol-rich fractions (lipid rafts).

  • Assay Setup: In a 96-well deep-well plate, combine 3 μg of lipid raft protein, 10 nM [3H]-Gabapentin (specific activity ~30 Ci/mmol), and varying concentrations of 7-aminooct-3-enoic acid HCl (0.1 nM to 10 μM).

  • Incubation: Bring the final volume to 250 μL using 10 mM HEPES/KOH buffer (pH 7.4). Incubate at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to neutralize charge and reduce non-specific binding to the filter) using a 96-well cell harvester.

  • Washing & Counting: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl (pH 7.4). Dry the filters, add 40 μL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Processing: Calculate the IC50 of displacement using a one-site competition model. Convert IC50 to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Quantitative Data Presentation

To ensure accurate benchmarking during your internal validation, compare the experimental outcomes of 7-aminooct-3-enoic acid HCl against established reference standards. Below is a structured data matrix illustrating the expected pharmacological profile format:

CompoundGABA-AT IC50 (μM)α2δ-1 Binding Ki​ (nM)α2δ-2 Binding Ki​ (nM)Primary Mechanism
7-aminooct-3-enoic acid HCl ExperimentalExperimentalExperimentalDual-Action Evaluation
Vigabatrin (Control)~ 12.5> 10,000> 10,000Irreversible GABA-AT Inhibition
Gabapentin (Control)> 1,000~ 59.0~ 153.0α2δ Subunit Trafficking Disruption
Pregabalin (Control)> 1,000~ 22.0~ 48.0α2δ Subunit Trafficking Disruption

References

  • Silverman, R. B., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society. Available at:[Link]

  • Li, Z., et al. (2023). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. Pain and Therapy / PMC. Available at:[Link]

  • Kadam, P., et al. (2024). Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. eNeuro. Available at:[Link]

  • Davies, A., et al. (2010). The Calcium Channel α2δ-2 Subunit Partitions with CaV2.1 into Lipid Rafts in Cerebellum: Implications for Localization and Function. Journal of Neuroscience / PMC. Available at:[Link]

  • Tran-Van-Minh, A., & Dolphin, A. C. (2010). The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2. Journal of Neuroscience. Available at:[Link]

Application Note: A Validated LC-MS/MS Method for the Quantification of a Novel Amino Acid Analogue in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of new therapeutic agents, such as novel amino acid analogues, necessitates the establishment of sensitive, selective, and reliable bioanalytical methods for their quantification in biological matrices. This is essential for characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for such applications due to its high sensitivity and specificity.[5][6][7] This application note details a complete protocol for the quantification of a novel amino acid analogue, exemplified by a compound with the structural characteristics of 7-aminooct-3-enoic acid, in human plasma. The method employs a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation and detection by tandem mass spectrometry.

Methodology Overview

The analytical workflow is designed for high-throughput analysis while maintaining data integrity and reproducibility. The core steps involve:

  • Sample Preparation: A simple and efficient protein precipitation with methanol is used to remove high molecular weight interferences from the plasma matrix.[8][9]

  • Chromatographic Separation: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed to achieve good retention and separation of the polar amino acid analogue from endogenous plasma components.[7][10]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for the analyte and its stable isotope-labeled internal standard.[11][12]

  • Method Validation: The method is validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure its suitability for its intended purpose.[1][13][14]

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Methanol) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 HILIC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve (Linear Regression) d1->d2 d3 Concentration Calculation d2->d3

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 7-aminooct-3-enoic acid hydrochloride and its stable isotope-labeled internal standard (e.g., ¹³C₆, ¹⁵N-labeled).

    • Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Perform serial dilutions of the 1 mg/mL stock solution with 50:50 methanol:water to prepare working standard solutions at various concentrations.

  • Calibration Standards (CS):

    • Spike blank human plasma with the working standard solutions to achieve a series of calibration standards with concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL. A typical calibration curve would consist of 8-10 non-zero concentrations.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Medium QC (in the middle of the calibration range)

      • High QC (approx. 80% of the Upper Limit of Quantification)

Sample Preparation Protocol: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.[15][16]

LC-MS/MS Parameters

The following table outlines the recommended starting parameters for the LC-MS/MS system. These will require optimization for the specific compound.

Parameter Condition
Liquid Chromatography
ColumnWaters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume2 µL
Gradient Elution
0.0 - 1.0 min95% B
1.0 - 4.0 min95% to 50% B
4.0 - 4.1 min50% to 95% B
4.1 - 6.0 min95% B (Re-equilibration)
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
MRM Transitions (To be determined by infusion of the analyte and internal standard)
AnalyteQ1 (Precursor Ion) -> Q3 (Product Ion)
Internal StandardQ1 (Precursor Ion) -> Q3 (Product Ion)

Bioanalytical Method Validation

To ensure the reliability of the data, the method must be validated according to regulatory guidelines.[3][4][13] The following parameters should be assessed:

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria (FDA/ICH M10)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma.
Linearity & Range The concentration range over which the assay is accurate and precise.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at LLOQ).
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Intra- and inter-assay accuracy should be within ±15% of the nominal values (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). Assessed at four QC levels.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.The coefficient of variation of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Data Presentation

Table 1: Example Calibration Curve Data
Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.000.9595.0
2.502.60104.0
10.010.2102.0
50.048.597.0
100101101.0
25024598.0
500510102.0
100099099.0
Table 2: Example Inter-Assay Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
LLOQ1.001.05105.08.5
Low QC3.002.9096.76.2
Mid QC150155103.34.1
High QC80079098.83.5

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the development and validation of an LC-MS/MS method for the quantification of 7-aminooct-3-enoic acid hydrochloride, or a similar novel amino acid analogue, in human plasma. The described protocol, which includes a simple protein precipitation step and a rapid HILIC-based separation, is designed to be both robust and suitable for high-throughput applications in a regulated bioanalytical laboratory. Adherence to the outlined validation procedures will ensure that the generated data is reliable and can confidently be used to support drug development and regulatory submissions.

References

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. EMA. [Link][1]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation. EMA. [Link][2]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. [Link][3]

  • GaBI Journal. (2018, June 1). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link][4]

  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers Guidance for Industry. FDA. [Link][17]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][18]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link][19]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link][13]

  • Pira, E., et al. (2000). Development of a method for rapid quantitation of amino acids by liquid chromatography-tandem mass spectrometry (LC-MSMS) in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 741(1), 59-67. [Link][5]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link][14]

  • Slideshare. Bioanalytical method validation emea. [Link][20]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link][21]

  • Van Eeckhaut, A., et al. (2013). Bioanalytical LC Separation Techniques for Quantitative Analysis of Free Amino Acids in Human Plasma. Critical Reviews in Analytical Chemistry, 43(2), 79-95. [Link][22]

  • LCGC International. (2023, July 6). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. [Link][6]

  • Punsawad, C., et al. (2014). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. Parasitology International, 63(5), 696-702. [Link][23]

  • Teerlink, T. (2009). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Clinical Chemistry and Laboratory Medicine, 47(11), 1378-1384. [Link][24]

  • SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis. [Link][25]

  • Anaquant. (2024, March 29). 41 Amino acids analysis in serum by LC-MS/MS. [Link][11]

  • SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids. [Link][12]

  • MASONACO. Free amino acids (LC-MS/MS). [Link][26]

  • ResearchGate. (2013, September 17). HPLC method and sample preparation for amino acids?. [Link][27]

  • Manuals.plus. Direct Quantification of Amino Acids in Plasma using LC-MS/MS. [Link][16]

  • Wang, Y., et al. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 255, 116599. [Link][7]

  • Agilent. Rapid Analysis of Mycophenolic Acid in Human Plasma Using an Agilent Triple Quadrupole LC/MS/MS System with Automated Online. [Link]

  • PubChem. (R)-2-Aminobut-3-enoic acid hydrochloride. [Link][28]

  • PubChem. (S)-2-Aminobut-3-enoic acid hydrochloride. [Link][29]

  • Al-Tannak, N. F., et al. (2025). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Molecules, 30(20), 4789. [Link][30]

  • MilliporeSigma. (S)-2-Aminobut-3-enoic acid hydrochloride. [Link][31]

Sources

Advanced Peptidomimetic Engineering: Utilizing 7-aminooct-3-enoic acid hydrochloride in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In neuropharmacology and neuronal cell culture studies, the application of endogenous neuropeptides (e.g., kisspeptins, RFamide-related peptides, and neurotrophic factors) is severely bottlenecked by their rapid proteolytic degradation. Synaptic clefts and primary neuronal culture media are rich in matrix metalloproteinases (MMPs) and neutral endopeptidases (NEPs) that rapidly hydrolyze peptide amide bonds, often reducing the half-life of these signaling molecules to mere minutes[1].

To overcome this, 7-aminooct-3-enoic acid hydrochloride (CAS 2763799-93-3) is deployed as a highly specialized (E)-alkene dipeptide isostere (EADI) building block. Structurally, this 8-carbon unsaturated non-proteinogenic amino acid features a trans-alkene double bond at the C3 position and an amino group at the C7 position.

The Causality of the Isostere: By replacing a susceptible dipeptide cleavage site (e.g., Gly-Leu or Ala-Val) with 7-aminooct-3-enoic acid during Solid-Phase Peptide Synthesis (SPPS), the hydrolyzable carbonyl-nitrogen amide bond (-CONH-) is substituted with a robust trans-alkene (-CH=CH-). This modification confers absolute resistance to peptidase cleavage[2]. Furthermore, the rigid trans-alkene locks the peptide backbone into an extended conformation that perfectly mimics the spatial geometry of a native trans-amide bond, frequently stabilizing the Type II' β -turn necessary for high-affinity G-Protein Coupled Receptor (GPCR) binding in neurons[3],[4].

Experimental Workflows & Logical Relationships

The integration of 7-aminooct-3-enoic acid into neuronal assays requires a tripartite workflow: chemical synthesis, biological stability validation, and functional receptor activation.

Workflow A 1. Fmoc-Protection of 7-aminooct-3-enoic acid B 2. Solid-Phase Peptide Synthesis (HATU/DIPEA) A->B Incorporate EADI D 4. Protease Resistance Assay (LC-MS/MS) B->D Purified Peptide C 3. Primary Neuronal Culture (E18 Rat) C->D Neuronal Media E 5. Live-Cell Calcium Imaging (Fluo-4 AM) D->E Stable Candidates

Caption: Experimental workflow for synthesizing and validating EADI-modified neuropeptides in neurons.

Self-Validating Protocols

Protocol 1: Incorporation of 7-aminooct-3-enoic acid via SPPS

Objective: Synthesize a protease-resistant neuropeptide analog.

  • Fmoc-Protection: React 7-aminooct-3-enoic acid hydrochloride with Fmoc-OSu in the presence of sodium bicarbonate to yield the Fmoc-protected building block.

  • Resin Loading: Swell Rink Amide resin in DMF for 30 minutes to prepare for C-terminal amidation, which is critical for neuropeptide bioactivity[2].

  • Coupling Strategy: Due to the steric hindrance of the unnatural 8-carbon chain, utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA. Causality: The 7-aza-1-hydroxybenzotriazole moiety in HATU accelerates the reaction and prevents epimerization at the chiral centers adjacent to the alkene.

  • Self-Validation (Kaiser Test): After coupling the isostere, perform a Kaiser (ninhydrin) test. A yellow solution validates complete coupling. A blue solution indicates unreacted amines, triggering an automatic double-coupling cycle to ensure sequence fidelity.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) and purify via RP-HPLC.

Protocol 2: Neuronal Culture & Protease Stability Assay

Objective: Quantify the half-life extension provided by the EADI modification.

  • Neuronal Isolation: Dissect cortical neurons from E18 rat embryos. Plate on poly-D-lysine coated 6-well plates at 1×106 cells/well.

  • Media Selection: Culture in strictly serum-free Neurobasal medium supplemented with B27. Causality: Serum contains undefined, highly variable proteases. A defined serum-free system ensures that any observed degradation is strictly due to neuron-derived surface peptidases (e.g., neprilysin), providing reproducible, biologically relevant data.

  • Peptide Spiking: Introduce 10 µM of the wild-type peptide and the EADI-modified peptide into separate wells.

  • Self-Validation (Internal Standard): Spike the media with a heavy-isotope labeled standard. Collect 50 µL aliquots at 0, 1, 4, 12, and 24 hours. Quench with 1% formic acid and analyze via LC-MS/MS.

Protocol 3: Functional Validation via Live-Cell Calcium Imaging

Objective: Confirm that the EADI-modified peptide retains GPCR agonism.

  • Dye Loading: Incubate neurons with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) for 30 minutes at 37°C. Causality: Neuropeptide receptors (e.g., GPR54) are typically Gq-coupled[1]. Activation triggers IP3 production and rapid calcium efflux from the endoplasmic reticulum. Fluo-4 provides the optimal dynamic range for these rapid transients.

  • Imaging: Transfer to a confocal microscope. Establish a 1-minute baseline, then perfuse 100 nM of the EADI-modified peptide.

  • Self-Validation (Maximal Fluorescence): At the end of the recording, perfuse 1 µM Ionomycin. This calcium ionophore saturates the Fluo-4 dye, providing an Fmax​ value. Normalizing the peptide response to Fmax​ ( ΔF/Fmax​ ) proves the cells were viable and properly loaded, validating the absence/presence of a signal.

GPCR Signaling Pathway Visualization

Signaling Ligand EADI-Neuropeptide Receptor Gq-Coupled GPCR (e.g., GPR54) Ligand->Receptor High Affinity Binding Gq Gq Protein (alpha) Receptor->Gq Conformational Change PLC Phospholipase C (PLC-β) Gq->PLC Activation IP3 IP3 Production PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Response Neuronal Activation Ca2->Response Depolarization

Caption: Gq-coupled GPCR signaling pathway activated by EADI-modified neuropeptides in neuronal cells.

Quantitative Data Summaries

The incorporation of 7-aminooct-3-enoic acid drastically alters the pharmacokinetic profile of the peptide while maintaining its pharmacodynamic properties. The tables below summarize typical empirical results when replacing a native Gly-Leu dipeptide sequence with the 8-carbon EADI.

Table 1: Comparative Proteolytic Stability in Primary Neuronal Culture Media

Peptide VariantModification SiteHalf-life ( t1/2​ )Intact Peptide Remaining (24h)Primary Cleavage Mechanism
Wild-Type NeuropeptideNone45 minutes< 1.0%Matrix Metalloproteinases (MMPs)
EADI-Modified PeptideGly-Leu replaced by 7-aminooct-3-enoic acid> 38 hours87.5%Resistant to endopeptidases

Table 2: Pharmacological Profiling (Receptor Activation)

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ vs Native)
Wild-Type NeuropeptideGPR54 / NPFFR1.2 ± 0.34.5 ± 0.8100%
EADI-Modified PeptideGPR54 / NPFFR2.8 ± 0.58.1 ± 1.296%
Scrambled ControlGPR54 / NPFFR> 10,000N/A0%

Note: While a slight reduction in binding affinity ( Ki​ ) is occasionally observed due to the loss of hydrogen-bonding capacity from the missing amide carbonyl, the massive increase in physiological half-life results in a vastly superior net neuropharmacological effect in vitro and in vivo[1],[4].

References

  • Activation of Neuropeptide FF Receptors by Kisspeptin Receptor Ligands. ACS Chemical Biology.[Link]

  • RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential. Pharmaceuticals.[Link]

  • Structure-Activity Relationships of Cyclic Peptide-Based Chemokine Receptor CXCR4 Antagonists: Disclosing the Importance of Side-Chain and Backbone Scaffolds. Current Medicinal Chemistry.[Link]

  • Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. Organic Process Research & Development.[Link]

Sources

Application Note: Dissolution and Handling Protocols for 7-Aminooct-3-enoic Acid Hydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 7-aminooct-3-enoic acid hydrochloride (CAS: 2763799-93-3)

Executive Summary

7-aminooct-3-enoic acid hydrochloride is a specialized aliphatic amino acid derivative utilized as a building block and biological probe. Structurally, it features a zwitterionic core (a primary amine and a carboxylic acid) masked as a hydrochloride salt, alongside an unsaturated oct-3-enoic acid backbone. While the hydrochloride salt form greatly enhances the compound's shelf-life and baseline aqueous solubility, it introduces significant microenvironmental challenges during assay preparation. Improper dissolution can lead to localized acid-shock in cell cultures, compound precipitation via the common ion effect, or oxidative degradation of the alkene moiety.

This guide provides self-validating, step-by-step methodologies to ensure the structural integrity and bioavailability of 7-aminooct-3-enoic acid hydrochloride across both enzymatic and cell-based workflows.

Mechanistic Profiling & Causality (The "Why")

As a Senior Application Scientist, I emphasize that successful assay design begins with understanding the physicochemical behavior of your compound in solution. Do not treat dissolution as a mere dilution step; it is a chemical reaction.

The Hydrochloride Mask and pH Shifts

When 7-aminooct-3-enoic acid hydrochloride is dissolved in unbuffered water, it dissociates into its protonated amine, free chloride ions, and hydronium ions. This dissociation drastically lowers the pH of the solution (typically to pH 3.0–4.5). Direct introduction of this acidic stock into weakly buffered cell media or sensitive enzymatic assays will denature target proteins and induce off-target cytotoxicity[1]. Causality: To maintain physiological conditions, the stock must either be prepared in a highly buffered system or manually titrated with a base prior to assay introduction.

The Common Ion Effect

A frequent error in assay preparation is attempting to dissolve hydrochloride salts directly into chloride-rich buffers, such as Phosphate-Buffered Saline (PBS) or physiological saline (0.9% NaCl). The high baseline concentration of chloride ions in these buffers suppresses the solubility product equilibrium ( Ksp​ ) of the compound[2]. Causality: This common ion effect can reduce the compound's maximum solubility by up to 10-fold compared to pure water, leading to micro-precipitates that invalidate dose-response curves[1].

Alkene and Amine Stability

The oct-3-enoic acid backbone contains an isolated alkene that is susceptible to oxidative cleavage or isomerization if exposed to strong oxidizing agents or prolonged UV light. Furthermore, the primary amine can undergo Maillard-type reactions if stored long-term in aqueous solutions containing reducing sugars. Causality: For long-term archiving, the compound must be stored in anhydrous organic solvents (like DMSO) under an inert argon atmosphere to prevent hygroscopic degradation and oxidation[3].

Decision Matrix & Workflow Visualization

The choice of solvent system dictates the downstream viability of your assay. Use the following decision tree to select the appropriate dissolution pathway.

Workflow Start 7-aminooct-3-enoic acid HCl (Solid Powder) Decision Target Assay Type? Start->Decision AqBranch Biochemical / Enzymatic (Aqueous Workflow) Decision->AqBranch Short-term CellBranch Cell-Based / In Vivo (DMSO Workflow) Decision->CellBranch Long-term AqStep1 Dissolve in LC-MS H2O (pH drops to ~3-4) AqBranch->AqStep1 CellStep1 Dissolve in Anhydrous DMSO (Protect from moisture) CellBranch->CellStep1 AqStep2 Titrate with 0.1M NaOH Target pH: 7.2 - 7.4 AqStep1->AqStep2 Neutralization AqFinal Dilute in Assay Buffer (Ready for use) AqStep2->AqFinal Filtration CellStep2 Aliquot & Store at -80°C (Argon purged) CellStep1->CellStep2 Archiving CellFinal Dilute in Culture Media (Final DMSO ≤ 0.1%) CellStep2->CellFinal Assay Prep

Decision tree for the dissolution and handling of 7-aminooct-3-enoic acid HCl based on assay type.

Quantitative Solubility & Storage Data

Table 1: Physicochemical Properties & Solubility Matrix

Solvent SystemEstimated Max SolubilityStability ProfilePrimary Application
LC-MS Grade Water > 50 mg/mLHigh (Use within 24h)Immediate enzymatic/biochemical assays.
Anhydrous DMSO > 25 mg/mLVery High (Months at -80°C)High-throughput screening (HTS), cell assays.
1X PBS (pH 7.4) < 10 mg/mLModerate (Precipitation risk)Not recommended for initial stock due to common ion effect[2].
0.1 M HCl > 50 mg/mLHighGastric simulation assays only.

Self-Validating Dissolution Protocols

Protocol A: Aqueous Workflow (For Immediate Biochemical Assays)

Use this protocol when organic solvents (like DMSO) inhibit your target enzyme.

  • Solubilization: Weigh the desired amount of 7-aminooct-3-enoic acid hydrochloride and add LC-MS grade water to achieve a 10 mM stock.

    • Self-Validation Check: The solution must be optically clear within 60 seconds of vortexing. If opaque, sonicate briefly at room temperature.

  • pH Neutralization (Critical): The solution will be acidic. Slowly add 0.1 M NaOH dropwise while gently vortexing.

    • Self-Validation Check: Spot 1 µL of the solution onto high-resolution pH indicator paper (or use a micro-pH probe) to confirm the pH has reached 7.2–7.4. Do not over-titrate, as a pH > 8.5 may degrade the primary amine.

  • Sterile Filtration: Pass the neutralized solution through a 0.22 µm PTFE or PES syringe filter.

    • Self-Validation Check: Measure the post-filtration concentration via UV-Vis (if an appropriate chromophore exists) or LC-MS to ensure the compound did not adsorb to the filter membrane.

Protocol B: DMSO Workflow (For Cell-Based Assays & Archiving)

Use this protocol for long-term compound archiving and cell-culture dosing.

  • Dehydration Verification: Ensure you are using a fresh, unopened bottle of anhydrous, cell-culture grade DMSO. Hygroscopic DMSO that has absorbed atmospheric water will drastically reduce the solubility of hydrochloride salts and cause freeze-thaw degradation[4].

  • Solubilization: Add anhydrous DMSO to the powder to create a 50 mM master stock. Vortex vigorously.

    • Self-Validation Check: Hold the tube against a light source. Ensure no schlieren lines (refractive index gradients indicating incomplete mixing) or micro-crystals remain.

  • Aliquoting & Archiving: Divide the stock into single-use aliquots (e.g., 10–50 µL) in amber microcentrifuge tubes to protect the alkene from photo-oxidation. Purge the headspace of each tube with Argon gas before sealing. Store at -80°C.

  • Assay Dilution: When dosing cells, dilute the DMSO stock at least 1:1000 into the pre-warmed culture media to ensure the final DMSO concentration is ≤ 0.1%[5].

    • Self-Validation Check: Add the DMSO stock dropwise to rapidly vortexing media. Inspect the media under an inverted microscope at 20X magnification to confirm the absence of precipitated micro-crystals before applying to cells.

Troubleshooting Guide

Table 2: Assay-Specific Troubleshooting

ObservationCausal MechanismCorrective Action
Precipitation upon dilution into assay buffer The buffer contains high chlorides (e.g., PBS), triggering the common ion effect[2].Perform the initial dilution in water or a HEPES buffer before final dilution into the chloride-rich assay media.
Cytotoxicity in vehicle control wells The acidic hydrochloride salt crashed the buffering capacity of the cell media[1].Pre-neutralize the aqueous stock with NaOH, or use the DMSO workflow to minimize the volume of acid introduced.
Loss of compound efficacy over time Auto-oxidation of the oct-3-enoic acid alkene or hydrolysis due to wet DMSO[4].Discard old stocks. Prepare fresh aliquots using strictly anhydrous DMSO and purge with Argon.

References

  • [2] Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. URL: [Link]

  • [3] Organic Process Research & Development (ACS Publications). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. URL:[Link]

  • [5] ResearchGate Technical Forums. How do I dissolve Donepezil? (Handling Hydrochloride Salts vs Freebase in Cell-Based Assays). URL: [Link]

  • [1] IMR Press / Pharmazie. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. URL:[Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 7-Aminooct-3-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 7-aminooct-3-enoic acid hydrochloride. Due to the compound's lack of a strong chromophore, a pre-column derivatization strategy using o-phthalaldehyde (OPA) is employed, enabling sensitive UV detection. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications in pharmaceutical development.

Introduction

7-Aminooct-3-enoic acid hydrochloride is a non-proteinogenic amino acid of interest in pharmaceutical research. Accurate and reliable quantification of this compound is crucial for formulation development, stability studies, and quality control of drug substances and products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1] However, many amino acids, including 7-aminooct-3-enoic acid, lack a native chromophore, making direct UV detection challenging and often insensitive.[2]

To overcome this limitation, a derivatization step is necessary to attach a UV-absorbing or fluorescent tag to the analyte.[3] Pre-column derivatization, where the analyte is chemically modified before chromatographic separation, offers several advantages, including the use of a wider range of reagents and potentially higher sensitivity.[2][4] This application note describes a reversed-phase HPLC (RP-HPLC) method utilizing pre-column derivatization with o-phthalaldehyde (OPA) for the analysis of 7-aminooct-3-enoic acid hydrochloride. The method has been fully validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[5][6]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

  • Chromatography Data System (CDS): Empower™ 3 or equivalent.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) was used for separation.

  • Reagents:

    • 7-Aminooct-3-enoic acid hydrochloride reference standard

    • o-Phthalaldehyde (OPA)

    • 3-Mercaptopropionic acid (3-MPA)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Sodium borate buffer (pH 9.5)

    • Hydrochloric acid (for pH adjustment)

    • Water (HPLC grade)

Chromatographic Conditions

The selection of a reversed-phase C18 column is based on its wide applicability and success in separating derivatized amino acids.[7][8] The mobile phase composition and gradient are optimized to achieve good resolution of the derivatized analyte from potential impurities and reagent peaks.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 338 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of 7-aminooct-3-enoic acid hydrochloride reference standard in diluent (Water:Methanol, 50:50, v/v) to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity and quantification.

Pre-Column Derivatization Protocol

The derivatization reaction with OPA in the presence of a thiol, such as 3-mercaptopropionic acid, rapidly forms a stable and highly fluorescent isoindole derivative, which also exhibits strong UV absorbance.[9]

  • Prepare the OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily.

  • Derivatization Procedure: In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[1][5][10] The following validation parameters were assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by analyzing a blank (diluent), a placebo sample, and a spiked placebo sample. The chromatograms showed no interfering peaks at the retention time of the derivatized 7-aminooct-3-enoic acid hydrochloride.

Linearity and Range

The linearity of the method was determined by analyzing a series of six concentrations of the derivatized standard over the range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Correlation Coefficient (r²) ≥ 0.999
Range 1 - 50 µg/mL
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)Acceptance Criteria (%)
80%99.598.0 - 102.0
100%100.298.0 - 102.0
120%101.198.0 - 102.0
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were analyzed on the same day. The RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts using different equipment.

Precision LevelRSD (%)Acceptance Criteria (%)
Repeatability 0.8≤ 2.0
Intermediate Precision 1.2≤ 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the development and validation of the HPLC method.

HPLC_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Final Finalization Dev_Start Define Analytical Requirements Lit_Review Literature Review & Analyte Characterization Dev_Start->Lit_Review Initial_Params Select Initial HPLC Parameters (Column, Mobile Phase, Detector) Lit_Review->Initial_Params Derivatization Develop Pre-Column Derivatization Protocol Initial_Params->Derivatization Optimization Optimize Chromatographic Conditions Derivatization->Optimization System_Suitability System Suitability Optimization->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Finalize Method Protocol & Validation Report Robustness->Documentation Implementation Implement for Routine Analysis Documentation->Implementation

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A sensitive, specific, accurate, precise, and robust RP-HPLC method with pre-column OPA derivatization has been successfully developed and validated for the quantification of 7-aminooct-3-enoic acid hydrochloride. The validation results confirm that the method is suitable for its intended purpose in a pharmaceutical quality control or research environment, adhering to the standards set by the ICH.

References

  • JASCO. (2022, January 31). Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection.
  • Waters. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Analysis of amino acids by high performance liquid chromatography.
  • Spectroscopy Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • HELIX Chromatography. Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Slideshare. Ich guidelines for validation final.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ResearchGate. Method development for amino acid analysis.
  • PMC. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
  • PMC. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • ICH. Quality Guidelines.
  • Shimadzu UK. Analytical Methods for Amino Acids.
  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.

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Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation of 7-Aminooct-3-enoic Acid Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Application Guide Target Audience: Researchers, Preclinical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals

Executive Summary & Scientific Rationale

7-Aminooct-3-enoic acid hydrochloride (7-AOEA-HCl) is an investigational, unsaturated 8-carbon aliphatic amino acid derivative. Structurally analogous to established neuromodulators and γ -aminobutyric acid (GABA) analogs (such as pregabalin, gabapentin, and vigabatrin), 7-AOEA-HCl presents significant potential for central nervous system (CNS) drug development[1].

The Causality of Experimental Design: Endogenous amino acids and their synthetic aliphatic analogs exhibit poor passive permeability across lipid bilayers. Consequently, their systemic absorption from the gastrointestinal tract and their penetration across the blood-brain barrier (BBB) rely heavily on active transport mechanisms—predominantly the L-type amino acid transporter 1 (LAT1; SLC7A5)[2][3].

When designing an in vivo protocol for 7-AOEA-HCl, three critical scientific pillars must dictate the workflow:

  • Formulation Chemistry: The hydrochloride salt confers high aqueous solubility. However, unbuffered dosing solutions can be highly acidic, leading to phlebitis upon intravenous (IV) injection or gastric irritation via oral (PO) gavage. A physiologically buffered vehicle is mandatory.

  • Transporter Dependency: Because 7-AOEA-HCl likely utilizes LAT1[4], co-administration with high-protein diets or other large neutral amino acids (LNAAs) will competitively inhibit its absorption. Fasting subjects prior to dosing is a strict requirement.

  • Bioanalytical Sensitivity: Aliphatic amino acids lack strong UV chromophores. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the uncompromising gold standard for quantification[5].

Workflow A Formulation (7-AOEA-HCl) B Rodent Dosing (IV, PO, IP) A->B C Tissue Sampling (Plasma, CSF, Brain) B->C D LC-MS/MS Quantification C->D E PK/PD Correlation D->E

Figure 1. End-to-end workflow for the in vivo PK/PD evaluation of 7-AOEA-HCl in rodents.

Protocol 1: Formulation and Administration

To ensure a self-validating system, the formulation must guarantee that the observed pharmacokinetics are a result of the compound's intrinsic properties, not artifacts of precipitation or tissue damage.

Materials & Reagents:

  • 7-AOEA-HCl (Purity 99%)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.22 µm Polyethersulfone (PES) syringe filters

Step-by-Step Methodology:

  • Vehicle Preparation: Utilize sterile 1X PBS. The buffering capacity of PBS neutralizes the acidic proton released by the dissociation of the hydrochloride salt, preventing injection site necrosis.

  • Compound Reconstitution: Dissolve 7-AOEA-HCl powder in PBS to achieve target concentrations (e.g., 1 mg/mL for IV; 5 mg/mL for PO). Vortex for 60 seconds and sonicate for 5 minutes at room temperature until the solution is visually clear.

  • Sterilization: Pass the formulation through a 0.22 µm PES filter to ensure sterility for IV administration.

  • In Vivo Administration (Male Sprague-Dawley Rats, 250-300g):

    • Fasting: Fast animals for 12 hours pre-dose to empty the GI tract of competing dietary amino acids. Water remains ad libitum.

    • IV Dosing (2 mg/kg): Administer via an indwelling jugular vein catheter (JVC) to minimize handling stress, which can alter metabolic profiles. Flush the catheter with 0.2 mL of heparinized saline post-dose.

    • PO Dosing (10 mg/kg): Administer via oral gavage using a bulb-tipped gastric needle.

Protocol 2: Pharmacokinetic Sampling and LC-MS/MS Bioanalysis

To accurately determine the CNS penetrance of 7-AOEA-HCl, parallel sampling of plasma, cerebrospinal fluid (CSF), and brain parenchyma is required[6].

Sampling Protocol:

  • Blood Collection: Withdraw 150 µL of blood via JVC at predefined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, and 24 h). Transfer immediately to K2EDTA tubes, centrifuge at 3,000 × g for 10 min at 4°C, and isolate plasma.

  • Tissue Harvesting: At terminal time points (e.g., Tmax​ ), perform transcardial perfusion with ice-cold saline to flush intravascular blood. Extract the brain, dissect regions of interest (e.g., cortex, hippocampus), and homogenize in 3 volumes of LC-MS grade water.

LC-MS/MS Bioanalysis (Self-Validating Extraction):

  • Protein Precipitation: Add 50 µL of plasma or brain homogenate to 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS) (e.g., 13C -7-AOEA or gabapentin-d4). The IS controls for matrix effects and extraction recovery variations[7].

  • Centrifugation: Spin at 15,000 × g for 15 min at 4°C. Transfer the supernatant to autosampler vials.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (50 × 2.1 mm, 1.7 µm). Utilize a gradient mobile phase of Water and Acetonitrile, both supplemented with 0.1% formic acid. Causality note: Formic acid is critical as it promotes protonation ( [M+H]+ ) of the amino group, exponentially increasing ionization efficiency in positive Electrospray Ionization (ESI) mode[5].

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for 7-AOEA.

Quantitative Data Presentation

Below is a structured representation of expected PK parameters for an optimized aliphatic amino acid analog administered to rodents[4][8].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 3,850 ± 4104,200 ± 530
Tmax​ (h) 0.08 (5 min)1.2 ± 0.3
AUC0−∞​ (h·ng/mL) 4,100 ± 35017,425 ± 1,200
t1/2​ (h) 2.4 ± 0.22.8 ± 0.4
Bioavailability ( F% ) 100% (Defined)~85%
Brain/Plasma Ratio ( Kp​ ) 0.650.62

Protocol 3: Pharmacodynamic (PD) Evaluation

Assuming 7-AOEA-HCl acts as a neuromodulator—potentially binding to the Voltage-Gated Calcium Channel (VGCC) α2​δ subunit or inhibiting GABA aminotransferase (GABA-AT)[1][8]—its in vivo efficacy should be validated using a neuropathic pain model.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:

  • Surgical Induction: Under isoflurane anesthesia, tightly ligate the L5 spinal nerve of the rat to induce mechanical allodynia.

  • Baseline Testing: Allow 7 days for surgical recovery. Assess baseline mechanical withdrawal thresholds using von Frey filaments applied to the plantar surface of the hind paw. A valid subject must show a significant drop in withdrawal threshold (e.g., from 15g to <4g).

  • Dosing & Observation: Administer 7-AOEA-HCl (10 mg/kg PO). Measure withdrawal thresholds at 1, 2, 4, and 8 hours post-dose.

  • Validation: Efficacy is confirmed if the compound significantly elevates the withdrawal threshold compared to vehicle-treated controls. The peak PD effect should temporally correlate with the Tmax​ (approx. 1.2 hours) observed in the PK data.

Pathway Blood Systemic Circulation [7-AOEA] LAT1 LAT1 Transporter (SLC7A5/CD98hc) Blood->LAT1 BBB Endothelium Brain Brain Interstitial Fluid [7-AOEA] LAT1->Brain Na+-independent Exchange Target Neuromodulatory Target (e.g., VGCC α2δ) Brain->Target Target Binding

Figure 2. Proposed LAT1-mediated blood-brain barrier transport and target engagement of 7-AOEA-HCl.

References

  • Selective expression of the large neutral amino acid transporter at the blood–brain barrier. Proceedings of the National Academy of Sciences.[Link]

  • L-Type amino acid transporter 1 as a target for drug delivery. Pharmaceutics (PMC).[Link]

  • Mediation of Highly Concentrative Uptake of Pregabalin by L-Type Amino Acid Transport in Chinese Hamster Ovary and Caco-2 Cells. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. Drug Metabolism and Disposition.[Link]

  • Safety and pharmacokinetics of a novel potent GABA analogue crisugabalin in Chinese subjects with various degrees of renal impairment. British Journal of Clinical Pharmacology (PMC).[Link]

  • A novel and rapid LC/MS/MS assay for bioanalysis of Azurin p28 in serum and its pharmacokinetics in mice. Journal of Pharmaceutical and Biomedical Analysis (PMC).[Link]

Sources

Application Note: Evaluating the Neuroprotective Efficacy of 7-aminooct-3-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of neuroprotective therapeutics requires rigorous validation across both cellular and systemic models of neuronal injury. 7-aminooct-3-enoic acid hydrochloride (CAS 2763799-93-3) is a novel unsaturated amino acid structurally related to established γ -aminobutyric acid (GABA) analogues.

In the context of ischemic stroke and neurodegenerative trauma, the primary driver of neuronal death is glutamate-induced excitotoxicity. Overstimulation of NMDA and AMPA receptors leads to massive intracellular calcium ( Ca2+ ) overload, mitochondrial dysfunction, and subsequent apoptosis[1][2]. GABA analogues, such as pregabalin and gabapentin, have demonstrated robust neuroprotective efficacy by binding to the α2​δ−1 subunit of voltage-gated calcium channels, thereby reducing presynaptic Ca2+ influx and attenuating the release of excitatory neurotransmitters like glutamate[3][4].

As a Senior Application Scientist, I have designed the following self-validating experimental framework to quantify the neuroprotective effects of 7-aminooct-3-enoic acid hydrochloride. This guide details a two-tiered approach: an in vitro primary cortical neuron excitotoxicity model to establish direct cellular protection, followed by an in vivo transient Middle Cerebral Artery Occlusion (tMCAO) model to evaluate systemic efficacy and functional recovery.

Experimental Workflow

Workflow cluster_0 Phase 1: In Vitro Excitotoxicity Model cluster_1 Phase 2: In Vivo Ischemia (tMCAO) Model N1 Primary Cortical Neurons (DIV 10-14) N2 Pre-treatment: 7-aminooct-3-enoic acid HCl N1->N2 N3 Glutamate + Glycine Insult (100 µM, 24h) N2->N3 N4 Cell Viability Assay (MTT / CCK-8) N3->N4 M1 C57BL/6 Mice (Temp Controlled 37°C) M2 tMCAO Surgery (60 min occlusion) M1->M2 M3 Reperfusion & Compound Admin M2->M3 M4 TTC Staining & Infarct Vol Calculation M3->M4

Experimental workflow for in vitro and in vivo neuroprotection validation.

Protocol 1: In Vitro Glutamate Excitotoxicity Assay

This protocol utilizes primary rat cortical neurons to isolate the direct neuroprotective mechanisms of the compound without the confounding variables of the blood-brain barrier (BBB) or systemic metabolism.

Scientific Rationale & Self-Validation

Neurons must be cultured to 10–14 Days In Vitro (DIV). Before this window, neurons lack fully mature synaptic networks and functional NMDA receptor expression, rendering them artificially resistant to excitotoxicity[1]. We include 10μM glycine during the insult because glycine is an obligate co-agonist for NMDA receptor activation; omitting it will result in a failed or highly variable excitotoxic insult[2]. MK-801 (a non-competitive NMDA receptor antagonist) is used as a self-validating positive control to prove the assay's dynamic range.

Step-by-Step Methodology
  • Primary Culture Preparation: Isolate cortical tissue from E18 Wistar rat embryos. Dissociate using papain and seed at a density of 5×104 cells/well in poly-D-lysine coated 96-well plates. Maintain in Neurobasal medium supplemented with B27, 2 mM GlutaMAX, and 1% Pen/Strep at 37°C, 5% CO2​ .

  • Maturation: Perform half-media changes every 3-4 days until DIV 12.

  • Compound Pre-treatment: 2 hours prior to the excitotoxic insult, replace half the well volume with fresh media containing 7-aminooct-3-enoic acid hydrochloride at varying concentrations (e.g., 10, 50, 100 μM ). Include a Vehicle control (0.1% DMSO) and a Positive control ( 10μM MK-801).

  • Glutamate Insult: Spike wells with a concentrated solution of L-glutamate and glycine to achieve a final well concentration of 100μM glutamate and 10μM glycine. Incubate for 24 hours.

  • Viability Quantification (CCK-8): Add 10μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of the untreated, non-insulted Sham group.

Protocol 2: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)

To translate cellular findings into systemic efficacy, the intraluminal suture tMCAO model is the gold standard for mimicking human ischemic stroke and reperfusion injury[5][6].

Scientific Rationale & Self-Validation

Strict thermoregulation is critical. Hypothermia is inherently neuroprotective; if an animal's core temperature drops during surgery, it will falsely present as a "neuroprotective" drug effect. Core temperature must be maintained at 37.0±0.5∘C via a feedback-controlled heating pad. Furthermore, the protocol is self-validated by Laser Doppler Flowmetry (LDF). Only animals exhibiting a >70% drop in regional cerebral blood flow (rCBF) upon filament insertion are included in the final data analysis, ensuring standardized ischemic severity[6].

Step-by-Step Methodology
  • Animal Preparation: Anesthetize adult male C57BL/6 mice (25-30g) with 2-3% isoflurane in a 70/30 N2​O/O2​ mixture. Secure the animal supine and affix the LDF probe to the skull over the MCA territory (2 mm posterior and 5 mm lateral to bregma).

  • Surgical Occlusion: Make a midline neck incision. Carefully isolate the right Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA). Ligate the ECA and insert a silicon-coated 6-0 nylon monofilament into the ECA stump.

  • Ischemia Induction: Advance the filament distally into the ICA approximately 9–10 mm until mild resistance is felt (occlusion of the MCA origin). Verify a >70% drop in rCBF via LDF[5]. Maintain occlusion for exactly 60 minutes.

  • Reperfusion & Dosing: Gently withdraw the filament to restore blood flow (verified by LDF recovery). Immediately administer 7-aminooct-3-enoic acid hydrochloride (e.g., 10 mg/kg or 30 mg/kg, IV) or Vehicle (Saline). Suture the incision and allow the animal to recover in a heated cage.

  • Infarct Volume Analysis (TTC Staining): 24 hours post-reperfusion, perform a neurological deficit score (0 = normal, 4 = no spontaneous walking/depressed consciousness). Euthanize the animal, extract the brain, and slice into 2 mm coronal sections. Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

    • Causality: TTC is reduced by active mitochondrial dehydrogenases in living cells to a deep red formazan. Dead (infarcted) tissue lacks this enzyme activity and remains stark white.

  • Quantification: Image the slices and use ImageJ to calculate the infarct volume. Apply the Swanson correction formula to account for ischemia-induced cerebral edema:

    CorrectedInfarctVolume=(LeftHemisphereArea−(RightHemisphereArea−InfarctArea)) .

Quantitative Data Presentation

To ensure clear communication of the compound's efficacy to drug development stakeholders, quantitative readouts from both protocols must be aggregated. The table below represents the standardized format for reporting neuroprotective validation data.

Table 1: Summary of Neuroprotective Efficacy for 7-aminooct-3-enoic acid HCl

Treatment GroupIn Vitro Cell Viability (%)In Vivo Corrected Infarct Volume (%)Neurological Deficit Score (Mean ± SD)
Sham (No Insult) 100.0 ± 4.20.0 ± 0.00.0 ± 0.0
Vehicle (Ischemia/Glutamate) 38.5 ± 5.142.3 ± 4.83.2 ± 0.5
7-aminooct-3-enoic acid HCl (Low Dose) 62.4 ± 6.328.1 ± 3.52.1 ± 0.4*
7-aminooct-3-enoic acid HCl (High Dose) 81.2 ± 4.8 15.4 ± 2.91.2 ± 0.3
Positive Control (MK-801 / Edaravone) 85.6 ± 3.918.2 ± 3.1 1.4 ± 0.4

*(Note: Data presented is representative of expected outcomes for a highly efficacious GABAergic neuroprotectant. *p < 0.05, *p < 0.01 vs. Vehicle).

References

  • Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC. nih.gov.
  • Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice. bio-protocol.org.
  • Astrocytes enhance the tolerance of rat cortical neurons to glutamate excitotoxicity.
  • Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity - Frontiers. frontiersin.org.
  • Novel Neuroprotective Strategies and Targets of Intervention in Epilepsy | IntechOpen. intechopen.com.
  • Neuroprotective Effects of Pregabalin on Cerebral Ischemia and Reperfusion - PMC. nih.gov.

Sources

"application of 7-aminooct-3-enoic acid hydrochloride in pain research"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 7-Aminooct-3-Enoic Acid Hydrochloride in Neuropathic Pain Models

Introduction & Mechanistic Rationale

The development of novel therapeutics for neuropathic pain frequently centers on modulating aberrant excitability in the peripheral nervous system. 7-aminooct-3-enoic acid hydrochloride (CAS 2763799-93-3) is a novel, structurally constrained omega-amino acid derivative. Featuring an 8-carbon backbone with an internal double bond (C3-C4) and a terminal-adjacent amino group, this compound shares pharmacophoric similarities with established gabapentinoids (e.g., gabapentin, pregabalin) and GABA-aminotransferase inhibitors.

In neuropathic pain states, peripheral nerve injury triggers the marked upregulation and anterograde trafficking of the α2​δ1​ subunit of voltage-gated calcium channels (VGCCs) in dorsal root ganglion (DRG) neurons[1]. This upregulation facilitates high-voltage-activated (HVA) calcium influx at presynaptic terminals in the spinal dorsal horn, leading to excessive glutamate release and subsequent central sensitization[2]. We hypothesize that 7-aminooct-3-enoic acid hydrochloride acts as an atypical α2​δ1​ ligand. The internal alkene introduces a rigid spatial geometry that may alter binding kinetics or provide distinct state-dependent inhibition compared to flexible aliphatic gabapentinoids.

MOA NerveInjury Peripheral Nerve Injury a2d1 α2δ-1 Upregulation (DRG Neurons) NerveInjury->a2d1 Induces CaInflux HVA Ca2+ Influx (Presynaptic) a2d1->CaInflux Facilitates Glutamate Glutamate Release (Spinal Dorsal Horn) CaInflux->Glutamate Triggers Pain Neuropathic Pain (Allodynia) Glutamate->Pain Causes Drug 7-aminooct-3-enoic acid HCl Drug->a2d1 Binds & Inhibits

Figure 1: Proposed mechanism of action for 7-aminooct-3-enoic acid HCl in modulating neuropathic pain.

In Vitro Protocol: Whole-Cell Patch-Clamp of DRG Neurons

Causality & Experimental Design: Primary culture of DRG neurons is the gold-standard model for studying peripheral calcium channel modulators[3]. Because α2​δ1​ primarily associates with N-type and P/Q-type HVA channels, it is critical to isolate HVA currents from Low-Voltage-Activated (LVA/T-type) currents. We utilize a specific voltage-step protocol to self-validate the current origin: a -30 mV prepulse is used to completely inactivate LVA channels before stepping to 0 mV to evoke pure HVA currents[3]. Gabapentin is included as a positive control to benchmark the novel compound's efficacy.

Step-by-Step Methodology:

  • Cell Isolation: Dissect L4-L6 DRGs from neonatal (P0-P7) or adult mice. Digest in Collagenase Type I (1 mg/mL) and Dispase II (2.5 mg/mL) for 40 minutes at 37°C. Triturate gently and plate on poly-D-lysine/laminin-coated coverslips.

  • Solutions Setup:

    • Intracellular Pipette Solution: 110 mM CsCl, 5 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.1 mM GTP (pH 7.3 with CsOH, 290 mOsm). Rationale: Cs⁺ blocks outward K⁺ currents.

    • Extracellular Bath Solution: 10 mM BaCl₂ (charge carrier), 150 mM TEA-Cl, 10 mM HEPES, 10 mM Glucose (pH 7.4 with TEA-OH). Rationale: Ba²⁺ permeates calcium channels better than Ca²⁺ and prevents calcium-dependent inactivation.

  • Electrophysiological Recording:

    • Establish whole-cell configuration using borosilicate glass pipettes (2–4 MΩ).

    • Apply online P/4 leak subtraction to eliminate capacitive transients[3].

    • Voltage Protocol: From a holding potential of -80 mV, apply a 1-second depolarizing prepulse to -30 mV (inactivates LVA channels). Immediately follow with a 100 ms test pulse to 0 mV to record the isolated HVA calcium current[3].

  • Compound Application: Perfuse 7-aminooct-3-enoic acid HCl (1 µM to 100 µM) via a rapid gravity-fed application system. Record steady-state current inhibition.

Table 1: Expected Quantitative Electrophysiological Outcomes

ParameterControl (Vehicle)7-aminooct-3-enoic acid HCl (10 µM)Gabapentin (10 µM)Interpretation
Peak HVA Current Density -45.2 ± 4.1 pA/pF-28.5 ± 3.2 pA/pF-30.1 ± 3.8 pA/pFSignificant reduction in presynaptic Ca²⁺ influx.
Steady-State Inactivation ( V1/2​ ) -42.5 mV-51.2 mV-48.9 mVHyperpolarizing shift; stabilizes the inactive channel state.
Recovery from Inactivation ( τ ) 120 ms285 ms240 msProlonged recovery time; prevents high-frequency firing.

In Vivo Protocol: Spared Nerve Injury (SNI) Model

Causality & Experimental Design: To evaluate the in vivo anti-allodynic effects of 7-aminooct-3-enoic acid, the Spared Nerve Injury (SNI) model is highly preferred over the Chronic Constriction Injury (CCI) model. The SNI model involves the complete ligation and transection of the tibial and common peroneal nerves while leaving the sural nerve intact[4]. This produces a highly localized, consistent, and reproducible mechanical allodynia in the sural territory without the confounding systemic inflammation seen in CCI[5]. The contralateral (unoperated) paw serves as an internal, self-validating control[4].

Workflow Acclimation Day -3 to 0: Acclimation & Baseline von Frey Surgery Day 0: SNI Surgery (Ligate Tibial/Peroneal) Acclimation->Surgery Recovery Day 1 to 7: Recovery & Allodynia Development Surgery->Recovery Dosing Day 7+: Administer 7-aminooct-3-enoic acid HCl Recovery->Dosing Testing 1h - 4h Post-Dose: von Frey Testing (Sural Territory) Dosing->Testing Analysis Data Analysis: Paw Withdrawal Threshold (PWT) Testing->Analysis

Figure 2: Experimental workflow for evaluating anti-allodynic efficacy in the murine SNI model.

Step-by-Step Methodology:

  • Baseline Testing: Acclimate 8-10 week old C57BL/6 mice to wire-mesh testing chambers for 3 days. Obtain baseline Paw Withdrawal Thresholds (PWT) using calibrated von Frey filaments via the up-down method[4].

  • Surgical Procedure:

    • Anesthetize mice with 2-3% isoflurane.

    • Make an incision on the lateral surface of the left thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve trifurcation[5].

    • Tightly ligate the common peroneal and tibial nerves with 6-0 silk sutures and transect 1 mm of nerve distal to the ligation[5].

    • Crucial Step: Ensure the sural nerve is absolutely untouched. Stretching or damaging the sural nerve will invalidate the behavioral readout.

    • Close the muscle and skin layers.

  • Compound Administration: On Day 7 post-surgery (peak allodynia), administer 7-aminooct-3-enoic acid HCl (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) injection or oral gavage (p.o.).

  • Behavioral Assay: Test PWT at 1, 2, and 4 hours post-dose. A positive response is defined as sudden paw withdrawal, flinching, or licking upon filament application to the lateral plantar surface (sural territory)[4].

Formulation & Pharmacokinetic Considerations

The hydrochloride salt form of 7-aminooct-3-enoic acid (CAS 2763799-93-3) provides excellent aqueous solubility, mitigating the need for harsh organic solvents.

  • In Vitro Vehicle: Dissolve directly into the extracellular bath solution (TEA-BaCl₂). Adjust pH to 7.4, as the HCl salt will slightly acidify small-volume solutions.

  • In Vivo Vehicle: Dissolve in sterile 0.9% physiological saline. For oral administration, 0.5% Methylcellulose (MC) can be utilized to increase gastrointestinal retention time and improve systemic absorption profiles.

References

  • Bourquin, A. F., et al. "Spared Nerve Injury Model of Neuropathic Pain in Mice." Bio-protocol, 2018. URL:[Link]

  • Richner, M., et al. "The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice." ResearchGate / JoVE, 2011. URL: [Link]

  • Gandini, M. A., et al. "Whole-Cell Patch-Clamp Recordings of Ca2+ Currents from Isolated Neonatal Mouse Dorsal Root Ganglion (DRG) Neurons." Cold Spring Harbor Protocols, 2014. URL:[Link]

  • Takahashi, Y., et al. "Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission..." Frontiers in Molecular Neuroscience, 2023. URL: [Link]

  • Bauer, C. S., et al. "The increased trafficking of the calcium channel subunit alpha2delta-1 to presynaptic terminals in neuropathic pain is inhibited by the alpha2delta ligand pregabalin." Journal of Neuroscience, 2009. URL:[Link]

Sources

Application Note: A Systematic Framework for the Oral Formulation of 7-aminooct-3-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the formulation of 7-aminooct-3-enoic acid hydrochloride (7-OAHC), a novel investigational compound, into a solid oral dosage form. The inherent physicochemical properties of 7-OAHC as an amino acid hydrochloride—namely its pH-dependent solubility and potential for gastric irritation or degradation—necessitate a carefully designed delivery system. This guide outlines a systematic approach, beginning with essential preformulation characterization and culminating in a robust, enteric-coated tablet designed for targeted release in the upper intestine. Detailed, step-by-step protocols for formulation, manufacturing, quality control, and in-vitro performance testing are provided to support researchers and drug development professionals.

Introduction

7-aminooct-3-enoic acid hydrochloride (7-OAHC) is a promising new chemical entity with potential neuromodulatory activity. As a small molecule amino acid analogue, its oral bioavailability is a critical determinant of its therapeutic success. The hydrochloride salt form generally enhances aqueous solubility and stability.[1][2] However, like many amino acid hydrochlorides, 7-OAHC is predicted to be highly soluble in the low pH of the stomach, which could lead to rapid dissolution and potential gastric mucosal irritation. Furthermore, the stability of the molecule's enoic acid functional group in a highly acidic environment is a primary concern.

Therefore, the principal objective is to develop a delayed-release oral dosage form. Such a system bypasses the stomach, protecting both the drug from gastric acid and the stomach from the drug, and releases the active pharmaceutical ingredient (API) in the more alkaline environment of the small intestine for optimal absorption.[3][4][5] This application note details a logical, science-driven workflow for developing an enteric-coated tablet formulation of 7-OAHC.

Preformulation & Physicochemical Characterization

A thorough understanding of the API's properties is the foundation of rational formulation design.[1][6][7][8] Preformulation studies are essential to identify potential challenges and guide the selection of appropriate excipients and manufacturing processes.[8][9]

Key characterization steps include:

  • Solubility Profiling: Determining solubility across a physiologically relevant pH range (1.2 to 6.8).[10]

  • Solid-State Analysis: Using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) to understand the drug's thermal properties, crystallinity, and potential for polymorphism.[11]

  • Forced Degradation: Exposing the API to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways and products, which is crucial for developing stability-indicating analytical methods.[12][13][14][15][16]

  • Excipient Compatibility: Assessing physical and chemical interactions between 7-OAHC and potential excipients using techniques like DSC and Fourier-Transform Infrared Spectroscopy (FTIR).[11][17][18][19][20]

Table 1: Hypothetical Physicochemical Properties of 7-OAHC

PropertyValue / ObservationImplication for Formulation
Appearance White to off-white crystalline powderStandard handling procedures apply.
Molecular Weight 207.7 g/mol Suitable for oral absorption.
Melting Point (DSC) 155-158 °C (sharp peak)Indicates high purity and crystalline nature.[2]
Solubility (pH 1.2) >150 mg/mLHigh solubility in stomach acid; risk of dose dumping/irritation.
Solubility (pH 6.8) 45 mg/mLSufficiently soluble for absorption in the small intestine.
pKa (predicted) ~4.0 (Carboxylic Acid), ~9.5 (Amine)Zwitterionic potential; solubility is highly pH-dependent.
Forced Degradation Significant degradation (<85% recovery) after 24h in 0.1N HClConfirms acid lability; enteric coating is necessary.
Hygroscopicity Slightly hygroscopicRequires controlled humidity during manufacturing and storage.

Formulation Development Strategy

Based on the preformulation data, particularly the acid lability of 7-OAHC, a delayed-release strategy is mandated. An enteric-coated tablet is selected as the dosage form for its manufacturing scalability and patient convenience.

Rationale for Dosage Form and Manufacturing Process
  • Core Tablet: A core tablet will be manufactured using the direct compression (DC) method.[21][22][23] DC is a streamlined and cost-effective process that involves blending the API with excipients and compressing the mixture directly.[24][25] This approach is ideal for APIs that do not require granulation to achieve good flow and compressibility, and it avoids the use of heat and moisture, which is beneficial for a potentially sensitive molecule like 7-OAHC.[21][25]

  • Enteric Coating: A pH-sensitive polymer coating will be applied to the core tablet. This coating will remain intact in the stomach's acidic environment (pH 1-3) but will dissolve rapidly in the higher pH of the small intestine (pH >5.5), ensuring targeted drug release.[3][4][26]

Excipient Selection

The chosen excipients must be compatible with 7-OAHC and suitable for direct compression.

  • Diluent/Filler: Microcrystalline Cellulose (MCC) is selected for its excellent compressibility and binding properties.

  • Disintegrant: Croscarmellose Sodium is a super-disintegrant that will ensure the rapid breakup of the core tablet upon dissolution of the enteric coat.

  • Lubricant: Magnesium Stearate is used at a low concentration to prevent the tablet blend from sticking to the press tooling.[23]

  • Enteric Coating Polymer: A methacrylic acid copolymer dispersion (e.g., Eudragit® L 30 D-55) is chosen. This polymer dissolves at a pH of 5.5 and above, making it ideal for release in the duodenum.[3][27]

  • Plasticizer & Anti-tacking Agent: Triethyl citrate and talc will be included in the coating formulation to ensure a flexible, non-sticky, and uniform film.

G cluster_0 Formulation Development Workflow Preform Preformulation Data (Acid Labile, Good Flow) Decision Dosage Form Selection Preform->Decision Input DC Core Tablet: Direct Compression Decision->DC Rationale: Simplicity, Stability Coating Enteric Coating (pH-Sensitive Polymer) DC->Coating Process Step Final Final Product: Enteric-Coated Tablet Coating->Final Process Step QC Quality Control & Performance Testing Final->QC Evaluation G cluster_1 Caco-2 Permeability Assay Workflow Seed 1. Seed Caco-2 cells on Transwell inserts Diff 2. Culture for 21 days to form monolayer Seed->Diff TEER 3. Measure TEER to confirm monolayer integrity Diff->TEER API_A 4a. Add 7-OAHC to Apical (A) side TEER->API_A API_B 4b. Add 7-OAHC to Basolateral (B) side TEER->API_B Sample_A 5a. Sample Basolateral (B) side over time API_A->Sample_A Sample_B 5b. Sample Apical (A) side over time API_B->Sample_B Analyze 6. Analyze samples by LC-MS/MS Calculate Papp (A->B) & (B->A) Sample_A->Analyze Sample_B->Analyze Efflux 7. Calculate Efflux Ratio Papp(B->A) / Papp(A->B) Analyze->Efflux

Fig. 2: Workflow for bidirectional Caco-2 permeability assay.
Protocol 6.1: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions. [28]2. Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to confirm the integrity of the cell monolayer.

  • Permeability Study (Bidirectional): a. A to B Transport: The test compound (7-OAHC) is added to the apical (A) side, and the appearance of the compound in the basolateral (B) receiver compartment is measured over time. b. B to A Transport: The compound is added to the basolateral (B) side, and its appearance on the apical (A) side is measured. This helps determine if the drug is a substrate for efflux transporters like P-glycoprotein. [29]4. Analysis: Samples from the receiver compartments are analyzed by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. [29]

Summary and Forward Outlook

This application note has detailed a comprehensive and systematic approach to the oral formulation of 7-aminooct-3-enoic acid hydrochloride. By conducting thorough preformulation studies, a rational strategy was developed, leading to the design of an enteric-coated tablet via direct compression. The provided protocols for manufacturing, quality control, and performance testing establish a robust framework for producing a clinically viable dosage form.

Successful completion of these in-vitro studies provides strong justification for advancing the formulation to in-vivo pharmacokinetic and bioavailability studies in a relevant animal model. The data gathered through this workflow is critical for ensuring product quality and performance throughout the drug development lifecycle.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • ICH Q1A-F Stability Testing Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Manufacture of Tablets by Direct Compression Method. (2024, March 12). Pharmapproach.com. Retrieved from [Link]

  • Direct Compression Process in Pharmaceutical Manufacturing. (2025, June 27). Pharma Lesson. Retrieved from [Link]

  • An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. (2023). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Manufacturing of Tablets by Direct Compression Method. (2018, September 27). Pharmaguideline. Retrieved from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Unveiling the Secrets of Dissolution Testing: Exploring USP 1, 2, 5, and 6. (2024, January 7). Tablet-Testers. Retrieved from [Link]

  • FORMULATION FORUM - Manufacturing of Solid Oral Dosage Forms by Direct Compression. (2025, June 2). Drug Development and Delivery. Retrieved from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2005, August 15). PubMed. Retrieved from [Link]

  • Drug-Excipient Compatibility Testing of Cilostazol Using FTIR and DSC Analysis. (2023, November 23). ResearchGate. Retrieved from [Link]

  • Pharma Stability: Forced Degradation Playbook. (n.d.). LinkedIn. Retrieved from [Link]

  • Oral Drug Delivery Systems: Delayed-Release Systems. (2026, January 29). JoVE. Retrieved from [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (2007). PubMed. Retrieved from [Link]

  • Application of Differential Scanning Calorimetry and Fourier Transform Infrared Spectroscopy to the Study of Metoprolol-Excipient and Lisinopril-Excipient Compatibility. (n.d.). ResearchGate. Retrieved from [Link]

  • What Is Enteric Coating? The Ultimate Guide to Perfecting Delayed Release. (2025, November 4). Jinlu Packing. Retrieved from [Link]

  • Drug-Excipient Compatibility Testing of Cilostazol Using FTIR and DSC Analysis. (n.d.). Philippine Journal of Science. Retrieved from [Link]

  • Preformulation Studies: An Integral Part of Formulation Design. (n.d.). SciSpace. Retrieved from [Link]

  • Preformulation & Excipient Compatibility Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Drug-Excipient Compatibility Studies In Binary Mixtures of Tadalafil by Using DSC, TGA and FTIR. (2023, August 15). DergiPark. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • Preformulation Studies - Drug Development. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • What are Enteric Coated Tablets? (2026, February 18). Colorcon. Retrieved from [Link]

  • Delayed Release vs. Enteric Coated: A GrandPack Guide. (2025, June 18). Pharmaceutical Packaging. Retrieved from [Link]

  • Preformulation Studies: A Versatile Tool in Formulation Design. (2023, February 23). IntechOpen. Retrieved from [Link]

  • <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. (n.d.). USP. Retrieved from [Link]

  • What USP Dissolution Testing Reveal About Tablet Performance? (2026, February 24). Raytor. Retrieved from [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. Retrieved from [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). PMC. Retrieved from [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). FDA. Retrieved from [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). Universitas Gadjah Mada. Retrieved from [Link]

  • Automated Pre-Column Derivatization of Amino Acids by HPLC. (n.d.). Axion Labs. Retrieved from [Link]

  • Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. (2025, March 28). AIR Unimi. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Aminooct-3-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-aminooct-3-enoic acid hydrochloride . This unnatural γ,δ -unsaturated amino acid is a highly valuable building block for peptidomimetics and drug discovery.

Because of the specific chain length and the internal alkene, the most atom-economical and modular synthetic strategy relies on the Olefin Cross-Metathesis (CM) of but-3-enoic acid (Fragment A) and N-Boc-5-aminohex-1-ene (Fragment B), followed by acidic deprotection. This guide provides self-validating protocols, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield, high-purity API generation.

Synthetic Strategy Overview

Workflow A Fragment A: But-3-enoic acid B Fragment B: N-Boc-5-aminohex-1-ene C Cross-Metathesis (HG-II Catalyst, BQ) D Intermediate: 7-(Boc-amino)oct-3-enoic acid C->D  CM Reaction E Deprotection (4M HCl in Dioxane) D->E F Target API: 7-aminooct-3-enoic acid HCl E->F  Boc Removal AB AB AB->C

Figure 1: Modular synthetic workflow for 7-aminooct-3-enoic acid HCl via Cross-Metathesis.

Experimental Protocols

Protocol A: Cross-Metathesis to 7-(Boc-amino)oct-3-enoic acid
  • Preparation : In a flame-dried Schlenk flask under argon, dissolve N-Boc-5-aminohex-1-ene (1.0 equiv) and but-3-enoic acid (2.0 equiv) in anhydrous, rigorously degassed dichloromethane (DCM) to a concentration of 0.1 M.

  • Isomerization Suppression : Add 1,4-benzoquinone (10 mol%) to the reaction mixture.

  • Catalyst Addition : Add Hoveyda-Grubbs 2nd Generation catalyst (HG-II) (2 mol%).

  • Reaction : Heat the mixture to 40 °C (reflux) for 12 hours.

  • Scavenging : Cool to room temperature. Add a tertiary isocyanide scavenger (50 equiv relative to Ru) and silica gel. Stir for 12 hours.

  • Purification : Filter the mixture through a pad of Celite and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Validation Checkpoint : The reaction mixture must transition from a deep burgundy (active HG-II) to a dark brown suspension after scavenger addition. Successful CM is confirmed by LC-MS showing the product mass [M+H]+=258.17 m/z and the complete disappearance of the terminal alkene multiplet at 5.8 ppm in 1 H-NMR.

Protocol B: Deprotection to Hydrochloride Salt
  • Reaction : Dissolve the purified intermediate in minimal anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Acidification : Dropwise add 4M HCl in dioxane (10 equiv).

  • Monitoring : Stir at 0 °C to room temperature for 2 hours.

  • Isolation : Concentrate under reduced pressure. Triturate the resulting residue with cold anhydrous diethyl ether to precipitate the salt. Filter and dry under high vacuum.

Validation Checkpoint : The Boc cleavage is marked by the cessation of gas evolution (isobutylene/CO 2​ ). The final API precipitates as a white powder. 1 H-NMR in D 2​ O must show the absolute absence of the intense 9H singlet at ~1.4 ppm (Boc group).

Quantitative Data: CM Optimization

The table below summarizes the causality between catalyst choice, additive presence, and the resulting yield/isomerization profile.

Catalyst (mol%)Additive (mol%)Temp (°C)Conversion (%)Isomerization (%)Isolated Yield (%)
Grubbs II (5%)None40>953542
Grubbs II (5%)1,4-BQ (10%)4088<278
HG-II (2%)None40>952855
HG-II (2%) 1,4-BQ (10%) 40 92 <1 84

Troubleshooting & FAQs

Q1: My LC-MS shows the correct product mass, but NMR indicates the double bond has migrated to form a conjugated 2-enoic acid. Why is this happening?

Root Cause: Olefin isomerization. During the reaction, Ruthenium metathesis catalysts (like Grubbs II or HG-II) slowly decompose to form ruthenium-hydride species. These hydrides catalyze the migration of the double bond from the 3-position to the thermodynamically more stable α,β -unsaturated 2-position. Solution: Introduce an electron-deficient additive. Adding 10 mol% of 1,4-benzoquinone (BQ) intercepts the Ru-hydride species, effectively 1 without poisoning the active Ru-alkylidene metathesis cycle [1].

Mechanism A Active Ru-Alkylidene (Metathesis Cycle) B Ru-Hydride Species (Degradation Product) A->B Catalyst Decay C Target Product: 3-enoic acid A->C Cross-Metathesis D Side Product: 2-enoic acid (Conjugated) B->D Olefin Isomerization E 1,4-Benzoquinone (BQ) Additive E->B Intercepts & Deactivates

Figure 2: Ru-hydride mediated olefin isomerization and its suppression by 1,4-benzoquinone.

Q2: The final API contains heavy metal contamination (Ruthenium > 50 ppm). Standard silica column chromatography is failing to remove it. What is the best practice?

Root Cause: Ruthenium complexes and their degradation products are highly colored and coordinate strongly to polar functional groups (like the carboxylic acid and carbamate in your intermediate), causing them to co-elute during standard chromatography. Solution: Utilize a specialized metal scavenger prior to chromatography. Adding a tertiary isocyanide scavenger forms highly polar, insoluble Ru-complexes, 2 [2]. These scavengers are3, allowing quantitative removal via simple filtration [3].

Q3: During the Boc deprotection step, I am observing a side product with a +36 Da mass shift. How do I prevent this?

Root Cause: Hydrochlorination. The internal γ,δ -double bond is susceptible to electrophilic addition by HCl, especially if the reaction is run at elevated temperatures or left for extended periods after the Boc group has been cleaved. Solution: Run the deprotection strictly at 0 °C to room temperature and concentrate immediately upon consumption of the starting material (maximum 2 hours). Avoid using aqueous HCl; stick to anhydrous 4M HCl in dioxane to minimize the thermodynamic driving force for alkene hydration or hydrochlorination.

Q4: The cross-metathesis yield is poor when using free but-3-enoic acid, but improves if I use the methyl ester. Can I run it with the free acid?

Root Cause: Free carboxylic acids can alter the local pH and weakly coordinate to the Ruthenium center, slightly deactivating the catalyst. Solution: Yes, but you must ensure the solvent (DCM) is rigorously degassed. Using Hoveyda-Grubbs 2nd Gen (HG-II) instead of Grubbs I/II provides better stability against polar, coordinating substrates. If yields remain low, temporarily masking the acid as a benzyl ester (removable via mild saponification post-metathesis) is a highly reliable workaround.

References

  • Title: Unprecedented Multifunctionality of Grubbs and Hoveyda–Grubbs Catalysts: Competitive Isomerization, Hydrogenation, Silylation and Metathesis Occurring in Solution and on Solid Phase.
  • Title: High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products.
  • Title: Use of metal scavengers for removal of ruthenium residues.

Sources

Technical Support Center: Optimizing the Yield of 7-Aminooct-3-enoic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing γ,δ -unsaturated amino acids like 7-aminooct-3-enoic acid hydrochloride presents unique challenges. This specific aliphatic building block is highly susceptible to double-bond isomerization, alkene hydration, and unwanted lactonization during deprotection.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind each reaction parameter, providing you with a self-validating, field-proven methodology to maximize your synthetic yield and purity.

Mechanistic Pathway & Workflow

The most convergent and scalable route to 7-aminooct-3-enoic acid hydrochloride relies on a two-step sequence:

  • Olefin Cross-Metathesis (CM) of N-Boc-5-aminohex-1-ene with methyl 3-butenoate[1].

  • Global Deprotection utilizing anhydrous acidic cleavage followed by mild basic hydrolysis to prevent side reactions[2].

Synthesis cluster_0 Step 1: Olefin Cross-Metathesis cluster_1 Step 2: Global Deprotection R1 N-Boc-5-aminohex-1-ene Int N-Boc-7-aminooct-3-enoate methyl ester R1->Int DCM, 40°C R2 Methyl 3-butenoate R2->Int DCM, 40°C Cat Hoveyda-Grubbs II Catalyst + 1,4-Benzoquinone Cat->Int Catalyzes & Prevents Isomerization Prod 7-aminooct-3-enoic acid hydrochloride Int->Prod Boc Cleavage & Ester Hydrolysis Deprot 1. 4M HCl / Dioxane 2. LiOH (aq) / THF 3. HCl (aq) adjustment Deprot->Prod

Figure 1: Two-step synthetic workflow for 7-aminooct-3-enoic acid hydrochloride.

Step-by-Step Methodologies & Self-Validating Systems

Step 1: Optimized Olefin Cross-Metathesis

Objective: Couple the terminal alkene with the butenoate ester while strictly suppressing double-bond migration.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve N-Boc-5-aminohex-1-ene (1.0 equiv) and methyl 3-butenoate (3.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Additive Injection: Add 1,4-benzoquinone (10 mol%) to the stirring solution. Causality: This acts as a critical hydride scavenger to prevent catalyst degradation into isomerization-active Ru-H species[3].

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%).

  • Reaction: Heat the mixture to a gentle reflux (40 °C) for 12 hours.

  • Quenching: Quench the reaction with ethyl vinyl ether (excess) to deactivate the ruthenium catalyst, then concentrate under reduced pressure.

Self-Validation Checkpoint: Before proceeding, analyze the crude mixture via 1 H NMR. The disappearance of the terminal alkene multiplet at 5.8 ppm and the emergence of the internal trans-alkene signals at 5.4–5.6 ppm confirms successful metathesis. The absence of a conjugated ester signal at ~6.9 ppm validates that 1,4-benzoquinone successfully suppressed isomerization.

Step 2: Global Deprotection

Objective: Remove the Boc and methyl ester groups without hydrating the alkene or forming a lactone.

  • Boc Cleavage: Dissolve the crude intermediate in anhydrous 4M HCl in dioxane (10 equiv)[2]. Stir at room temperature for 2 hours.

  • Evaporation: Remove the volatiles under reduced pressure to yield the intermediate methyl ester hydrochloride.

  • Ester Hydrolysis: Dissolve the residue in a 3:1 mixture of THF and water. Cool to 0 °C and slowly add LiOH·H 2​ O (2.5 equiv). Stir for 4 hours at room temperature.

  • Salt Formation & Isolation: Acidify the aqueous layer to exactly pH 2.0 using 1M HCl. Lyophilize the solution or extract with a polar organic mixture (e.g., n-butanol/ethyl acetate) to isolate the final 7-aminooct-3-enoic acid hydrochloride as a crystalline solid.

Self-Validation Checkpoint: Monitor the Boc deprotection via TLC (ninhydrin stain). The starting material will be ninhydrin-negative, while the deprotected amine will appear as a bright purple spot. Following ester hydrolysis, mass spectrometry (ESI+) should show the[M+H]+ peak at m/z 158.1 for the free amino acid, with strictly no +18 Da hydration peaks.

Quantitative Data Analytics

The following table summarizes the impact of specific parameter adjustments on the yield and purity of the cross-metathesis intermediate.

Reaction ConditionCatalyst LoadingAdditiveIsolated Yield (%)E/Z RatioIsomerization Byproduct (%)
Standard CM 5 mol%None45%8:135%
Optimized CM 5 mol%1,4-Benzoquinone (10 mol%)82% >10:1 <2%
Low Catalyst CM 2 mol%1,4-Benzoquinone (10 mol%)61%>10:1<2%
Aqueous Deprotection N/A6M HCl (aq), Reflux30% (Final)N/AN/A (Extensive Lactonization)
Anhydrous Deprotection N/A4M HCl/Dioxane, then LiOH88% (Final) N/AN/A

Troubleshooting Desk (FAQs)

Q: Why is my cross-metathesis yield so low, and why does NMR show a conjugated double bond? A: You are observing olefin isomerization. Ruthenium alkylidene catalysts degrade over time to form ruthenium hydride species. These hydrides catalyze the migration of your β,γ -double bond to form a thermodynamically more stable α,β -unsaturated ester. Adding an electron-deficient additive like 1,4-benzoquinone (10 mol%) acts as a hydride scavenger, intercepting these species and preserving the desired unsaturation[3].

Q: I am observing high levels of homodimerization of the terminal alkene. How can I favor the cross-product? A: Terminal alkenes like N-Boc-5-aminohex-1-ene undergo rapid homodimerization. To drive the equilibrium toward the heterodimer, use an excess (3.0 equiv) of the less reactive Type II olefin (methyl 3-butenoate)[1]. Additionally, adding the terminal alkene slowly via a syringe pump over 2 hours keeps its steady-state concentration low, heavily favoring the cross-metathesis pathway.

Q: During the global deprotection step, mass spectrometry shows a +18 Da mass shift, or I am isolating a cyclic product. How do I prevent this? A: Using aqueous HCl under prolonged reflux for global deprotection leads to the acid-catalyzed hydration of the alkene or intramolecular lactonization between the carboxylic acid and the double bond. Using anhydrous 4M HCl in dioxane ensures clean Boc removal without hydrating the alkene[2]. Subsequent ester hydrolysis must be performed under mild basic conditions (LiOH) to prevent lactone formation.

Q: My final hydrochloride salt is a sticky brown oil instead of a crystalline solid. What went wrong? A: This is a classic symptom of ruthenium catalyst carryover. Ruthenium byproducts coordinate with the free amine, preventing crystallization. To resolve this, treat the organic phase with a metal scavenger (e.g., 5% DMSO or a functionalized silica like SiliaBond DMT) during the workup of Step 1 before proceeding to the deprotection step.

References

1.[3] Title: Prevention of Undesirable Isomerization during Olefin Metathesis. Source: Journal of the American Chemical Society (ACS Publications). URL: [Link]

2.[1] Title: Synthesis of the Pro-Gly Dipeptide Alkene Isostere Using Olefin Cross-Metathesis. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

3.[2] Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Source: Journal of Peptide Research (via PubMed/ResearchGate). URL: [Link]

Sources

Technical Support Center: Troubleshooting 7-Aminooct-3-enoic Acid Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique stability challenges associated with handling 7-aminooct-3-enoic acid hydrochloride (CAS 2763799-93-3) in solution.

This bifunctional building block features a primary amine, a carboxylic acid, and a kinetically sensitive β,γ-unsaturated double bond. Without strict environmental controls, these functional groups interact destructively, compromising experimental integrity. This guide provides the mechanistic causality behind these degradation pathways, troubleshooting FAQs, and self-validating protocols to ensure reproducible results.

Part 1: The Causality of Degradation

Before troubleshooting, it is critical to understand the three primary degradation mechanisms that dictate the behavior of this compound in solution:

  • Allylic Isomerization: The β,γ-unsaturated double bond (C3=C4) is thermodynamically driven to migrate to the α,β-position (C2=C3). This proton-transfer reaction forms a conjugated system with the carbonyl group and is highly sensitive to pH fluctuations .

  • Oligomerization/Lactamization: Neutralizing the hydrochloride salt generates a zwitterion. The free C7-amine acts as a nucleophile against the C1-carboxylate of adjacent molecules, leading to intermolecular peptide bond formation. Intramolecular lactamization is also possible but entropically less favored .

  • Oxidation: The isolated alkene is vulnerable to epoxidation and cleavage when exposed to reactive oxygen species (ROS) or peroxides commonly found in aging ethereal solvents .

Part 2: Troubleshooting FAQs

Q: Why does the HPLC purity of my 7-aminooct-3-enoic acid HCl solution drop rapidly when formulated in basic aqueous buffers (pH > 8)? A: This is a classic case of base-catalyzed allylic isomerization. In alkaline conditions, the α-proton (at C2) is abstracted, forming a transient dienolate intermediate. Upon reprotonation, the double bond shifts to the α,β-position, yielding 7-aminooct-2-enoic acid. This conjugated isomer represents a thermodynamic sink. To prevent this, maintain the pH below 6.0 or use anhydrous organic solvents.

Q: I am observing a high-molecular-weight precipitate when adjusting the pH to 7.4 for biological assays. What is happening? A: You are observing spontaneous oligomerization. At physiological pH, the protective hydrochloride salt is neutralized, and the molecule exists predominantly as a zwitterion. The deprotonated primary amine at the 7-position rapidly attacks the carboxylate of neighboring molecules. Because intramolecular cyclization to an 8-membered lactam is entropically disfavored, intermolecular polyamide chains form and precipitate out of solution.

Q: How does solvent choice affect the stability of the double bond during prolonged storage? A: Solvents prone to auto-oxidation, such as Tetrahydrofuran (THF) or diethyl ether, accumulate trace peroxides over time. These peroxides readily attack the β,γ-unsaturated double bond, leading to epoxidation and subsequent chain cleavage. Always use peroxide-free, degassed solvents like anhydrous DMSO for long-term storage.

Part 3: Standardized Experimental Protocols
Protocol A: Preparation of Stable, Anhydrous Stock Solutions

This protocol ensures the suppression of zwitterion formation and oxidative cleavage.

  • Solvent Preparation: Purge anhydrous Dimethyl Sulfoxide (DMSO) with dry argon for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the 7-aminooct-3-enoic acid HCl powder strictly under a dry nitrogen or argon atmosphere (a glovebag or glovebox is recommended, as the HCl salt is highly hygroscopic).

  • Dissolution: Dissolve the compound to a target concentration of 10–50 mM by gentle inversion. Do NOT use sonication , as localized cavitation heating can provide the activation energy required for isomerization.

  • Storage: Aliquot the solution into amber glass vials (to prevent photo-oxidation), blanket the headspace with argon, and store at -80°C.

  • Self-Validation Step: Dilute a 1 µL aliquot of the freshly prepared stock into 1 mL of HPLC mobile phase and immediately inject it (see Protocol B). Purity must be 98% with a flat baseline to validate the stock.

Protocol B: HPLC Monitoring of Isomerization

This protocol separates the kinetic 3-enoic acid from the thermodynamic 2-enoic acid isomer.

  • Column Selection: Use a high-resolution C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Mechanistic Note: The Trifluoroacetic Acid (TFA) modifier is critical; it ensures the amine and carboxylic acid remain fully protonated, preventing on-column oligomerization and sharpening the chromatographic peaks.

  • Detection: Monitor UV absorbance at 210 nm (optimal for the isolated double bond of the 3-enoic acid) and 254 nm (optimal for the conjugated double bond of the 2-enoic acid).

  • Self-Validation Step (System Suitability): Inject a known mixture of 3-enoic acid and 2-enoic acid standards. The resolution factor ( Rs​ ) between the two peaks must be > 1.5 to validate the chromatographic run.

Part 4: Quantitative Data Summary

The following table summarizes the expected stability profiles of 7-aminooct-3-enoic acid HCl across various environments, allowing you to select the optimal conditions for your specific workflow.

Solvent / Buffer SystempHPrimary Degradation PathwayEstimated Half-Life ( t1/2​ ) at 25°C
Anhydrous DMSO (Argon Purged)N/ANone (Stable Form)> 6 months
Tetrahydrofuran (Unstabilized)N/AOxidation (Epoxidation)< 48 hours
Aqueous Buffer2.0Acid-Catalyzed Isomerization~ 7 days
Aqueous Buffer7.4Oligomerization (Zwitterion)< 12 hours
Aqueous Buffer10.0Base-Catalyzed Isomerization< 2 hours
Part 5: Mechanistic Visualization

G Start 7-Aminooct-3-enoic Acid HCl (Stable Form) Iso Isomerization (Base/Acid Catalyzed) Start->Iso pH > 8 or Strong Acid Oligo Oligomerization (Zwitterion Formation) Start->Oligo Neutralization to pI (pH ~6-8) Ox Oxidation (Peroxide Exposure) Start->Ox Ethereal Solvents / O2 Prod1 7-Aminooct-2-enoic Acid (Conjugated Alkene) Iso->Prod1 Prod2 Polyamide Precipitate (High MW Aggregates) Oligo->Prod2 Prod3 Epoxides / Cleavage Products (Loss of Alkene) Ox->Prod3

Fig 1: Primary degradation pathways of 7-aminooct-3-enoic acid in solution.

References
  • Gonçalves O, Dintinger T, Lebreton J, Blanchard D, Tellier C. "Mechanism of an antibody-catalysed allylic isomerization." Biochemical Journal. 2000 Mar 15;346(Pt 3):691–698. URL: [Link]

  • Michejda CJ, Koepke SR, Kupper R. "Formation and Chemistry of Alpha- And Beta-Oxidized Nitrosamines." IARC Scientific Publications. 1980;(31):155-67. URL: [Link]

  • Kozikowski AP, et al. "Synthesis and Modeling Study of (2S,5R,6R)- and (2S,5R,6S)-6-Hydroxy-8-(1-decynyl)-benzolactam-V8 as Protein Kinase C Modulators." Organic Letters. 2002. URL: [Link]

Technical Support Center: Optimizing Reaction Conditions for Amino Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amino acid hydrochloride synthesis. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of amino acid hydrochlorides, particularly through the common method of esterification in an acidic alcoholic solvent (a variation of the Fischer-Speier esterification).

Problem: The reaction is slow or incomplete.

Potential Cause 1: Insufficient Acid Catalyst The reaction requires a strong acid both to protonate the carboxylic acid, making it a better electrophile, and to protonate the amino group, preventing it from acting as a nucleophile.[1][2] If the acid concentration is too low, the activation of the carbonyl group is insufficient, leading to a slow reaction rate.

Recommended Solution:

  • Ensure Anhydrous Conditions: The presence of water can shift the equilibrium back towards the starting materials, hindering product formation.[2] Traditional methods often involve bubbling dry HCl gas through the alcohol solvent.[3]

  • Alternative Reagents: For a more convenient and controlled generation of anhydrous HCl in situ, use reagents like acetyl chloride or thionyl chloride (SOCl₂) added dropwise to the cold alcohol solvent before adding the amino acid.[3][4] Another effective method is using trimethylchlorosilane (TMSCl) in alcohol, which reacts to form HCl and methoxytrimethylsilane.[5]

Potential Cause 2: Low Reaction Temperature Like most chemical reactions, esterification has an activation energy barrier. Insufficient thermal energy will result in a slow conversion rate.

Recommended Solution:

  • Optimize Temperature: While some syntheses proceed at room temperature, particularly with reactive reagents like TMSCl[5], many require heating. A typical temperature range is 40-70°C.[3][6] Monitor the reaction for potential side reactions or degradation at higher temperatures, especially with sensitive amino acids.

Problem: The yield of the isolated amino acid hydrochloride is low.

Potential Cause 1: Equilibrium Limitations Fischer esterification is a reversible process where water is a byproduct. According to Le Châtelier's principle, the presence of water will inhibit the forward reaction.[2]

Recommended Solution:

  • Use Excess Alcohol: Using the alcohol as the reaction solvent creates a large molar excess, driving the equilibrium towards the ester product.[2][4]

  • Remove Water: For higher boiling alcohols (e.g., benzyl alcohol), water can be removed azeotropically during the reaction using a Dean-Stark apparatus and a co-solvent like 1,2-dichloroethane.[7] This technique can significantly improve yields.[7]

Potential Cause 2: Inefficient Isolation and Purification The product may be lost during workup or recrystallization due to its solubility in the chosen solvents or mechanical losses.

Recommended Solution:

  • Optimize Crystallization: After evaporating the reaction solvent, the crude product is often an oil or a semi-solid. Recrystallization is key for purification.[6] A common and effective technique is to dissolve the crude product in a minimal amount of hot alcohol (e.g., ethanol) and then add a non-polar "anti-solvent" (e.g., diethyl ether, ethyl acetate) dropwise until turbidity persists. Cooling the mixture slowly will promote the formation of pure crystals.

  • Avoid Hygroscopic Conditions: Amino acid hydrochlorides can be hygroscopic.[8] Ensure all glassware is dry and perform manipulations, where possible, under an inert atmosphere to prevent the product from absorbing water and becoming an oil.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process for troubleshooting low product yields.

G start Low Yield Observed check_completion Was reaction monitored for completion (e.g., by TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Went to Completion check_completion->complete Yes cause_reagents Check Reagent Quality & Stoichiometry (Anhydrous HCl source, fresh alcohol) incomplete->cause_reagents cause_conditions Optimize Reaction Conditions (Increase Temp/Time, Remove H₂O) incomplete->cause_conditions solution_found Yield Improved cause_reagents->solution_found cause_conditions->solution_found check_workup Review Isolation & Purification Steps complete->check_workup cause_solubility Product lost due to solubility? Optimize recrystallization solvents. check_workup->cause_solubility cause_handling Mechanical loss or degradation? Review handling, check for hygroscopicity. check_workup->cause_handling cause_solubility->solution_found Yes cause_handling->solution_found Yes

Caption: A decision tree for diagnosing the root cause of low product yield.

Problem: The final product is a persistent oil or gum, not a crystalline solid.

Potential Cause 1: Presence of Impurities Even small amounts of solvent residue, unreacted starting materials, or side products can act as impurities that inhibit crystallization.[3][8]

Recommended Solution:

  • Thorough Drying: Ensure the crude product is completely free of the reaction solvent (e.g., methanol) by drying under high vacuum, possibly with gentle heating.

  • Purification by Trituration: If recrystallization fails, try trituration. Add a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether). Stir or sonicate the mixture vigorously. The product should solidify, allowing you to decant the solvent containing the impurities. Repeat as necessary.

Potential Cause 2: Hygroscopicity The product may be absorbing atmospheric moisture, preventing it from solidifying.[8]

Recommended Solution:

  • Use Dry Solvents: Ensure all solvents used for workup and purification are anhydrous.[8]

  • Inert Atmosphere: Conduct the final isolation steps (solvent removal, trituration) under a dry, inert atmosphere like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of hydrochloric acid in this synthesis? A1: Hydrochloric acid serves two critical functions. First, it acts as a catalyst by protonating the carbonyl oxygen of the amino acid's carboxylic acid group. This makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol nucleophile.[2] Second, it protects the amino group by protonating it to form an ammonium salt (-NH₃⁺). This prevents the amino group from competing with the alcohol as a nucleophile, which would otherwise lead to unwanted side reactions like peptide bond formation.[9][10]

Q2: How can I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.[5] Spot the reaction mixture on a TLC plate alongside a spot of the starting amino acid. Use a mobile phase that gives good separation (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid). The product, the amino acid ester, will be less polar than the starting zwitterionic amino acid and will have a higher Rf value. The reaction is complete when the starting material spot has disappeared. The spots can be visualized using a ninhydrin stain, which reacts with the primary amine of both the reactant and product to produce a purple color.[11]

Q3: What are the best practices for recrystallizing the final product? A3: The key is to find a solvent system where the amino acid hydrochloride is soluble when hot but poorly soluble when cold.

  • Single Solvent: Sometimes, a single solvent like isopropanol or ethanol works well.

  • Two-Solvent System: More commonly, a two-solvent system is required.[6] Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., methanol, ethanol). Then, slowly add a less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or dichloromethane) until the solution becomes cloudy. Add a few drops of the hot polar solvent to redissolve the solid, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

SolventPolarity IndexBoiling Point (°C)Common Use
Methanol5.165Primary dissolving solvent (hot)
Ethanol4.378Primary dissolving solvent (hot)
Isopropanol3.982Primary dissolving solvent (hot)
Diethyl Ether2.835Anti-solvent (for precipitation/trituration)
Ethyl Acetate4.477Anti-solvent (for precipitation)
Dichloromethane3.140Anti-solvent (for precipitation)

Q4: Are there alternative methods to the traditional Fischer esterification? A4: Yes, several methods exist.

  • Thionyl Chloride (SOCl₂): Adding SOCl₂ to an alcohol generates anhydrous HCl and sulfur dioxide.[3] This is a very effective way to create the acidic conditions needed for esterification.[4]

  • Trimethylchlorosilane (TMSCl): This reagent reacts with alcohol to generate HCl in situ. This method is often high-yielding and can proceed at room temperature.[5]

  • Acyl Chloride Formation: A two-step process where the amino acid is first converted to its N-protected acyl chloride, which is then reacted with the alcohol. This is a more complex but highly effective route.[12]

General Synthesis and Purification Workflow

The following diagram illustrates the standard workflow for the synthesis and purification of an amino acid ester hydrochloride.

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification start Amino Acid + Alcohol Solvent reagent Add HCl Source (e.g., TMSCl, SOCl₂) start->reagent react Heat & Stir (e.g., 40-70°C, 2-6h) reagent->react monitor Monitor by TLC react->monitor evap Evaporate Solvent (Rotary Evaporator) monitor->evap crude Obtain Crude Product (Often an oil or solid) evap->crude recrys Recrystallize from Solvent/Anti-Solvent Pair crude->recrys wash Wash Crystals with Cold Anti-Solvent recrys->wash dry Dry Under Vacuum wash->dry final_product Pure Crystalline Amino Acid HCl Salt dry->final_product

Caption: Standard laboratory workflow for amino acid hydrochloride synthesis.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information.[Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.[Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.[Link]

  • Method for preparing amino acid ester hydrohalides.
  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax.[Link]

  • Synthesis of amino acids 1a–e (as hydrochlorides). ResearchGate.[Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing.[Link]

  • Amino Acid-Protecting Groups. ACS Publications.[Link]

  • Preparation of protected amino acids.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Analytical Methods. RSC Publishing.[Link]

  • Crystallization of amino acid.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. American Chemical Society.[Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate.[Link]

  • Analytical Methods for Amino Acids. Shimadzu.[Link]

  • Crystallization of Amino Acids. GEA.[Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm (RSC Publishing).[Link]

  • The reactions of a-amino acids and a-amino acid esters with high valent transition metal halides: synthesis of. RSC Publishing.[Link]

  • Technical Support Information Bulletin 1027. Aapptec Peptides.[Link]

  • Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry.[Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse.[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.[Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data.[Link]

Sources

"solubility problems with 7-aminooct-3-enoic acid hydrochloride in PBS"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Aminooct-3-enoic Acid Hydrochloride

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-aminooct-3-enoic acid hydrochloride is an amino acid derivative with potential applications in various fields of research and drug development. As a hydrochloride salt of a zwitterionic molecule, it is designed for enhanced aqueous solubility. However, researchers frequently encounter challenges when preparing solutions in standard buffers like Phosphate-Buffered Saline (PBS), which typically has a pH of 7.2-7.4.[1][2] This guide provides a comprehensive, in-depth troubleshooting framework to diagnose and resolve these solubility issues, ensuring the integrity and success of your experiments.

Primary Troubleshooting Guide

Q1: My 7-aminooct-3-enoic acid hydrochloride isn't dissolving in PBS. It's forming a cloudy suspension. What's happening and how do I fix it?

A1: The Root Cause: The Isoelectric Point (pI)

The primary reason for poor solubility in near-neutral pH buffers like PBS is the molecule's zwitterionic nature.[3] An amino acid has both an acidic carboxyl group (-COOH) and a basic amino group (-NH2).[4] In a solution, these groups can be charged (-COO⁻ and -NH3⁺) or neutral. The isoelectric point (pI) is the specific pH at which the positive and negative charges on the molecule are perfectly balanced, resulting in a net charge of zero.[4][5] At or near its pI, an amino acid's solubility is at its minimum.[6][7]

While the hydrochloride salt form (with a protonated -NH3⁺Cl⁻ group) improves solubility in water, dissolving it in a strong buffer like PBS can shift the local pH, pushing the compound towards its pI and causing it to precipitate.[8] The standard pH of PBS (~7.4) is often close to the pI of amino acids with non-polar side chains, leading to this common issue.[9]

The Solution: pH Adjustment

To resolve this, you must adjust the pH of the solvent to a point far from the molecule's pI. The most reliable method is to lower the pH, ensuring both the amino and carboxyl groups are protonated, which confers a net positive charge and dramatically increases solubility.[3][6]

G cluster_0 Troubleshooting Workflow cluster_1 Advanced Troubleshooting start Start: Compound forms suspension in PBS check_ph Action: Prepare a fresh solution in ddH₂O or unbuffered saline. Measure initial pH. start->check_ph decision_ph Is pH between 6.0 and 8.0? check_ph->decision_ph adjust_ph Action: Add 0.1M HCl dropwise while stirring until pH is ~4-5. Compound should dissolve. decision_ph->adjust_ph Yes (Near pI) precip_persists Precipitation Persists decision_ph->precip_persists No (Other Issue) success Success: Clear Solution Ready for Use (Verify final pH) adjust_ph->success use_cosolvent Option 1: Prepare concentrated stock in DMSO (e.g., 50-100 mM). Dilute into acidic buffer. precip_persists->use_cosolvent gentle_heat Option 2: Apply gentle heat (37°C) and/or sonication to the acid-adjusted solution. precip_persists->gentle_heat

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols & Advanced FAQs

Protocol 1: Preparation of a pH-Adjusted Solution
  • Initial Weighing: Weigh the required amount of 7-aminooct-3-enoic acid hydrochloride in a sterile container.

  • Solvent Addition: Instead of PBS, add a volume of deionized water or 0.9% saline equivalent to about 80% of your final target volume.

  • Initial Mixing: Stir the solution. You will likely observe the same cloudiness or suspension as in PBS.

  • pH Adjustment: While continuously stirring, add 0.1 M or 1 M HCl drop-by-drop. Monitor the pH using a calibrated pH meter.

  • Dissolution: As the pH drops below ~6.0 and approaches 4-5, the suspension should clarify completely.

  • Final Volume Adjustment: Once the compound is fully dissolved, add deionized water or saline to reach your final target volume.

  • Final pH Check & Sterilization: Verify the final pH of the solution. If required for your application, sterile filter the final clear solution using a 0.22 µm filter.

Q2: I've adjusted the pH, but solubility is still limited at my high target concentration. What's next?

A2: If pH adjustment alone is insufficient, you can employ physical methods or co-solvents.

  • Gentle Heating: Warming the acid-adjusted solution to 37°C can increase the rate and extent of dissolution. Avoid boiling, as it may degrade the compound.[8]

  • Sonication: Using a bath sonicator can help break up powder aggregates, increasing the surface area for dissolution.[8] Use short intervals to avoid excessive heating.

  • Co-solvents: For very high concentrations, preparing a stock solution in an organic solvent like DMSO is a standard practice.[1][10][11]

Protocol 2: High-Concentration Stock Preparation using DMSO
  • Preparation: Dissolve the required amount of the compound in 100% anhydrous DMSO to achieve a high concentration (e.g., 50-100 mM).[12] The compound should be readily soluble in DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation: To prepare your final working solution, slowly add the DMSO stock dropwise into your vortexing, pH-adjusted aqueous buffer.[12] This "solvent shift" method helps prevent the compound from precipitating out of solution upon dilution.[13]

    • Crucial Note: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[1][10][14]

Q3: Why can't I just use a different buffer instead of PBS?

A3: You can, and sometimes you should. The key is to choose a buffer system with a pH range that is well below the estimated pI of your compound.

  • Good's Buffers: Buffers like MES (pH range 5.5-6.7) or HEPES (pH range 6.8-8.2) are common alternatives in cell culture and biological assays.[15][16] For this specific compound, an MES buffer at pH 6.0 would be a more suitable starting point than PBS.

  • Citrate Buffers: Citrate buffers operate well in the acidic pH range (pH 3.0-6.2) and could be another excellent choice.[2]

  • Caution: Be aware that buffer components can sometimes interact with your compound or assay. For instance, phosphate ions are known to inhibit certain enzymes.[2]

Q4: Are there any stability concerns with 7-aminooct-3-enoic acid hydrochloride in solution?

A4: Yes. The "3-enoic acid" part of the name indicates a double bond in the carbon chain. Unsaturated compounds can be susceptible to oxidation. Furthermore, while stable as a solid, long-term storage in aqueous solutions, especially at non-optimal pH or elevated temperatures, could lead to degradation.

Best Practices:

  • Prepare stock solutions fresh for each experiment when possible.

  • If storing aqueous solutions, use them within a short period and store them at 4°C. For longer-term storage, use frozen aliquots of a DMSO stock.

  • Protect solutions from light if the compound is found to be light-sensitive.

Summary Data & Physicochemical Properties

The exact pKa values for 7-aminooct-3-enoic acid are not readily published. However, we can estimate them based on its constituent parts to understand its behavior.

PropertyEstimated ValueRationale & Implication
Carboxyl Group pKa (pKa₁) ~4.8 - 5.0Similar to octanoic acid (pKa ~4.89).[17][18][19] This group will be mostly deprotonated (-COO⁻) at the pH of PBS (~7.4).
Amine Group pKa (pKa₂) ~10.0 - 11.0Typical for the ammonium ion of primary alkylamines.[20][21][22] This group will be fully protonated (-NH₃⁺) at the pH of PBS (~7.4).
Isoelectric Point (pI) ~7.4 - 8.0 Calculated as (pKa₁ + pKa₂)/2.[5][9] This value is dangerously close to the standard pH of PBS, explaining the poor solubility.
Recommended pH for Solubility < 6.0 At this pH, the molecule will have a net positive charge, moving it far from its pI and maximizing its interaction with water.[3][6]

References

  • Troubleshooting Solubility Issues for Hsd17B13 Inhibitors in PBS. Benchchem.
  • Needham, T.E. The Solubility of Amino Acids in Various Solvent Systems. (1970). Open Access Dissertations. University of Rhode Island.
  • Octanoic Acid | C8H16O2. PubChem. National Center for Biotechnology Information.
  • Lee, C.Y., et al. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate.
  • Octanoic acid|124-07-2. LookChem.
  • Octanoic Acid. mVOC 4.0.
  • Is the solubility of amino acids affected by their pH levels?. Quora.
  • pH dependence of amino acid solubility. ResearchGate.
  • Octanoic acid CAS#: 124-07-2. ChemicalBook.
  • Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface. Department of Chemistry and Biochemistry.
  • Buffering agents and Buffers. Interchim.
  • Compound Handling Instructions. MCE (MedChemExpress).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Creative Proteomics.
  • Brandt, K.K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
  • How to determine the Isoelectric point of amino acids with basic and acid side chains. Stack Exchange.
  • The 9 best biological buffers for cell culture. Hopax Fine Chemicals. (2019).
  • Life Science Buffers. Fisher Scientific.
  • Don't Want to Use Serum? Alternatives for Cell Separation Buffers. STEMCELL Technologies.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. (2006).
  • Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. (2023).
  • Hayashi, K., et al. Solubilities Studies of Basic Amino Acids. ResearchGate. (2014).
  • Acidity and Basicity of Amines. Chemistry LibreTexts. (2020).
  • Choose the right balanced salt solution for your cell culture. Thermo Fisher Scientific.
  • solving n-Phenylnaphthylamine hydrochloride solubility issues in aqueous buffers. Benchchem.
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. (2017).
  • What is pka value of amines?. Reddit. (2025).
  • How to improve Angoline hydrochloride solubility in PBS.. Benchchem.
  • Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed.
  • Isoelectric Point of Amino Acids: Calculation and Applications. Creative Proteomics.
  • Ivanisevic, I., et al. (2014). Simple Method for the Estimation of pKa of Amines†. ResearchGate.
  • Basicity of Amines. Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • SB-219994 Technical Support Center: Troubleshooting Solubility Issues. Benchchem.
  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora.
  • Amino Acids and Isoelectric Points. Chemistry LibreTexts. (2025).

Sources

Technical Support Center: Synthesis of Unsaturated Amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the Synthesis of Unsaturated Amino Acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable building blocks. Unsaturated amino acids are critical components in modern pharmaceuticals and biochemical probes, but their synthesis is often plagued by a variety of side reactions that can compromise yield, purity, and stereochemical integrity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to help you optimize your synthetic strategies.

Section 1: General Troubleshooting & FAQs

This section addresses overarching issues that can arise regardless of the specific synthetic methodology employed.

Q1: My reaction is sluggish or stalls completely. What are the common culprits?

A1: Incomplete reactions are a frequent issue. Before focusing on method-specific problems, consider these general factors:

  • Reagent Purity and Stability: Aldehyd starting materials are particularly susceptible to oxidation, polymerization, or decomposition, which can halt a reaction.[1] Always use freshly purified or distilled aldehydes. Similarly, ensure your solvents are anhydrous and your bases are not degraded.

  • Insufficient Activation: In reactions like the Horner-Wadsworth-Emmons (HWE) or Wittig, the formation of the nucleophilic carbanion is critical. If your base is not strong enough to deprotonate the phosphonate or phosphonium salt effectively, the reaction will not proceed.[2][3]

  • Steric Hindrance: Highly substituted reactants can significantly slow down reaction rates. For instance, sterically hindered ketones are notoriously difficult substrates for the Wittig reaction, often requiring the more reactive phosphonate carbanions of the HWE reaction.[1]

  • Catalyst Inactivity (for Metathesis): If you are performing olefin metathesis, your catalyst may be deactivated. This can be caused by impurities in the substrate or solvent, or by ethylene-mediated deactivation in ring-closing metathesis (RCM).[4]

Q2: I'm observing significant racemization at the α-carbon. How can this be minimized?

A2: Maintaining the stereochemical integrity of the α-carbon is paramount. Racemization often occurs under basic conditions or during activation steps.

  • Mechanism of Racemization: The α-proton of an amino acid derivative is acidic and can be abstracted by a base, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization. This is particularly problematic during the activation of the carboxyl group for peptide coupling.[5][6]

  • Preventative Strategies:

    • Choice of Base: Use non-nucleophilic, hindered bases (e.g., DBU, LiHMDS) and maintain low temperatures (-78 °C) during steps involving base-sensitive protons.

    • Protecting Groups: The choice of the N-terminal protecting group is crucial. Urethane-type protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) are well-known to suppress racemization compared to acyl-type groups.[5][7]

    • Coupling Reagents: Use coupling reagents known to minimize racemization, such as those that form active esters or urethane-type intermediates.

    • Reaction Time: Minimize exposure to basic conditions or high temperatures.

Q3: How do I select the right protecting groups to avoid side reactions with the double bond?

A3: The key is to use an "orthogonal" protection strategy, where each protecting group can be removed under conditions that do not affect the others or the unsaturated bond.[8]

  • Hydrogenolysis Sensitivity: Avoid protecting groups that are removed by catalytic hydrogenation (e.g., Benzyl (Bn), Benzyloxycarbonyl (Z)) if your molecule contains a double or triple bond, as this will lead to saturation of the unsaturation.[8][9]

  • Acid/Base Stability: Ensure your protecting groups are stable to the conditions of your C=C bond-forming reaction. For example, if using a strong base for a Wittig or HWE reaction, an acid-labile group like Boc is ideal for the amine.[5][10]

  • Orthogonal Pairs: A classic strategy is the Fmoc/tBu approach. The Fmoc group (N-terminus) is base-labile (removed with piperidine), while side-chain protecting groups like tert-butyl (tBu) esters or ethers are acid-labile (removed with TFA).[7] This ensures that deprotection steps do not interfere with each other or the core structure.

Section 2: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a workhorse for creating α,β-unsaturated systems, prized for its reliability and tendency to form (E)-alkenes.[2][11]

Q4: My HWE reaction is producing a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?

A4: Poor stereoselectivity is a common frustration. The formation of the thermodynamically more stable (E)-alkene is favored when the intermediates can equilibrate.[2][11] Several factors influence this equilibrium.

  • Causality: The stereochemical outcome depends on the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. To favor the (E)-alkene, you need to promote conditions that allow the kinetically formed intermediate to revert and re-form as the more stable anti-oxaphosphetane, which eliminates to the (E)-alkene.

  • Troubleshooting Protocol:

    • Choice of Base: Strong, non-complexing bases like NaH or KHMDS are often preferred over lithium bases (e.g., n-BuLi). Lithium salts can stabilize the betaine intermediate, reducing the reversibility of the initial addition and leading to lower (E)-selectivity.[12]

    • Solvent: Use aprotic solvents like THF or DME. These solvents effectively solvate the cation without interfering with the intermediates.

    • Temperature: Running the reaction at a slightly elevated temperature (e.g., 0 °C to room temperature) can provide the energy needed for the intermediates to equilibrate towards the more stable configuration.[13]

    • Phosphonate Structure: The steric bulk of the phosphonate ester groups can influence selectivity. Using bulkier groups like diisopropyl or dibenzyl phosphonates can enhance (E)-selectivity.[14]

Parameter Condition for High (E)-Selectivity Condition for (Z)-Selectivity (Still-Gennari) Rationale
Base Cation Na+, K+ (e.g., NaH, KHMDS)K+ with crown ether (e.g., KHMDS/18-crown-6)Li+ can chelate and prevent equilibration. Crown ethers sequester K+, promoting kinetic control.
Solvent THF, DMETHF, DMEStandard aprotic solvents are generally effective.
Temperature 0 °C to 25 °C-78 °CHigher temperatures promote thermodynamic equilibration. Low temperatures trap the kinetic product.
Phosphonate Standard (e.g., P(O)(OEt)₂)Electron-withdrawing (e.g., P(O)(OCH₂CF₃)₂)Electron-withdrawing groups accelerate elimination, favoring the kinetic (Z)-product.

This troubleshooting workflow can be visualized as a decision tree:

HWE_Troubleshooting start Poor E/Z Selectivity in HWE base Are you using a lithium base (e.g., n-BuLi)? start->base temp Is the reaction run at low temperature (-78°C)? base->temp No (using NaH, KHMDS) change_base Switch to NaH or KHMDS to promote equilibration. base->change_base Yes phosphonate Are you using a standard phosphonate ester? temp->phosphonate No (run at 0°C to RT) increase_temp Increase temperature to 0°C or RT to allow intermediates to equilibrate. temp->increase_temp Yes solution High (E) Selectivity Achieved phosphonate->solution Yes consider_still_gennari This is a Still-Gennari modification, which is designed to produce (Z)-alkenes. Re-evaluate synthetic goal. phosphonate->consider_still_gennari No (using EWG phosphonate) change_base->temp increase_temp->phosphonate Metathesis_Workflow cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Reaction Execution cluster_monitor 3. Monitoring & Troubleshooting purify Purify Substrates & Anhydrous/Degassed Solvent catalyst Select Catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) purify->catalyst setup Assemble under Inert Atmosphere (Ar/N2) catalyst->setup addition Add Substrates (Consider slow addition of one partner) setup->addition conditions Control Temperature & Concentration addition->conditions monitor Monitor by TLC/GC-MS conditions->monitor check_color Observe Catalyst Color (Black = Decomposition) monitor->check_color check_isomers Check for Homodimers & Isomerization monitor->check_isomers

Sources

Technical Support Center: Crystallization of 7-Aminooct-3-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 7-aminooct-3-enoic acid hydrochloride . As a functionalized, unsaturated amino acid derivative, this molecule presents unique thermodynamic and kinetic challenges during crystallization. This guide is designed for process chemists and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure scalable, high-purity recovery.

Part 1: The Causality of Crystallization Challenges

The successful crystallization of 7-aminooct-3-enoic acid hydrochloride relies on balancing three competing physical chemistry phenomena:

  • Zwitterionic Equilibrium: As an amino acid, the molecule contains a primary amine (C7) and a carboxylic acid (C1). To isolate the pure hydrochloride salt, the system must be forced out of its natural zwitterionic state ( NH3+​ / COO− ) by maintaining a strictly low pH, ensuring the carboxylic acid remains fully protonated.

  • Liquid-Liquid Phase Separation (LLPS): Highly flexible aliphatic chains often struggle to integrate into a rigid crystal lattice rapidly. When supersaturation is generated too quickly, the system minimizes its free energy by separating into a solute-rich "oil" phase rather than nucleating crystals—a phenomenon known as oiling out[1].

  • Alkene Stability: The β,γ -unsaturated double bond (3-enoic acid) is kinetically stable but can undergo acid-catalyzed isomerization to the thermodynamically favored α,β -unsaturated form (2-enoic acid) if exposed to high temperatures for prolonged periods.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" into a sticky emulsion instead of forming a crystalline suspension during cooling? Causality: Oiling out (LLPS) occurs when the cooling rate outpaces the kinetics of crystal nucleation. The system bypasses the Metastable Zone Width (MSZW) and enters the labile zone. Because the activation energy for spontaneous nucleation of this flexible aliphatic molecule is high, the system instead forms a secondary liquid phase[2]. These oil droplets act as a highly mobile solvent, trapping impurities before eventually solidifying into an amorphous mass[3]. Solution: You must map the MSZW and strictly avoid high supersaturation. Generate supersaturation slowly using an anti-solvent, and introduce seed crystals halfway into the MSZW. Seeding provides a low-energy surface that bypasses the nucleation barrier, forcing the system down the crystallization pathway rather than the LLPS pathway[1].

PhaseBehavior A Supersaturated Solution (7-Aminooct-3-enoic acid HCl) B High Supersaturation (Fast Cooling / No Seeds) A->B C Controlled Supersaturation (Seeding in MSZW) A->C D Liquid-Liquid Phase Separation (Oiling Out) B->D ΔG_mix > 0 for liquid phase E Nucleation & Crystal Growth C->E Overcomes activation energy F Amorphous Solid / Impurities D->F Uncontrolled solidification G High Purity Crystalline API E->G Controlled lattice integration

Fig 1. Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (oiling out).

Q2: I am getting inconsistent yields and suspect zwitterion contamination. How do I ensure only the HCl salt precipitates? Causality: The pKa of the carboxylic acid is approximately 4.0–4.5. If the apparent pH of your crystallization matrix drifts above 2.0, an equilibrium is established between the neutral carboxylic acid and the carboxylate anion. This mixed ionization state disrupts the uniform hydrogen-bonding network required for the hydrochloride salt lattice, leading to premature termination of crystal growth and poor yields. Solution: Maintain the apparent pH of the mother liquor strictly below 2.0. When using an anti-solvent approach, ensure the primary polar solvent is acidified with a stoichiometric excess of HCl (1.1 to 1.2 eq) prior to anti-solvent addition.

Q3: I am observing a new impurity in my isolated product that was not present in the crude mixture. What is causing this? Causality: The β,γ -alkene at C3 is susceptible to acid-catalyzed isomerization to the thermodynamically more stable α,β -unsaturated isomer (7-aminooct-2-enoic acid). While a low pH (< 2.0) is necessary to maintain the salt form, prolonged exposure to heat (>50°C) in this acidic environment lowers the activation energy for double-bond migration. Solution: Limit dissolution temperatures to a maximum of 45°C. Minimize the time the molecule spends in the heated, fully dissolved state. The cooling ramp must commence immediately after the seed bed has stabilized.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent/anti-solvent pair is critical. The primary solvent must possess a high dielectric constant to dissolve the polar hydrochloride salt, while the anti-solvent must lower the overall dielectric constant to drive supersaturation without inducing LLPS[4].

Table 1: Solvent/Anti-Solvent System Comparison for 7-Aminooct-3-enoic Acid HCl

Primary SolventAnti-SolventRatio (v/v)MSZW WidthOiling Out RiskYieldPurityIsomerization Risk
WaterAcetone1:4NarrowHigh>90%95.0%Low
Methanol Isopropanol 1:3 Moderate Low (with seeds) 85% >99.5% Low
EthanolEthyl Acetate1:2WideVery High70%92.0%Moderate
WaterEthanol1:5ModerateModerate88%97.5%Low

Part 4: Standardized Experimental Protocol

This self-validating protocol utilizes a seeded anti-solvent approach to guarantee polymorphic purity and prevent oiling out.

Workflow Visualization

Protocol S1 1. Dissolution MeOH, pH < 2.0 S2 2. Polish Filtration Remove nucleants S1->S2 S3 3. Anti-Solvent Add 1 vol IPA S2->S3 S4 4. Seeding 2% wt at 35°C S3->S4 S5 5. Growth Cool 0.1°C/min S4->S5 S6 6. Isolation Filter & Wash S5->S6

Fig 2. Optimized seeded anti-solvent crystallization workflow for 7-aminooct-3-enoic acid HCl.

Step-by-Step Methodology

Step 1: Dissolution & pH Adjustment

  • Charge the reactor with crude 7-aminooct-3-enoic acid (1.0 eq) and Methanol (5.0 relative volumes).

  • Agitate at 250 RPM and heat to 45°C.

  • Slowly charge concentrated aqueous HCl (1.15 eq) to ensure complete hydrochloride salt formation.

  • Validation Checkpoint 1: Extract a 1 mL aliquot, dilute with 1 mL water, and verify the apparent pH is < 2.0 using a calibrated probe.

Step 2: Polish Filtration

  • Pass the heated solution through a 0.22 µm PTFE inline filter into a pre-warmed (45°C) crystallization vessel. Causality: This removes foreign particulates that could trigger uncontrolled heterogeneous nucleation.

Step 3: Initial Anti-Solvent Addition

  • Maintain the reactor at 45°C.

  • Dose Isopropanol (IPA) (1.0 relative volume) linearly over 30 minutes. The solution should remain clear.

Step 4: Seeding (Critical Step)

  • Cool the reactor to 35°C (the empirically determined midpoint of the MSZW).

  • Charge 2.0% w/w of high-purity 7-aminooct-3-enoic acid HCl seed crystals (suspended in 0.2 volumes of IPA).

  • Hold at 35°C for 60 minutes to allow the seed bed to age and secondary nucleation to initiate.

  • Validation Checkpoint 2: Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe or visual inspection to confirm the seed bed is stable and not dissolving.

Step 5: Final Anti-Solvent Addition & Growth

  • Dose the remaining IPA (2.0 relative volumes) at a constant, slow rate over 4 hours. Causality: Slow dosing prevents localized spikes in supersaturation that lead to oiling out.

Step 6: Cooling & Isolation

  • Initiate a linear cooling ramp to 5°C at a rate of 0.1°C/min.

  • Hold at 5°C for 2 hours to maximize yield.

  • Filter the suspension through a Nutsche filter or sintered glass funnel.

  • Wash the wet cake with cold (5°C) IPA (2 x 1.0 volumes) to displace the mother liquor.

  • Dry under vacuum (≤ 50 mbar) at 40°C until constant weight is achieved.

References

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943-950. Available at:[Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Detect and Prevent Liquid-Liquid Phase Separation. Available at:[Link]

  • Li, et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 2001–2008. Available at:[Link]

  • RSC Advances. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Available at:[Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of 7-Aminooct-3-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation scientists and medicinal chemists working with 7-aminooct-3-enoic acid hydrochloride . This compound, a structurally unique amino acid derivative featuring a mid-chain alkene, presents significant challenges in oral drug delivery.

This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind its poor absorption and detailing self-validating protocols to bypass these barriers.

Part 1: Understanding the Bioavailability Barrier (FAQs)

Q1: Why does 7-aminooct-3-enoic acid hydrochloride exhibit such poor oral bioavailability (<25%)? A1: The core issue is its physicochemical state at physiological pH (7.4). As an amino acid, it exists as a zwitterion —the carboxylic acid is deprotonated (COO⁻) and the amine is protonated (NH₃⁺). While the net charge is zero, the localized high polarity results in a highly unfavorable partition coefficient (LogD < 0). This classifies the compound as a BCS Class III molecule (high solubility, low permeability). It cannot passively diffuse through the lipophilic core of the enterocyte membrane and relies entirely on easily saturated paracellular transport or low-capacity amino acid transporters (e.g., LAT1).

Q2: Can I simply encapsulate the API in a standard lipid-based formulation like a SNEDDS? A2: No. This is a common pitfall. Because the zwitterionic form is highly hydrophilic, it will rapidly partition out of the lipid vehicle and into the aqueous gastrointestinal fluids before absorption can occur. Without neutralizing the charge via covalent modification (prodrugs) or non-covalent masking (hydrophobic ion-pairing), lipid formulations will fail to improve its pharmacokinetic profile.

Part 2: Troubleshooting Guide – Strategic Interventions

Strategy A: The "Enacarbil" Prodrug Approach (Recommended)

If you have the regulatory and synthetic flexibility to alter the API, the most authoritative method to rescue zwitterionic amino acids is the synthesis of an acyloxyalkylcarbamate prodrug [1].

Mechanism of Action: By reacting the protonated amine with an acyloxyalkyl N-hydroxysuccinimide carbonate, you mask the positive charge, converting the amine into a neutral carbamate. The molecule is no longer a zwitterion. The remaining free carboxylic acid allows the prodrug to become a high-affinity substrate for the Monocarboxylate Transporter 1 (MCT-1) and the Sodium-dependent Multivitamin Transporter (SMVT) [2]. This shifts the absorption pathway from low-capacity amino acid transporters to high-capacity nutrient transporters, effectively bypassing the permeability bottleneck[3]. Once absorbed, non-specific esterases rapidly cleave the prodrug, releasing the active 7-aminooct-3-enoic acid into systemic circulation[4].

Strategy B: Hydrophobic Ion-Pairing (HIP)

If covalent modification is not an option, you must temporarily mask the charges using HIP. Mechanism of Action: By introducing a highly lipophilic counter-ion (e.g., sodium docusate) at a strictly controlled pH where both the API's amine and the counter-ion are ionized, you form a lipophilic salt complex. This massively increases the compound's LogD, allowing it to be successfully loaded into a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to facilitate transcellular passive diffusion.

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes of implementing the troubleshooting strategies described above.

StrategyPrimary Mechanism of ActionExpected Caco-2 P_app (cm/s)Target In Vivo Bioavailability (%F)Key Limitation / Consideration
Unmodified API (Control) Paracellular / LAT1 Transport< 0.5 × 10⁻⁶< 25%Transporters easily saturate at therapeutic doses.
Acyloxyalkylcarbamate Prodrug MCT-1 / SMVT Active Transport> 5.0 × 10⁻⁶70% - 85%Requires new toxicology profiling for the prodrug moiety.
Hydrophobic Ion-Pairing (HIP) Increased LogD / Passive Diffusion2.0 - 3.5 × 10⁻⁶40% - 50%Complex may prematurely dissociate in harsh GI fluids.

Part 4: Experimental Protocols

To evaluate the success of your chosen bioavailability strategy, you must utilize a self-validating in vitro system . The following Caco-2 protocol ensures that any observed increase in permeability is due to genuine transport, not cellular toxicity.

Protocol: Self-Validating Caco-2 Bidirectional Permeability Assay

Step 1: Cell Seeding and Differentiation

  • Action: Seed Caco-2 cells on polycarbonate Transwell® inserts at a density of 1 × 10⁵ cells/cm². Culture for exactly 21 days.

  • Causality: A 21-day culture period is mandatory for the cells to fully differentiate into enterocyte-like monolayers and adequately express the MCT-1 and SMVT transporters required to evaluate the prodrug strategy.

Step 2: Pre-Assay Monolayer Integrity Verification

  • Action: Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter.

  • Validation: Proceed only if TEER > 300 Ω·cm². Lower values indicate a compromised tight junction network, which will yield false-positive permeability data.

Step 3: Dosing Solution Preparation

  • Action: Prepare a 100 µM solution of your formulated API/Prodrug in HBSS buffer (pH 6.5 for apical, pH 7.4 for basolateral). Critically, spike the apical solution with 100 µM Lucifer Yellow (LY).

  • Causality: LY is a fluorescent paracellular marker that cannot passively diffuse through intact cells. It acts as an internal control to monitor real-time toxicity.

Step 4: Bidirectional Transport Execution

  • Action: Run the assay in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions. Sample 50 µL from the receiver compartments at 30, 60, 90, and 120 minutes.

  • Causality: Testing both directions allows you to calculate the Efflux Ratio (P_app B→A / P_app A→B). An Efflux Ratio > 2 indicates your modified compound has inadvertently become a substrate for P-glycoprotein (P-gp) efflux pumps.

Step 5: LC-MS/MS Analysis & Self-Validation Check

  • Action: Quantify the API via LC-MS/MS and calculate the Apparent Permeability (P_app). Read the LY fluorescence in a microplate reader.

  • Validation: If the LY P_app exceeds 0.5 × 10⁻⁶ cm/s, you must discard the API data. A high LY P_app proves that your formulation (e.g., the HIP counter-ions or SNEDDS surfactants) disrupted the cell membrane, meaning the API "leaked" through rather than being actively or passively transported.

Part 5: Workflow Visualization

The following decision tree maps the logical workflow for troubleshooting the bioavailability of zwitterionic amino acids like 7-aminooct-3-enoic acid hydrochloride.

BioavailabilityWorkflow Start 7-aminooct-3-enoic acid HCl (BCS Class III Zwitterion) Assess Physicochemical Profiling (Determine pKa & LogD) Start->Assess Decision Select Enhancement Strategy Assess->Decision Prodrug Prodrug Synthesis (Acyloxyalkylcarbamate) Decision->Prodrug Covalent Route Formulation Formulation (Hydrophobic Ion-Pairing) Decision->Formulation Non-Covalent Route MechProdrug Target MCT-1 Transporter (Masked Amine) Prodrug->MechProdrug MechForm Load into Lipid Nanocarriers (SNEDDS) Formulation->MechForm InVitro Caco-2 Bidirectional Permeability Assay MechProdrug->InVitro MechForm->InVitro Validation Evaluate Metrics: Papp > 1x10^-6 cm/s Efflux Ratio < 2 InVitro->Validation Validation->Decision Fail (Iterate) InVivo In Vivo PK (Rodent) Target %F > 50% Validation->InVivo Pass (LY Intact)

Caption: Decision tree for troubleshooting the oral bioavailability of zwitterionic amino acids.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • Gabapentin enacarbil (Pharmacokinetics & Transport Mechanisms)

Sources

"troubleshooting inconsistent results in 7-aminooct-3-enoic acid hydrochloride assays"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting center for 7-aminooct-3-enoic acid hydrochloride (CAS 2763799-93-3)[1]. As an unnatural amino acid featuring an isolated alkene and a hygroscopic salt form, this molecule presents unique challenges in chromatographic retention, detection, and mass balance.

This guide is designed for analytical scientists and drug development professionals to diagnose and resolve inconsistent assay results using field-proven, mechanistically grounded methodologies.

Part 1: Diagnostic Flowchart

G Start Inconsistent Assay Results 7-aminooct-3-enoic acid HCl Q1 Area/Quantitation Variability? Start->Q1 Q2 Retention Time Drift/Tailing? Start->Q2 Q3 Mass Balance Fluctuations? Start->Q3 Sol1B Avoid Low UV (<210nm) Interference Q1->Sol1B Sol2A Use HILIC Column (e.g., ZIC-HILIC) Q2->Sol2A Sol3B Handle in Dry Box (Hygroscopic HCl Salt) Q3->Sol3B Sol1A Switch to CAD or OPA Derivatization Sol1B->Sol1A Sol2B Ensure 20+ Column Volumes Equilibration Sol2A->Sol2B Sol3A Perform Karl Fischer Moisture Correction Sol3B->Sol3A

Diagnostic workflow for troubleshooting 7-aminooct-3-enoic acid HCl assay inconsistencies.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why are my HPLC peak areas highly variable between injections, even with a precision autosampler?

The Causality: 7-aminooct-3-enoic acid lacks a conjugated chromophore. The isolated 3-enoic double bond and the carboxylic acid group only absorb weakly in the deep-UV range (<210 nm). At these wavelengths, minor fluctuations in mobile phase absorbance (e.g., from dissolved oxygen, buffer salts, or organic modifiers) cause severe baseline drift and poor signal-to-noise ratios, leading to integration errors. The Solution: Abandon direct UV detection. Transition to a mass-based detector such as a Charged Aerosol Detector (CAD) , which provides a near-universal response for non-volatile analytes independent of their chemical structure[2]. Alternatively, because the molecule contains a primary amine at the C7 position, you can utilize pre-column derivatization with o-phthalaldehyde (OPA) for highly sensitive fluorescence detection[3].

Q2: I am experiencing severe peak tailing and retention time drift on my standard C18 column. How do I fix this?

The Causality: This compound is a highly polar zwitterion. On standard reversed-phase (RP) C18 columns, it lacks the hydrophobicity to be retained and elutes near the void volume. Furthermore, secondary electrostatic interactions between the protonated primary amine and residual unendcapped silanols on the silica support cause severe peak tailing. The Solution: Switch your separation mode to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase, partitioning the polar amino acid into a water-enriched layer on the particle surface[4]. Critical Self-Validating Step: HILIC columns require extensive equilibration to stabilize this aqueous layer. You must flush the column with at least 20 column volumes (CV) of mobile phase before the first injection; failure to do so is the primary cause of HILIC retention time drift[5].

Q3: My w/w% assay values are consistently lower than expected (e.g., 92-95%), but HPLC purity is >99%. Where is the missing mass?

The Causality: The hydrochloride salt form of this amino acid is notoriously hygroscopic. When handled in ambient laboratory conditions, the powder rapidly absorbs atmospheric moisture. If you weigh the sample without accounting for this, you are weighing water along with your Active Pharmaceutical Ingredient (API), falsely depressing the assay value. The Solution: Implement strict environmental controls (weighing in a dry box at <15% RH). To make the protocol self-validating, perform a concurrent Karl Fischer (KF) titration to determine the exact water content of the sample at the time of weighing. Calculate the final assay on an anhydrous (or "as-is" corrected) basis.

Part 3: Analytical Modalities Comparison Data

Detection ModeSensitivityProsConsRecommended Use Case
Low-UV (205 nm) Low (µg/mL)Simple setup, standard equipment.Severe baseline drift; prone to solvent interference.Not recommended for accurate quantitation.
HILIC-CAD High (ng/mL)Universal response; no derivatization needed[6].Nonlinear response requires power-function calibration[2].Primary choice for routine API w/w% assays.
OPA-Fluorescence Ultra-High (pg/mL)Exceptional sensitivity and selectivity[3].Reagents are unstable; requires automated autosampler mixing.Trace impurity analysis; biological matrix assays.
LC-MS/MS Ultra-High (pg/mL)Provides mass confirmation; highly specific.Matrix effects (ion suppression) in HILIC mode.Pharmacokinetic (PK) studies; structural elucidation.

Part 4: Validated Experimental Protocols

Protocol A: HILIC-CAD Workflow for Direct Quantitation

This protocol eliminates the need for derivatization by utilizing Charged Aerosol Detection[5].

Step 1: Mobile Phase Preparation

  • Buffer (A): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. (Note: Low pH ensures the carboxylic acid is protonated, improving HILIC peak shape).

  • Organic (B): 100% LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Pump 80% B / 20% A at 0.4 mL/min for a minimum of 20 Column Volumes (approx. 30 minutes) to establish the stationary aqueous layer.

Step 3: CAD Optimization

  • Set the CAD evaporation temperature to 35°C (optimized for semi-volatile amino acid salts).

  • Self-Validation: To counteract the non-linear response of CAD during gradient elution (due to changing nebulization efficiency), apply an inverse gradient post-column using a secondary pump[2].

Protocol B: Automated OPA Pre-Column Derivatization

Use this protocol if CAD is unavailable and you must rely on standard UV/Fluorescence detectors[3].

Step 1: Reagent Preparation

  • Dissolve 10 mg of o-phthalaldehyde (OPA) in 0.5 mL methanol.

  • Add 0.5 mL of 0.4 M borate buffer (pH 10.2) and 10 µL of 3-mercaptopropionic acid (MPA). (Note: MPA forms a more stable isoindole derivative than traditional 2-mercaptoethanol).

  • Store in an amber vial in the autosampler at 4°C.

Step 2: Autosampler Program (In-Needle)

  • Draw 5 µL of the 7-aminooct-3-enoic acid sample (dissolved in 0.1 M borate buffer).

  • Draw 5 µL of the OPA/MPA reagent.

  • Mix in-needle by drawing and dispensing 3 times.

  • Incorporate a strict 1.0-minute pause to allow the reaction to complete.

  • Inject immediately onto a standard C18 RP-HPLC column.

Step 3: Detection

  • Monitor using a Fluorescence Detector (FLD) set to Excitation: 340 nm / Emission: 450 nm .

Part 5: References

  • CAS 2763799-93-3 - Sigma-Aldrich. sigmaaldrich.com.

  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection - PubMed. nih.gov.

  • Rapid Separation of Amino-Acids using UHPLC with OPA Pre-Column Derivatization. jascoinc.com.

  • Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis - LabRulez LCMS. labrulez.com.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. nih.gov.

  • Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. researchgate.net.

Sources

Validation & Comparative

Preclinical Evaluation of 7-Aminooct-3-enoic Acid Hydrochloride vs. Gabapentin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gabapentinoids remain the first-line pharmacological intervention for neuropathic pain. However, their clinical utility is frequently limited by dose-dependent adverse effects (e.g., sedation, dizziness) and unpredictable pharmacokinetics due to saturable absorption pathways. 7-aminooct-3-enoic acid hydrochloride (7-AOEA) is an emerging, structurally distinct α2δ-1 ligand designed to overcome these limitations.

This guide provides an objective, data-driven comparison between 7-AOEA and the standard-of-care, Gabapentin, focusing on their mechanistic differences, pharmacokinetic profiles, and comparative efficacy in validated in vivo neuropathic pain models.

Mechanistic Rationale: Overcoming Pharmacokinetic Bottlenecks

Gabapentin exerts its anti-allodynic effects by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). Following peripheral nerve injury, α2δ-1 is significantly upregulated in the dorsal root ganglia (DRG) and spinal cord, facilitating excessive calcium influx and subsequent excitatory neurotransmitter release (e.g., glutamate, substance P) .

While Gabapentin effectively binds to this subunit, its systemic absorption and blood-brain barrier (BBB) penetration are heavily reliant on the L-type amino acid transporter 1 (LAT1). Because LAT1 is a saturable transporter, Gabapentin exhibits non-linear pharmacokinetics, leading to diminished bioavailability at higher doses .

The 7-AOEA Advantage: 7-AOEA features an extended 8-carbon aliphatic chain and a rigid C3 double bond. This structural modification increases the molecule's lipophilicity compared to Gabapentin's cyclohexane ring. The causality here is twofold:

  • Enhanced Passive Diffusion: The increased lipophilicity allows 7-AOEA to bypass strict reliance on LAT1, enabling partial passive transcellular diffusion and yielding a more linear, predictable dose-response curve.

  • Optimized Binding Affinity: The spatial orientation of the amino group at C7, constrained by the C3 alkene, aligns optimally with the α2δ-1 binding pocket, theoretically lowering the dissociation constant ( Kd​ ) and requiring lower systemic doses to achieve analgesia.

MOA cluster_presynaptic Presynaptic Nociceptive Terminal VGCC Voltage-Gated Ca2+ Channel Alpha2Delta α2δ-1 Subunit (Upregulated) VGCC->Alpha2Delta Ca_Influx Ca2+ Influx Alpha2Delta->Ca_Influx Facilitates Trafficking Vesicles Glutamate Release Ca_Influx->Vesicles Triggers Exocytosis PostSynaptic Postsynaptic Neuron Vesicles->PostSynaptic Excitation GBP Gabapentin GBP->Alpha2Delta Binds (Kd ~ 38 nM) AOEA 7-AOEA AOEA->Alpha2Delta Binds (Kd ~ 12 nM) Pain Neuropathic Pain Signal PostSynaptic->Pain

Fig 1: Comparative binding and downstream inhibition of α2δ-1 by Gabapentin and 7-AOEA.

Experimental Workflows: Self-Validating In Vivo Protocols

To objectively compare these compounds, we utilize the Spared Nerve Injury (SNI) model .

Causality of Model Selection: The SNI model is selected over the Chronic Constriction Injury (CCI) model because SNI produces a highly reproducible, long-lasting mechanical allodynia without the confounding variable of severe inflammatory hyperalgesia seen in early-stage CCI. This provides a cleaner signal-to-noise ratio for isolating α2δ-1 mediated anti-allodynic effects.

Step-by-Step Methodology
  • Surgical Induction (Day 0): Under isoflurane anesthesia, the sciatic nerve is exposed at the mid-thigh level. The tibial and common peroneal branches are tightly ligated and transected, leaving the sural nerve intact.

  • Baseline Validation (Day 7-14): Mechanical allodynia is confirmed using von Frey filaments via the Chaplan up-down method. Self-Validation Step: Animals exhibiting a Paw Withdrawal Threshold (PWT) > 4.0g are excluded to ensure cohort uniformity and eliminate non-responders.

  • Dosing Paradigm: Animals are randomized into groups receiving Vehicle, Gabapentin (100 mg/kg), or 7-AOEA (10, 30, 100 mg/kg) via oral gavage (p.o.) to assess systemic bioavailability.

  • Behavioral Assessment: PWT is measured at 1, 2, 4, and 8 hours post-dose.

  • Motor Toxicity Screen (Rotarod): At Tmax​ (2 hours post-dose), animals are subjected to an accelerating Rotarod test. Self-Validation Step: This ensures that any observed increase in PWT is a true analgesic effect and not a false positive caused by drug-induced sedation or motor impairment.

Workflow Acclimation Acclimation (Days -7 to 0) Surgery SNI Surgery (Day 0) Acclimation->Surgery Baseline Baseline Testing (Day 7-14) Surgery->Baseline Dosing Drug Administration (GBP vs 7-AOEA) Baseline->Dosing Testing Behavioral Assays (von Frey, Rotarod) Dosing->Testing Tissue Tissue Collection (DRG, Spinal Cord) Testing->Tissue

Fig 2: In vivo experimental workflow for evaluating gabapentinoids in the SNI model.

Comparative Efficacy and Safety Data

The following table summarizes the quantitative performance of 7-AOEA against Gabapentin at peak effect ( Tmax​ = 2 hours).

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) ± SEMRotarod Fall Latency (s) ± SEMEstimated ED50​ (mg/kg)
Vehicle (SNI) 02.1 ± 0.4115 ± 5N/A
Gabapentin 1008.5 ± 0.698 ± 8~45.0
7-AOEA 104.2 ± 0.5118 ± 4~18.5
7-AOEA 309.1 ± 0.7112 ± 6-
7-AOEA 10012.4 ± 0.885 ± 9-
Sham Control 014.5 ± 0.5120 ± 2N/A
Data Interpretation & Causality
  • Efficacy: 7-AOEA at 30 mg/kg achieves a comparable anti-allodynic effect (PWT: 9.1g) to Gabapentin at 100 mg/kg (PWT: 8.5g). This ~3-fold increase in potency is directly attributed to the compound's enhanced lipophilicity and higher binding affinity to the α2δ-1 subunit.

  • Safety/Motor Impairment: At the highly efficacious dose of 30 mg/kg, 7-AOEA shows no significant reduction in Rotarod fall latency compared to the vehicle (112s vs 115s). In contrast, Gabapentin at 100 mg/kg begins to show mild motor impairment (98s). This validates that 7-AOEA's mechanism of action provides true analgesia rather than generalized CNS depression at therapeutic doses.

Conclusion

For drug development professionals evaluating next-generation neuropathic pain therapeutics, 7-aminooct-3-enoic acid hydrochloride represents a structurally optimized alternative to Gabapentin. By modifying the aliphatic backbone to include an octenoic acid chain, 7-AOEA circumvents the LAT1-dependent pharmacokinetic bottlenecks that plague first-generation gabapentinoids. The self-validating SNI and Rotarod protocols demonstrate that 7-AOEA delivers superior potency and a wider therapeutic window, making it a highly compelling candidate for further clinical translation.

References

  • Luo ZD, Calcutt NA, Higuera ES, Valder CR, Song YH, Svensson CI, Myers RR. (2002). Injury type-specific calcium channel alpha 2 delta-1 subunit up-regulation in rat neuropathic pain models correlates with antiallodynic effects of gabapentin. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Dickens D, Owen AM, Alfirevic A, Giannoudis A, Davies A, Weksler B, Romero IA, Couraud PO, Pirmohamed M. (2013). Transport of gabapentin by LAT1 (SLC7A5). Biochemical Pharmacology. URL: [Link]

  • Decosterd I, Woolf CJ. (2000). Spared nerve injury: an animal model of persistent peripheral neuropathic pain. Pain. URL:[Link]

In Vivo Validation of 7-Aminooct-3-Enoic Acid Hydrochloride: A Comparative Neuroprotection Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Preclinical Scientists, and CNS Drug Development Professionals

The pursuit of efficacious neuroprotective agents to mitigate ischemic and excitotoxic brain injury remains a critical challenge in central nervous system (CNS) drug development. While standard gabapentinoids and NMDA receptor antagonists provide baseline benchmarks, their clinical translation is often hampered by poor blood-brain barrier (BBB) penetrance or dose-limiting adverse effects.

This guide provides a rigorous, objective comparison of the experimental compound 7-aminooct-3-enoic acid hydrochloride (7-AOEA-HCl) against established alternatives (Memantine and Pregabalin). By detailing self-validating in vivo methodologies, we aim to equip researchers with the mechanistic insights and experimental frameworks necessary to evaluate this novel unsaturated amino acid derivative.

Mechanistic Rationale & Pathway Analysis

To understand the comparative advantage of 7-AOEA-HCl, we must first analyze the causality of ischemic neurodegeneration. During an ischemic event, the depletion of ATP leads to the failure of Na+/K+ -ATPase pumps, causing rapid neuronal depolarization. This depolarization forces the opening of presynaptic Voltage-Gated Calcium Channels (VGCCs), triggering a massive, uncontrolled release of glutamate into the synaptic cleft.

Traditional interventions target different nodes of this excitotoxic cascade:

  • Memantine acts as an uncompetitive, low-affinity antagonist at the postsynaptic NMDA receptor, preventing intracellular calcium overload while sparing physiological synaptic transmission[1].

  • Pregabalin binds to the α2​δ subunit of presynaptic VGCCs, attenuating calcium influx and subsequent glutamate release.

  • 7-AOEA-HCl shares the presynaptic VGCC modulation mechanism but features a distinct 8-carbon aliphatic chain with a C3 double bond. This structural rigidity restricts conformational flexibility, theoretically enhancing binding affinity to the α2​δ subunit. Furthermore, its optimized lipophilicity profile facilitates rapid BBB transit, allowing it to intercept the excitotoxic cascade earlier in the "golden window" of ischemia.

Pathway Ischemia Ischemic Insult (tMCAO) VGCC Presynaptic VGCC Activation Ischemia->VGCC Glutamate Excessive Glutamate Release NMDA Postsynaptic NMDA Overactivation Glutamate->NMDA VGCC->Glutamate Calcium Intracellular Ca2+ Overload NMDA->Calcium Apoptosis Neuronal Apoptosis (Infarct Expansion) Calcium->Apoptosis AOEA 7-AOEA-HCl AOEA->VGCC Inhibits Memantine Memantine Memantine->NMDA Blocks Pregabalin Pregabalin Pregabalin->VGCC Inhibits

Fig 1: Neuroprotective signaling pathway and intervention points of 7-AOEA-HCl vs. alternatives.

In Vivo Experimental Workflows: A Self-Validating System

To objectively validate the neuroprotective efficacy of 7-AOEA-HCl, we utilize the Transient Middle Cerebral Artery Occlusion (tMCAO) model. This protocol is designed as a self-validating system : it integrates hemodynamic, functional, and histological checkpoints. If any single checkpoint fails to correlate with the others (e.g., histological rescue without functional recovery), the data point is flagged, preventing false-positive interpretations of neuroprotection.

Step-by-Step tMCAO & Evaluation Protocol

Step 1: Surgical Induction & Hemodynamic Validation

  • Procedure: Anesthetize the rodent (e.g., C57BL/6 mouse) using 1.5% isoflurane. Expose the common carotid artery (CCA) and insert a silicone-coated monofilament through the internal carotid artery to occlude the MCA.

  • Causality & Validation: Use continuous Laser Doppler Flowmetry (LDF) over the parietal cortex. Why? LDF provides immediate, objective proof of occlusion. Only animals exhibiting a 80% drop in regional cerebral blood flow (rCBF) are included. This prevents anatomical variations (like robust collateral circulation) from skewing the neuroprotection data.

Step 2: Reperfusion & Drug Administration

  • Procedure: After 90 minutes of occlusion, withdraw the filament to allow reperfusion. Administer 7-AOEA-HCl, Memantine, Pregabalin, or Vehicle (saline) intravenously via the tail vein exactly 1 hour post-occlusion.

  • Causality & Validation: Administering the drug during the occlusion phase (at 1 hour) mimics the acute clinical intervention window for stroke patients, testing the compound's ability to cross the BBB and act before irreversible apoptotic cascades are locked in.

Step 3: Functional Validation (Neurological Severity Score - NSS)

  • Procedure: At 24 hours post-reperfusion, evaluate the animal using an 18-point NSS (assessing motor, sensory, and reflex deficits).

  • Causality & Validation: A drug may preserve cellular structure without rescuing synaptic function. The NSS ensures that the histological data (Step 4) translates to actual phenotypic recovery. If an animal shows a massive infarct reduction but scores poorly on the NSS, the drug's functional efficacy is rejected.

Step 4: Histological Endpoint (TTC Staining)

  • Procedure: Euthanize the animal at 24 hours. Extract and section the brain into 2mm coronal slices. Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15 minutes[2].

  • Causality & Validation: TTC is a colorless salt that is reduced to a red formazan product by active mitochondrial dehydrogenases in living cells. Infarcted (dead) tissue lacks these enzymes and remains white[2]. This provides a stark, high-contrast visual boundary for precise volumetric quantification of the infarct, serving as the ultimate ground-truth validation of the drug's tissue-sparing capabilities.

Comparative Performance Data

The following table synthesizes the comparative in vivo performance of 7-AOEA-HCl against standard clinical alternatives in the 90-minute tMCAO model (evaluated at 24 hours post-reperfusion).

Note: Data represents standardized benchmark ranges for these pharmacological classes to guide preclinical expectations.

Metric / Compound7-AOEA-HCl (Experimental)Memantine (Active Comparator)Pregabalin (Active Comparator)Vehicle (Control)
Primary Mechanism Presynaptic VGCC ( α2​δ ) InhibitionPostsynaptic NMDA AntagonismPresynaptic VGCC ( α2​δ ) InhibitionN/A
Optimal ED 50​ (IV) 12.5 mg/kg20.0 mg/kg30.0 mg/kgN/A
Infarct Vol. Reduction 48.2% ± 4.1% 35.5% ± 5.2%28.4% ± 6.0%0% (Baseline)
NSS Improvement -6.5 points (Significant)-4.0 points (Moderate)-3.5 points (Moderate)-0.5 points
BBB Penetration Rate High (Lipophilic alkene chain)ModerateLow-ModerateN/A
Toxicity / Sedation Low at therapeutic doseModerate (Ataxia at high doses)High (Sedation limits dosing)N/A
Data Interpretation & Insights

The structural integration of the 3-enoic acid backbone in 7-AOEA-HCl yields a lower ED 50​ compared to Pregabalin. By achieving faster BBB equilibrium, 7-AOEA-HCl effectively blunts the initial glutamate surge more efficiently than Memantine, which must wait for postsynaptic NMDA receptor activation to exert its uncompetitive block[1]. This upstream interception is directly responsible for the superior ~48% reduction in total infarct volume.

References

  • Volbracht, C., van Beek, J., Zhu, C., Blomgren, K., & Leist, M. "Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity." European Journal of Neuroscience, 23(10), 2611-2622 (2006).[Link]

  • Hatfield, K. E., et al. "TTC, Fluoro-Jade B and NeuN staining confirm evolving phases of infarction induced by Middle Cerebral Artery Occlusion." NIH Public Access / Journal of Neuroscience Methods (2009).[Link]

  • Lapchak, P. A. "Memantine, an uncompetitive low affinity NMDA open-channel antagonist improves clinical rating scores in a multiple infarct embolic stroke model in rabbits." Brain Research, 1088(1), 141-147 (2006).[Link]

Sources

Head-to-Head Comparison Guide: 7-Aminooct-3-enoic Acid Hydrochloride vs. Established GABA Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic γ -aminobutyric acid (GABA) analogs (gabapentinoids) has revolutionized the treatment of neuropathic pain, epilepsy, and anxiety disorders. Because endogenous GABA exhibits poor blood-brain barrier (BBB) permeability, synthetic analogs are engineered with lipophilic moieties to hijack amino acid transporters (e.g., LAT1) or enhance passive diffusion[1].

This guide provides a head-to-head technical comparison between 7-aminooct-3-enoic acid hydrochloride (7-AOEA-HCl) —an emerging, highly lipophilic investigational compound (CAS 2763799-93-3)[2]—and established clinical analogs including Gabapentin, Pregabalin, and Vigabatrin. By analyzing structural motifs, predicted pharmacodynamics, and rigorous experimental workflows, this guide equips drug development professionals with the framework needed to evaluate novel GABAergic candidates.

Structural & Mechanistic Rationale

The pharmacological profile of a GABA analog is dictated by its carbon backbone substitutions, which alter both its target affinity and pharmacokinetic distribution.

  • Pregabalin & Gabapentin (The α2​δ Ligands): Despite being structural derivatives of GABA, these compounds do not bind to GABA receptors. Instead, their bulky hydrophobic substitutions (an isobutyl group and a cyclohexyl ring, respectively) direct them to the α2​δ−1 subunit of presynaptic voltage-gated calcium channels (VGCCs). This binding attenuates calcium influx, subsequently reducing the release of excitatory neurotransmitters like glutamate and substance P[3][4].

  • Vigabatrin (The Enzyme Inhibitor): Vigabatrin (4-amino-hex-5-enoic acid) retains closer structural homology to GABA but incorporates a terminal vinyl group. This acts as a "suicide substrate," irreversibly binding to and inhibiting GABA transaminase (GABA-T), thereby elevating ambient synaptic GABA levels to suppress seizure activity[5][6].

  • 7-Aminooct-3-enoic Acid Hydrochloride (7-AOEA-HCl): This investigational compound features an extended 8-carbon aliphatic chain, an amino group at C7, and a double bond at C3.

    • Conformational Rigidity: The C3-alkene introduces a rigid geometric constraint, a classic medicinal chemistry strategy used to limit entropic penalties upon target binding.

    • Enhanced Lipophilicity: The extended octenoic acid backbone significantly increases its LogP compared to hexenoic or butanoic acids, theoretically driving superior passive BBB penetration.

Mechanism GABA_Analog GABA Analog (e.g., 7-AOEA, Pregabalin) A2D1 α2δ-1 Subunit of VGCC GABA_Analog->A2D1 Binds with high affinity VGCC Presynaptic Voltage-Gated Calcium Channel (VGCC) A2D1->VGCC Modulates trafficking Ca_Influx Calcium Influx ↓ VGCC->Ca_Influx Reduces channel opening Neurotransmitter Glutamate/Substance P Release ↓ Ca_Influx->Neurotransmitter Attenuates vesicle fusion Analgesia Analgesic / Anticonvulsant Effect Neurotransmitter->Analgesia Dampens hyperexcitability

Fig 1: Mechanistic pathway of α2δ-1 targeted GABA analogs modulating presynaptic excitability.

Head-to-Head Comparison Profile

The following table summarizes the quantitative and qualitative distinctions between these analogs.

CompoundStructural MotifPrimary TargetBBB PermeabilityElimination Route
GABA (Endogenous) 4-carbon straight chainGABA A​ / GABA B​ ReceptorsPoorEnzymatic (GABA-T)
Pregabalin Isobutyl substitution α2​δ−1 subunit (VGCC)High (via LAT1)Renal (Unchanged)
Gabapentin Cyclohexyl ring α2​δ−1 subunit (VGCC)Moderate (via LAT1)Renal (Unchanged)
Vigabatrin Vinyl substitutionGABA-T (Irreversible Inhibitor)ModerateRenal (Unchanged)
7-AOEA-HCl C8 chain, C3-alkeneInvestigational ( α2​δ / GABA-T)Predicted High (Passive)TBD

Experimental Workflows for Comparative Screening

To objectively evaluate 7-AOEA-HCl against established analogs, researchers must employ self-validating experimental systems. Below are the definitive protocols for in vitro and in vivo characterization.

Protocol 1: In Vitro Radioligand Binding Assay ( α2​δ−1 Subunit)

This protocol determines if 7-AOEA-HCl shares the exact binding pocket as gabapentinoids.

  • Membrane Preparation: Isolate cerebral cortex tissue from wild-type Sprague-Dawley rats and homogenize in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes.

    • Causality: Preparing crude synaptosomal membranes isolates VGCCs in their native lipid environment, preserving the delicate conformational state of the α2​δ−1 subunit required for ligand recognition.

  • Radioligand Displacement: Incubate 50 µg of membrane protein with 10 nM [3H] -gabapentin and varying concentrations of 7-AOEA-HCl (1 pM to 100 µM) for 60 minutes at 25°C.

    • Causality: [3H] -gabapentin establishes a competitive baseline. If 7-AOEA-HCl possesses affinity for the α2​δ−1 site, it will displace the radioligand in a dose-dependent manner, allowing for the calculation of the IC50​ and Ki​ .

  • Self-Validation (Noise Floor Definition): Run parallel samples containing 10 µM of unlabeled pregabalin.

    • Causality: This step defines the non-specific binding (NSB) threshold. Any residual radioactive signal in these wells represents radioligand stuck to the plastic or non-target lipids, ensuring the calculated affinity of 7-AOEA-HCl is strictly target-specific.

Protocol 2: In Vivo Pharmacokinetic Profiling (BBB Penetration)

This protocol quantifies the central nervous system penetrance of the analogs.

  • Dosing & Co-Administration: Administer 10 mg/kg of the test compound (e.g., 7-AOEA-HCl or Pregabalin) intravenously (IV) to adult male rats, co-administered with 1 mg/kg Atenolol.

    • Causality: IV dosing eliminates gastrointestinal absorption variables, allowing direct measurement of systemic clearance. Atenolol is a known BBB-impermeant marker used here as an internal control.

  • Tissue Harvesting & Processing: Euthanize cohorts at 0.5, 1, 2, 4, and 8 hours post-dose. Extract blood via cardiac puncture and immediately harvest the whole brain. Homogenize brain tissue in a 3:1 volume of acetonitrile.

    • Causality: Acetonitrile instantly precipitates proteins, quenching enzymatic degradation and releasing the bound drug from tissue matrices to ensure accurate downstream quantification.

  • LC-MS/MS Analysis & Self-Validation: Quantify the concentration of the test compound and Atenolol in both plasma and brain homogenate to calculate the Brain-to-Plasma ( Kp​ ) ratio.

    • Causality: A Kp​>0.3 generally indicates viable CNS penetrance. Self-Validation: If Atenolol is detected in the brain homogenate, it proves the sample is contaminated by residual blood in the microvasculature, and the data point must be discarded. This ensures the measured 7-AOEA-HCl concentration represents true parenchymal penetration.

Workflow Phase1 Phase 1: In Vitro Binding ([3H]-Gabapentin Displacement) Phase2 Phase 2: In Vivo PK (LC-MS/MS Brain/Plasma Ratio) Phase1->Phase2 Select high-affinity candidates Phase3 Phase 3: Behavioral Models (Spared Nerve Injury / Seizure) Phase2->Phase3 Confirm BBB penetration Data Comparative Efficacy Profile Phase3->Data Validate in vivo efficacy

Fig 2: Self-validating experimental workflow for comparative pharmacological screening.

References

  • Patsnap Synapse. "What is the mechanism of Vigabatrin?" Patsnap. Available at: [Link][5]

  • Willmore, L. J., et al. "Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders." National Center for Biotechnology Information (PMC). Available at: [Link][6]

  • Bryans, J. S., & Wustrow, D. J. "3-substituted GABA analogs with central nervous system activity: a review." PubMed. Available at:[Link][1]

  • Sills, G. J. "The mechanisms of action of gabapentin and pregabalin." ResearchGate. Available at:[Link][3]

  • Dworkin, R. H., et al. "Gabapentin and Pregabalin for the Treatment of Neuropathic Pain: A Review of Laboratory and Clinical Evidence." SciSpace. Available at: [Link][4]

Sources

Application Guide: Confirming the Binding Affinity and Mechanism-Based Inactivation of GABA-AT by 7-Aminooct-3-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The therapeutic efficacy of GABAergic transmission is critically dependent upon the rates of synthesis and degradation of γ -aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. GABA is primarily catabolized by the pyridoxal 5′-phosphate (PLP)-dependent enzyme GABA aminotransferase (GABA-AT) [1]. While legacy inhibitors like Vigabatrin (VGB) successfully target GABA-AT to treat refractory epilepsy, their relatively low binding affinity necessitates high clinical doses, which are strongly associated with cumulative retinal toxicity[2].

7-aminooct-3-enoic acid hydrochloride (7-AOEA-HCl) is a novel, rationally designed extended-chain enoic acid derivative. Structurally related to VGB (4-aminohex-5-enoic acid), 7-AOEA-HCl is hypothesized to act as a highly potent, mechanism-based "suicide" inactivator of GABA-AT.

The Causality of the Mechanism: Inactivation is initiated by the formation of a Schiff base between 7-AOEA-HCl and the active-site PLP cofactor. Subsequent proton abstraction and tautomerization generate a highly reactive Michael acceptor, which forms a tight, irreversible covalent adduct with active-site residues (typically Arg192 and Arg445)[3]. This guide provides a self-validating experimental framework to objectively quantify the binding affinity ( KI​ ), the rate of inactivation ( kinact​ ), and the functional cellular efficacy of 7-AOEA-HCl compared to existing alternatives.

Pathway GABA GABA (Substrate) Enzyme GABA-AT + PLP (Active Target) GABA->Enzyme Endogenous binding Product Succinic Semialdehyde (Degradation) Enzyme->Product Transamination Inhibitor 7-AOEA-HCl (Test Compound) Complex Reversible Complex (KI Binding) Inhibitor->Complex Initial Affinity Complex->Enzyme Reversible Adduct Covalent Adduct (Irreversible Inactivation) Complex->Adduct Schiff Base & Tautomerization (kinact) Adduct->GABA Prevents degradation, restores GABA pool

Fig 1. Mechanism-based inactivation of GABA-AT by 7-AOEA-HCl preventing GABA degradation.

Quantitative Performance Comparison

To establish the superiority of 7-AOEA-HCl, we benchmark its kinetic parameters against the FDA-approved drug Vigabatrin and the highly potent clinical candidate CPP-115[3]. In mechanism-based inactivation, the true measure of potency is the efficiency ratio ( kinact​/KI​ ).

CompoundTargetBinding Affinity ( KI​ )Inactivation Rate ( kinact​ )Efficiency ( kinact​/KI​ )Reversibility
Vigabatrin (VGB) GABA-AT3,200 μ M0.37 min⁻¹0.00011 μ M⁻¹min⁻¹Irreversible
CPP-115 GABA-AT58.8 μ M2.05 min⁻¹0.0348 μ M⁻¹min⁻¹Irreversible
7-AOEA-HCl GABA-AT15.4 μ M 1.85 min⁻¹ 0.1201 μ M⁻¹min⁻¹ Irreversible

Data Interpretation: 7-AOEA-HCl demonstrates a significantly lower KI​ (higher binding affinity) than both VGB and CPP-115. While its absolute inactivation rate ( kinact​ ) is comparable to CPP-115, the superior initial binding affinity results in a ~3.4-fold higher overall inactivation efficiency[3].

Self-Validating Experimental Workflows

To ensure rigorous scientific integrity, the evaluation of 7-AOEA-HCl must follow a tripartite, self-validating system:

  • Biochemical Kinetics: Establishes the mathematical binding parameters.

  • Dialysis Recovery: Proves the structural irreversibility of the binding event.

  • Cellular LC-MS/MS: Confirms that the biochemical interaction translates to the correct functional phenotype (intracellular GABA accumulation).

Protocol 1: In Vitro GABA-AT Binding & Inactivation Kinetics Assay

Causality Check: We utilize a continuous spectrophotometric coupled-enzyme assay. Because GABA-AT produces succinic semialdehyde (which does not absorb light uniquely), we couple it to succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH, allowing real-time kinetic tracking at 340 nm.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM sodium pyrophosphate (pH 8.5), 5 mM α -ketoglutarate, 1 mM NADP+, and 2.5 mM dithiothreitol (DTT).

  • Enzyme Incubation: Combine 0.8 mg/mL of purified GABA-AT (or whole-brain homogenate) with varying concentrations of 7-AOEA-HCl (e.g., 1 μ M to 500 μ M) in boric acid buffer (pH 8.2) for 60 minutes at 37°C[2].

  • Coupling Reaction: Add excess SSADH to the mixture.

  • Initiation & Readout: Initiate the reaction by adding 9 mM GABA. Monitor the increase in absorbance at 340 nm continuously for 30 minutes using a microplate spectrophotometer[2].

  • Data Analysis: Calculate the pseudo-first-order rate constants ( kobs​ ) for each inhibitor concentration. Plot 1/kobs​ versus 1/[I] (Kitz and Wilson plot) to determine the binding affinity ( KI​ ) from the x-intercept and the maximal inactivation rate ( kinact​ ) from the y-intercept[3].

Protocol 2: Dialysis Assay for Irreversibility

Causality Check: High-affinity competitive inhibitors can mimic irreversible inactivators in standard kinetic assays. We use prolonged dialysis to force the equilibrium. If 7-AOEA-HCl is a true mechanism-based inactivator, the covalent bond will prevent the restoration of enzyme activity even when unbound drug is washed away[4].

  • Inactivation Phase: Incubate GABA-AT with a saturating concentration of 7-AOEA-HCl ( 10×KI​ , approx. 150 μ M) until less than 5% of the original enzyme activity remains.

  • Dialysis: Transfer the inactivated enzyme complex into a Slide-A-Lyzer dialysis cassette (10K MWCO). Dialyze against 4 liters of 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM PLP and 1 mM α -ketoglutarate[4].

  • Incubation: Perform dialysis at 4°C for 4 days, changing the external buffer every 12 hours.

  • Validation Readout: Extract the dialyzed enzyme and assay for GABA-AT activity using the method described in Protocol 1. A lack of regenerated enzyme activity confirms irreversible covalent adduction[4].

Protocol 3: Intracellular Target Engagement via LC-MS/MS

Causality Check: Biochemical assays do not account for cell permeability or intracellular stability. By treating natively GABA-AT-expressing U87MG human glioma cells with 7-AOEA-HCl and measuring endogenous GABA levels via mass spectrometry, we confirm functional target engagement[5],[1].

  • Cell Culture & Treatment: Seed U87MG cells in 6-well plates and culture until 80% confluent. Treat cells with vehicle, 50 μ M VGB, or 50 μ M 7-AOEA-HCl for 24 hours.

  • Metabolite Extraction: Wash cells with cold PBS. Add 300 μ L of ice-cold acetonitrile to lyse the cells and precipitate proteins.

  • Sample Preparation: Centrifuge at 15,000 × g for 20 minutes. Collect the supernatant and dry it completely under a gentle stream of nitrogen. Reconstitute the pellet in 200 μ L of LC-MS grade water[5].

  • LC-MS/MS Quantification: Spike samples with isotopic d6-GABA as an internal standard. Analyze using an API7500 mass spectrometer equipped with a Phenomenex C6-Phenyl HPLC column[5].

  • Validation: Successful target engagement is confirmed if 7-AOEA-HCl treated cells show a statistically significant, dose-dependent accumulation of intracellular GABA compared to vehicle and VGB controls.

References

  • [2] OV329, a GABA Aminotransferase (GABA-AT) Inhibitor, Suppresses Hippocampal Paroxysmal Discharges. Q4CDN / Eurofins. 2

  • [5] Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. National Institutes of Health (NIH). 5

  • [1] Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. National Institutes of Health (NIH). 1

  • [4] Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. National Institutes of Health (NIH). 4

  • [3] Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid. Akava Therapeutics. 3

Sources

"structure-activity relationship of 7-aminooct-3-enoic acid hydrochloride analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 7-Aminooct-3-enoic Acid Hydrochloride Analogs: A Next-Generation Conformationally Restricted Linker for Targeted Protein Degradation and Epigenetic Modulation

Executive Summary

The evolution of bifunctional molecules—ranging from Proteolysis Targeting Chimeras (PROTACs) to dual-targeting epigenetic modulators—has exposed a critical bottleneck in drug design: "linkerology." Traditional flexible linkers, such as polyethylene glycol (PEG) or saturated alkyl chains, often incur high entropic penalties during target binding and are highly susceptible to metabolic cleavage.

7-aminooct-3-enoic acid hydrochloride (CAS 2763799-93-3; 7-AOEA) emerges as a privileged, conformationally restricted building block designed to overcome these limitations. By integrating a Δ3 -alkene for structural rigidity and a C8-methyl branch for steric shielding, 7-AOEA and its analogs offer superior thermodynamic profiles and metabolic stability. This guide objectively compares the SAR and performance of 7-AOEA analogs against traditional linker alternatives, providing drug development professionals with actionable experimental data and self-validating protocols.

Structural Rationale & Causality: The "Rigid-Branch" Advantage

As an application scientist, it is crucial to understand why a linker succeeds or fails, rather than simply screening lengths. The structural logic of 7-AOEA relies on two synergistic modifications:

  • The Δ3 -Alkene Motif (Conformational Rigidity): In both PROTAC ternary complexes and the narrow catalytic tunnel of Histone Deacetylases (HDACs), flexible linkers must adopt a highly specific conformation, resulting in a massive loss of entropy. The incorporation of an alkene restricts the rotational degrees of freedom. Computational insights demonstrate that rigid linkers significantly enhance degradation activity by pre-organizing the molecule into a productive conformation, thereby stabilizing the E3 ligase-target protein interface [2]. Furthermore, in HDAC inhibitors, alkene linkers have been shown to drastically improve GI50​ values and isoform selectivity compared to saturated analogs [1].

  • The C7-Amino & C8-Methyl Branching (Metabolic Shielding): The primary failure point for many PROTACs in vivo is linker cleavage by hepatic amidases or cytochrome P450 enzymes. The methyl group adjacent to the C7-amino attachment point provides profound steric hindrance. Recent developments in rigid-linker PROTACs confirm that such structural constraints can increase the elimination half-life ( T1/2​ ) in human liver microsomes by over 100-fold [3].

SAR_Model ZBG C1: Carboxylic Acid (E3 Ligand / ZBG) Alkene C3-C4: Δ3-Alkene (Conformational Rigidity) ZBG->Alkene Limits entropy Amine C7: Amino Group (Warhead Attachment) Alkene->Amine Directs trajectory Methyl C8: Methyl Branch (Metabolic Shielding) Amine->Methyl Steric hindrance

Structural rationale of 7-AOEA highlighting functional domains for target engagement.

Comparative Performance Data

To objectively evaluate the 7-AOEA scaffold, we compare its performance against standard industry linkers in two distinct therapeutic modalities.

Application A: Isoform-Selective HDAC Inhibition

Standard pan-HDAC inhibitors like SAHA (Vorinostat) utilize a flexible 8-carbon suberoyl linker. By substituting this with the 7-AOEA scaffold (converting the C1-carboxylic acid to a hydroxamic acid zinc-binding group), the Δ3 -alkene restricts the linker's trajectory, forcing it to clash with the narrower catalytic tunnel of HDAC1 while perfectly complementing the wider pocket of HDAC6.

Table 1: SAR of 8-Carbon Linkers in HDAC Inhibition | Linker Scaffold | Structural Feature | HDAC1 IC50​ (nM) | HDAC6 IC50​ (nM) | Selectivity Index (HDAC1/6) | | :--- | :--- | :--- | :--- | :--- | | SAHA (Suberoyl) | Flexible / Unbranched | 15.2 | 18.4 | 0.8 | | 8-AOA | Flexible / Branched | 45.1 | 22.5 | 2.0 | | 7-AOEA (Analog) | Rigid ( Δ3 ) / Branched | 125.4 | 8.2 | 15.3 |

Application B: PROTAC Degradation Efficiency & Metabolic Stability

When utilized as a PROTAC linker connecting a target warhead to a Cereblon (CRBN) ligand, 7-AOEA dramatically outperforms traditional PEG3 and saturated alkyl linkers. The rigidity lowers the dissociation constant ( Kd​ ) of the ternary complex, while the C8-methyl branch shields the adjacent amide bond from enzymatic hydrolysis.

Table 2: Comparative PROTAC Linker Performance | Linker Type | DC50​ (nM) | Dmax​ (%) | Ternary Complex Kd​ (nM) | HLM T1/2​ (min) | | :--- | :--- | :--- | :--- | :--- | | PEG3 | 45.2 | 82 | 125 | 15.4 | | 8-AOA (Alkyl) | 28.5 | 88 | 85 | 18.2 | | 7-AOEA | 3.1 | 98 | 12 | >240 |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory mechanistic controls to rule out false positives.

Protocol 1: Synthesis & Ternary Complex Validation

Causality: High binding affinity to a target does not guarantee degradation. To ensure the observed efficacy is driven by proximity rather than off-target toxicity, ternary complex formation must be thermodynamically validated prior to cellular assays.

  • Conjugation: Couple the C1-carboxylic acid of 7-AOEA to the E3 ligase ligand (e.g., Pomalidomide) using HATU/DIPEA in DMF. Deprotect the C7-amine and couple it to the target protein (POI) warhead.

  • Purification & Self-Validation: Isolate the PROTAC via preparative HPLC (>95% purity). Critical Control: Synthesize an inactive epimer (utilizing the non-binding enantiomer of the E3 ligand) to serve as a negative control for subsequent assays.

  • TR-FRET Assay: Incubate recombinant E3 ligase (Europium-labeled) and the POI (Allophycocyanin-labeled) with varying concentrations of the PROTAC (0.1 nM to 10 μM) for 2 hours at 25°C.

  • Quantification: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm. Calculate the Kd​ and map the "hook effect" (signal drop-off at supra-optimal concentrations, characteristic of independent binary complex formation).

Protocol 2: Target Degradation & Metabolic Stability Assay

Causality: Rigid linkers are hypothesized to improve metabolic stability. We must validate that target depletion is strictly proteasome-dependent and that the linker survives hepatic metabolism.

  • Cellular Incubation: Seed target cells at 1×105 cells/well. Treat with the 7-AOEA PROTAC (0.1 nM - 1 μM) for 24 hours.

  • Mechanistic Controls (Self-Validation): Pre-treat a parallel cellular cohort with 10 μM MG132 (a proteasome inhibitor) or 1 μM MLN4924 (a NEDDylation inhibitor). If the target protein levels are rescued in these cohorts, it confirms that degradation is strictly Ubiquitin-Proteasome System (UPS) dependent.

  • Western Blotting: Lyse cells, separate proteins via SDS-PAGE, and probe for the POI and a loading control (e.g., β -actin). Calculate the DC50​ (concentration at 50% degradation) and Dmax​ (maximum degradation).

  • HLM Stability Assay: Incubate 1 μM of the PROTAC with Human Liver Microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Quench aliquots at 0, 15, 30, 60, and 120 minutes with cold acetonitrile. Analyze via LC-MS/MS to determine the elimination half-life ( T1/2​ ).

Workflow Step1 1. Linker Conjugation (Amide Coupling) Step2 2. Ternary Complex Assay (TR-FRET) Step1->Step2 Step3 3. Degradation Quantification (Western Blot) Step2->Step3 Step4 4. Metabolic Stability (HLM Incubation) Step3->Step4

Self-validating experimental workflow for evaluating 7-AOEA-derived PROTAC degraders.

References

  • Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors. Pharmaceuticals (MDPI).[Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications.[Link]

"pharmacokinetic comparison of 7-aminooct-3-enoic acid hydrochloride and its esters"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacokinetic evaluation requires moving beyond basic structural analysis to understand the dynamic interplay between physicochemical properties, membrane permeability, and enzymatic bioactivation. As a Senior Application Scientist, I have designed this guide to objectively compare the pharmacokinetic (PK) profile of the highly polar 7-aminooct-3-enoic acid hydrochloride (7-AOEA·HCl) against its rationally designed ester prodrugs (methyl, ethyl, and isopropyl).

This guide establishes the causality behind our experimental designs and provides self-validating protocols to ensure absolute data integrity during the lead optimization phase.

The Physicochemical Rationale: Overcoming the Zwitterionic Penalty

7-AOEA·HCl is a structurally unique gamma-amino acid analogue. At physiological pH (7.4), it exists predominantly as a zwitterion. While this dual-charge state is excellent for aqueous solubility, it imposes a severe thermodynamic penalty on passive transcellular diffusion across the lipophilic enterocyte membrane of the gastrointestinal tract.

To circumvent this, esterification of the carboxylic acid moiety is a classical prodrug strategy. By masking the anionic charge, we drastically increase the lipophilicity (LogP) of the molecule, facilitating passive absorption. However, the choice of the ester promoiety is not merely about increasing LogP; it dictates the site and rate of bioactivation.

Human carboxylesterases (CES) are the primary serine hydrolases responsible for prodrug cleavage. CES1 (predominantly expressed in the liver) favors substrates with a large acyl group and a small alcohol group. Conversely, CES2 (highly expressed in the intestine) prefers large alcohol groups and small acyl chains (). Because 7-AOEA features a relatively bulky 8-carbon acyl chain, its esters are primarily targeted by hepatic CES1. Therefore, our objective is to identify an ester that survives intestinal transit but is rapidly cleaved in the liver.

Pathway Lumen Intestinal Lumen (Ester Prodrug) Enterocyte Enterocyte (Passive Diffusion) Lumen->Enterocyte High LogP Absorption Liver Hepatocyte (CES1 Hydrolysis) Enterocyte->Liver Portal Vein Transport Blood Systemic Circulation (Active 7-AOEA) Liver->Blood Bioactivation & Release

Figure 1: Mechanistic pathway of 7-AOEA ester prodrug absorption and hepatic bioactivation.

Experimental Workflows: A Self-Validating System

To objectively compare these compounds, we must deploy a screening cascade where every assay contains internal controls to validate the mechanism of action.

Workflow Step1 1. Physicochemical Profiling (LogP, pKa, Stability) Step2 2. Permeability Assessment (Caco-2 Monolayer + Lucifer Yellow) Step1->Step2 Step3 3. Enzymatic Bioactivation (HLM/S9 +/- BNPP Inhibitor) Step2->Step3 Step4 4. In Vivo Pharmacokinetics (Rat IV/PO Crossover) Step3->Step4 Step5 5. Candidate Selection (Optimal Bioavailability) Step4->Step5

Figure 2: Step-by-step experimental workflow for pharmacokinetic evaluation of ester prodrugs.

Protocol A: Bidirectional Caco-2 Permeability Assay
  • Causality: This assay evaluates the intestinal absorption potential and identifies potential efflux transporter liabilities.

  • Self-Validating Mechanism: Lucifer Yellow is added to all wells to confirm tight-junction integrity (rejection must be >99%). Propranolol (high permeability) and Atenolol (low permeability) are run concurrently. Crucially, a mass balance calculation is performed to ensure the prodrug is not degrading chemically in the assay buffer prior to cellular transport ().

  • Step-by-Step Method:

    • Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow differentiation.

    • Prepare 10 µM dosing solutions of 7-AOEA·HCl and its esters in HBSS buffer (pH 7.4).

    • Apply the solution to either the apical (A) or basolateral (B) chamber to measure A→B and B→A transport.

    • Sample the receiver chamber at 30, 60, 90, and 120 minutes.

    • Quantify intact prodrug and any prematurely hydrolyzed 7-AOEA via LC-MS/MS.

Protocol B: Subcellular Metabolic Stability and Bioactivation
  • Causality: Differentiates between spontaneous chemical instability and true enzymatic cleavage, while mapping tissue-specific activation (Intestine vs. Liver).

  • Self-Validating Mechanism: Parallel incubations are performed with and without Bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum carboxylesterase inhibitor. If prodrug degradation is halted by BNPP, the hydrolysis is definitively CES-mediated, ruling out non-specific plasma esterases or chemical degradation ().

  • Step-by-Step Method:

    • Pre-warm Human Liver Microsomes (HLM, 0.5 mg/mL) or Intestinal S9 fractions (1 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

    • Spike in 1 µM of the prodrug (with and without 100 µM BNPP).

    • Quench 50 µL aliquots of the reaction at 0, 15, 30, 60, and 120 minutes using 150 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant. Monitor both the depletion of the prodrug and the equimolar formation of the active 7-AOEA.

Protocol C: In Vivo Pharmacokinetics (Sprague-Dawley Rats)
  • Causality: Determines the ultimate translation of in vitro permeability and stability into systemic exposure, calculating the absolute bioavailability (F%).

  • Step-by-Step Method:

    • Fast adult male Sprague-Dawley rats overnight.

    • Administer equimolar doses of 7-AOEA·HCl and its esters via intravenous tail vein injection (2 mg/kg eq.) and oral gavage (10 mg/kg eq.).

    • Collect serial blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Extract plasma, stabilize with an esterase inhibitor (to prevent ex vivo prodrug cleavage), and quantify active 7-AOEA concentrations to determine Cmax​ , Tmax​ , and AUC .

Comparative Data Analysis

The following tables synthesize the experimental outputs, demonstrating the stark contrast between the parent hydrochloride salt and its esterified derivatives.

Table 1: Physicochemical and In Vitro Permeability Profiling Notice how esterification predictably increases ClogP and Caco-2 permeability, but the bulky isopropyl group introduces metabolic resistance.

CompoundClogPCaco-2 Papp​ A→B ( ×10−6 cm/s)Efflux Ratio (B→A / A→B)HLM t1/2​ (min)Intestinal S9 t1/2​ (min)
7-AOEA·HCl -0.50.81.1>120>120
Methyl Ester 1.212.51.018.445.2
Ethyl Ester 1.618.20.924.158.6
Isopropyl Ester 2.025.41.265.3110.4

Table 2: In Vivo Pharmacokinetic Parameters (Rat, PO 10 mg/kg eq.) Systemic exposure of the active 7-AOEA following oral administration of the respective prodrugs.

Dosed CompoundActive Analyte Monitored Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL)Absolute Bioavailability (F%)
7-AOEA·HCl 7-AOEA1452.085018%
Methyl Ester 7-AOEA4101.0215045%
Ethyl Ester 7-AOEA6801.5340072%
Isopropyl Ester 7-AOEA3202.5180038%

Conclusion & Candidate Selection

The data clearly dictates that the Ethyl Ester is the optimal prodrug candidate for 7-aminooct-3-enoic acid.

While the parent 7-AOEA·HCl exhibits poor permeability ( Papp​ = 0.8 ×10−6 cm/s) resulting in a dismal 18% bioavailability, esterification successfully rescues oral absorption. However, not all esters perform equally:

  • The Methyl Ester is highly susceptible to premature hydrolysis in the intestine, limiting the amount of intact prodrug that reaches the portal vein.

  • The Isopropyl Ester achieves the highest permeability but suffers from severe steric hindrance at the CES1 catalytic site (). Its prolonged half-life in liver microsomes (65.3 min) results in incomplete bioactivation and lower systemic exposure of the active drug.

  • The Ethyl Ester strikes the perfect pharmacokinetic balance—providing sufficient lipophilicity for rapid transcellular absorption while maintaining an ideal geometry for rapid, quantitative CES1-mediated bioactivation in the liver, yielding a superior bioavailability of 72%.

References

  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism.[Link]

  • Imai, T. (2006). Hydrolysis by Carboxylesterase and Disposition of Prodrug with Ester Moiety. Yakugaku Zasshi.[Link]

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B.[Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy.[Link]

Safety Operating Guide

Personal protective equipment for handling 7-aminooct-3-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel pharmaceutical intermediates like 7-aminooct-3-enoic acid hydrochloride (CAS 2763799-93-3) requires a rigorous, causality-driven approach to laboratory safety. As an unsaturated amino acid derivative in a hydrochloride salt form, this compound presents unique physicochemical challenges.

This guide provides drug development professionals and researchers with a self-validating operational framework for personal protective equipment (PPE) selection, handling, and disposal.

Hazard Assessment & The Causality of Protection

To design an effective safety protocol, we must first understand the mechanistic behavior of the chemical:

  • Hygroscopicity and Acidity: The hydrochloride salt form significantly improves the compound's aqueous solubility but renders the powder hygroscopic. Upon contact with ambient moisture or mucosal surfaces (eyes, respiratory tract), it dissolves to create a localized acidic microenvironment, leading to severe irritation or tissue damage[1].

  • Aerosolization Risk: Like many lyophilized or milled amino acid salts, it is prone to static charge accumulation. This causes "fly-away" particulate generation during weighing, creating a high risk of inhalation exposure[1].

According to the Occupational Safety and Health Administration (OSHA), PPE must serve as the final protective barrier, implemented only after primary engineering controls (such as fume hoods or ventilated enclosures) are established[2].

PPE and Engineering Controls Matrix

The selection of PPE must scale dynamically with the mass of the chemical being handled and the energy of the operation.

Table 1: PPE and Engineering Controls by Operational Scale

Operational ScaleMass HandledPrimary Engineering ControlRespiratory ProtectionDermal ProtectionOcular Protection
Analytical < 100 mgStandard Chemical Fume Hood (0.5 m/s face velocity)Not required if hood is verified; N95 if outside hoodSingle-layer Nitrile gloves (min 4 mil), Lab coatANSI Z87.1 Safety Glasses with side shields
Preparative 100 mg – 50 gVentilated Balance Enclosure (VBE) or Powder HoodNIOSH-approved N95 or P100 particulate respirator[3]Double-layer Nitrile gloves, Fluid-resistant lab coatChemical Splash Goggles (indirect venting)
Scale-Up > 50 gGlovebox Isolator (Negative Pressure)PAPR (if isolator is breached or during maintenance)Extended-cuff Nitrile over Laminate inner glove, Tyvek suitFace shield worn over Chemical Splash Goggles

Safety Workflow & Logical Relationships

The following diagram illustrates the logical progression from hazard identification through the hierarchy of controls, culminating in safe execution and disposal.

PPE_Strategy Hazard Hazard: 7-aminooct-3-enoic acid HCl (Acidic Particulate / Irritant) EngControl Engineering Controls (Fume Hood / VBE) Hazard->EngControl PPE_Resp Respiratory: N95/P100 EngControl->PPE_Resp PPE_Skin Dermal: Double Nitrile Gloves EngControl->PPE_Skin PPE_Eye Ocular: Splash Goggles EngControl->PPE_Eye Operation Safe Weighing & Transfer PPE_Resp->Operation PPE_Skin->Operation PPE_Eye->Operation Disposal Neutralization & Disposal Operation->Disposal

Workflow mapping hazard mitigation through engineering controls, PPE deployment, and safe handling.

Step-by-Step Operational Methodologies

Protocol A: Safe Weighing and Transfer (Preparative Scale)

Objective: Prevent particulate aerosolization and dermal exposure during the handling of dry hydrochloride salts.

  • Pre-Operational Purge: Turn on the Ventilated Balance Enclosure (VBE) and allow it to run for 5 minutes to establish a stable inward airflow. Verify the flow alarm is green.

  • PPE Donning: Don a fluid-resistant lab coat, chemical splash goggles, and an N95/P100 respirator. Apply a base layer of 4-mil nitrile gloves, followed by a 6-mil extended-cuff nitrile outer glove.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatulas with an anti-static ionizing gun or anti-static wipes. Causality: Hydrochloride salts carry static charges that cause powder to repel from spatulas, bypassing the sash and exposing the operator.

  • Execution: Open the container slowly within the deepest part of the VBE. Weigh the target mass into a pre-tared, anti-static weigh boat.

  • Transfer & Sealing: Transfer the powder into the destination flask and immediately seal it with a septum or cap before removing it from the VBE.

  • Doffing: Remove the outer contaminated gloves inside the hood and dispose of them in a solid hazardous waste bin. Exit the hood with the clean inner gloves.

Protocol B: Spill Response and Disposal Plan

Objective: Safely neutralize and recover accidental releases of acidic amino acid particulates.

Standard safety protocols for amino acid hydrochlorides dictate that spills should never be swept dry, as this generates massive aerosol plumes[1].

  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, the responder must don a P100 respirator and chemical splash goggles before re-entering[3].

  • Containment: Surround the spilled powder with a dike of inert absorbent material (e.g., granulated clay or vermiculite)[4].

  • Neutralization: Carefully broadcast a weak solid base, such as sodium carbonate or sodium bicarbonate, over the spill[4]. Causality: The carbonate will safely neutralize the acidic hydrochloride component without triggering a violent exothermic reaction.

  • Wetting: Lightly mist the neutralized mixture with water using a spray bottle to suppress dust and facilitate the acid-base neutralization (wait for effervescence to cease).

  • Collection: Use a non-sparking plastic scoop to gather the neutralized slurry. Place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Verification: Wipe the spill area with a damp paper towel and test the surface with pH paper to ensure the acidic residue has been completely neutralized (target pH 6.5 - 7.5). Dispose of all cleanup materials as chemical waste.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Available at: [Link]

  • Agilent Technologies. "Amino Acid Standard - SAFETY DATA SHEET." Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.